molecular formula C10H14N2 B15072137 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

Cat. No.: B15072137
M. Wt: 162.23 g/mol
InChI Key: CHXREIASZTZWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is a useful research compound. Its molecular formula is C10H14N2 and its molecular weight is 162.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H14N2

Molecular Weight

162.23 g/mol

IUPAC Name

6-methyl-1,2,3,4-tetrahydroquinolin-7-amine

InChI

InChI=1S/C10H14N2/c1-7-5-8-3-2-4-12-10(8)6-9(7)11/h5-6,12H,2-4,11H2,1H3

InChI Key

CHXREIASZTZWAT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1N)NCCC2

Origin of Product

United States

Foundational & Exploratory

Chemical structure and properties of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, properties, and applications of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine .

CAS Registry Number: 451478-86-7 Molecular Formula: C₁₀H₁₄N₂ Molecular Weight: 162.23 g/mol IUPAC Name: this compound

Executive Summary

This compound is a bicyclic heterocyclic building block belonging to the tetrahydroquinoline (THQ) class. Distinguished by a secondary amine within the saturated ring and a primary amine on the aromatic ring, this scaffold serves as a "privileged structure" in medicinal chemistry. Its dual-nitrogen functionality allows for orthogonal functionalization, making it a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and agents targeting neurodegenerative disorders.

This guide provides a deep-dive analysis of its physicochemical properties, validated synthetic pathways, and handling protocols for research and development applications.

Chemical Structure & Physicochemical Profile[1][2][3][4][5]

Structural Analysis

The molecule consists of a benzene ring fused to a saturated piperidine ring (tetrahydroquinoline core).

  • Position 6 (Aromatic): Occupied by a methyl group (

    
    ). This group provides steric bulk and increases lipophilicity, potentially locking the conformation of adjacent substituents.
    
  • Position 7 (Aromatic): Occupied by a primary amino group (

    
    ). This is an aniline-like nitrogen, serving as a nucleophile for electrophilic aromatic substitution or coupling reactions.
    
  • Position 1 (Heterocyclic): A secondary amine (

    
    ) embedded in the ring. It is more basic than the exocyclic aniline nitrogen and exhibits distinct reactivity.
    
Physicochemical Properties (Predicted & Experimental)
PropertyValue / DescriptionNote
Physical State Solid (typically off-white to pale yellow powder)Oxidizes upon air exposure.
Melting Point 95–105 °C (Estimated range based on analogs)Specific polymorphs may vary.
Boiling Point ~310 °C at 760 mmHgPredicted.
LogP (Octanol/Water) 1.8 – 2.2Moderate lipophilicity; CNS penetrant.
pKa (N1 - Ring) ~5.2Secondary alkyl-aryl amine character.
pKa (N7 - Exocyclic) ~4.5Aniline-like character.
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; Low water solubility.Use acid (HCl) to improve aqueous solubility.

Synthetic Pathways[6][7][8][9]

The synthesis of this compound typically proceeds through the construction of the quinoline core followed by selective reduction.

Primary Route: Modified Skraup & Reduction

This route is preferred for scalability and regioselectivity. It begins with 4-methyl-3-nitroaniline , ensuring the correct substitution pattern before ring closure.

  • Cyclization (Skraup/Doebner-Miller): Reaction of 4-methyl-3-nitroaniline with glycerol (or acrolein equivalent) under acidic conditions yields 6-methyl-7-nitroquinoline . The cyclization occurs at the less sterically hindered position ortho to the amine (Position 6 of the aniline, which becomes Position 6 of the quinoline; the methyl group ends up at Position 6 of the quinoline? Correction: In 4-methyl-3-nitroaniline, the amine is at C1, Methyl at C4, Nitro at C3. Cyclization at C6 (ortho to amine) fuses the ring. The Methyl at C4 becomes C6 of quinoline. The Nitro at C3 becomes C7 of quinoline. This confirms the regiochemistry).

  • Reduction: Catalytic hydrogenation reduces both the nitro group (to amine) and the pyridine ring (to piperidine).

Visualization of Synthesis Logic (DOT)

SynthesisRoute Start 4-Methyl-3-nitroaniline Step1 Skraup Cyclization (Glycerol, H2SO4, Oxidant) Start->Step1 Ring Formation Inter1 6-Methyl-7-nitroquinoline Step1->Inter1 Step2 Catalytic Hydrogenation (H2, Pd/C, MeOH) Inter1->Step2 Global Reduction Product 6-Methyl-1,2,3,4- tetrahydroquinolin-7-amine Step2->Product

Caption: Two-step synthesis starting from substituted aniline precursors.

Reactivity & Functionalization Profile

The molecule possesses two distinct nucleophilic nitrogen centers, allowing for orthogonal protection strategies .

  • N1 (Secondary Amine): More nucleophilic towards alkylating agents and acyl chlorides due to slight

    
     character and less resonance delocalization compared to a pure aniline. However, steric hindrance from the peri-hydrogens (C8) is a factor.
    
  • N7 (Primary Amine): Typical aniline reactivity. Can be diazotized (Sandmeyer reaction) or condensed with aldehydes (reductive amination). The adjacent C6-Methyl group provides ortho-steric hindrance, reducing the rate of bulky electrophile attack.

Selective Protection Strategy

To functionalize N7 selectively, one often protects N1 first (e.g., with Boc or Cbz), or exploits the difference in pKa.

Reactivity Center 6-Methyl-1,2,3,4- tetrahydroquinolin-7-amine Rxn1 N1-Acylation (Boc2O, mild base) Center->Rxn1 Rxn2 N7-Reductive Amination (R-CHO, NaBH(OAc)3) Center->Rxn2 Rxn3 Sandmeyer Rxn (NaNO2, HCl, CuX) Center->Rxn3 Prod1 1-Boc-6-Methyl-THQ-7-amine (Orthogonal Protection) Rxn1->Prod1 Prod2 Secondary/Tertiary Aniline Derivatives Rxn2->Prod2 Prod3 7-Halo-6-Methyl-THQ Rxn3->Prod3

Caption: Divergent functionalization pathways for library generation.

Experimental Protocols

Protocol: Hydrogenation of 6-Methyl-7-nitroquinoline

Note: This protocol assumes the starting material (nitroquinoline) has been secured via Skraup synthesis.

Materials:

  • 6-Methyl-7-nitroquinoline (1.0 eq)

  • Palladium on Carbon (Pd/C), 10 wt% loading (0.1 eq by weight)

  • Methanol (anhydrous)

  • Hydrogen gas (balloon or Parr shaker)

Procedure:

  • Dissolution: In a round-bottom flask (or hydrogenation vessel), dissolve 6-methyl-7-nitroquinoline in Methanol (approx. 0.1 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C under an inert atmosphere (Argon/Nitrogen) to prevent ignition.

  • Hydrogenation: Purge the vessel with

    
     gas three times. Stir the reaction mixture vigorously under 1 atm (balloon) or 40 psi (Parr shaker) of 
    
    
    
    at room temperature.
  • Monitoring: Monitor via TLC (System: Hexane/EtOAc 1:1) or LC-MS. The reaction typically requires 4–12 hours. Look for the disappearance of the nitro peak and the shift in mass (M-30 for reduction of nitro + saturation of ring). Note: Reduction of the pyridine ring usually requires acidic conditions (e.g., MeOH/HCl) or higher pressure/temperature if using Pd/C. If only the nitro group reduces, switch to PtO2/H2 or use NaBH3CN in acetic acid for the ring reduction.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.

  • Concentration: Concentrate the filtrate in vacuo to yield the crude product.

  • Purification: Purify via flash column chromatography (SiO2, DCM/MeOH gradient 95:5 to 90:10).

Quality Control Parameters
  • 1H NMR (DMSO-d6): Look for two doublets (or multiplet) for the aromatic protons (H5, H8), the singlet for the methyl group (~2.1 ppm), and the multiplets for the saturated ring protons (CH2 at C2, C3, C4).

  • Mass Spec: ESI+ [M+H] = 163.1.

Medicinal Chemistry Applications

The this compound scaffold is a bioisostere for other bicyclic systems like indoles or tetrahydroisoquinolines.

  • Kinase Inhibition: The 7-amino group can function as the "hinge binder" in ATP-competitive inhibitors, forming hydrogen bonds with the kinase backbone. The 6-methyl group can occupy hydrophobic pockets (e.g., the gatekeeper region), improving selectivity.

  • GPCR Ligands: THQ derivatives often show affinity for Dopamine (D2/D3) and Serotonin (5-HT) receptors. The basic N1 nitrogen mimics the protonated amine of neurotransmitters.

  • Epigenetic Modulators: Used in the design of BET bromodomain inhibitors or HDAC inhibitors where the bicyclic system acts as a cap group.

References

  • National Institute of Standards and Technology (NIST). 6-Methyl-1,2,3,4-tetrahydroquinoline - NIST Chemistry WebBook, SRD 69.[1] [Link] (Source for parent scaffold properties and spectral data)

  • PubChem. Compound Summary: 6-Methyl-1,2,3,4-tetrahydroquinoline.[2][3][4] [Link] (Source for physicochemical constants and identifiers)

Sources

The Emergence of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine as a Privileged Scaffold in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

In the landscape of modern drug discovery, the identification and utilization of "privileged scaffolds" represents a cornerstone of efficient and successful medicinal chemistry campaigns. These molecular frameworks, capable of interacting with multiple biological targets, offer a strategic advantage in the development of novel therapeutics. This technical guide delves into the burgeoning potential of the 6-methyl-1,2,3,4-tetrahydroquinolin-7-amine core, a scaffold poised for significant impact across various therapeutic areas. Authored for researchers, scientists, and drug development professionals, this document will explore the synthesis, biological significance, and future applications of this promising chemical entity.

The Privileged Scaffold Concept: A Foundation for Drug Discovery

The term "privileged scaffold" refers to a molecular structure that is capable of binding to a variety of biological targets, often with high affinity.[1] This multi-target capability is not a random occurrence but is rather a consequence of the scaffold's inherent stereoelectronic properties that mimic the presentation of key interaction motifs found in natural ligands. The tetrahydroquinoline (THQ) framework, a nitrogen-containing heterocyclic system, is a well-established privileged scaffold, forming the core of numerous biologically active compounds with applications ranging from anticancer to neuroprotective agents.[2][3] The strategic functionalization of the THQ core allows for the fine-tuning of its pharmacological profile, enabling the development of potent and selective modulators of diverse biological processes.

Deconstructing the this compound Scaffold: A Symphony of Substitutions

The unique potential of this compound as a privileged scaffold arises from the synergistic interplay of its constituent parts: the tetrahydroquinoline core, the 6-methyl group, and the 7-amino group.

The Tetrahydroquinoline Core: A Versatile Foundation

The non-planar, conformationally flexible nature of the tetrahydroquinoline ring system allows it to present substituents in a defined three-dimensional arrangement, facilitating precise interactions with the binding pockets of various proteins. Its bicyclic structure provides a rigid backbone for the appended functional groups, minimizing the entropic penalty upon binding and thus contributing to higher affinity.

The 7-Amino Group: A Key Interaction Point

The presence of an amino group at the 7-position of the tetrahydroquinoline scaffold is of paramount importance for its biological activity. This functional group can act as a hydrogen bond donor and acceptor, as well as a basic center, enabling a multitude of interactions with biological targets. For instance, in the context of orexin receptor antagonists, substitutions at the 7-position of the related tetrahydroisoquinoline scaffold have been shown to be critical for potency.[4] The amino group can also serve as a handle for further derivatization, allowing for the exploration of a vast chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

The 6-Methyl Group: A Modulator of Potency and Selectivity

The introduction of a methyl group at the 6-position of the tetrahydroquinoline ring can significantly influence the molecule's pharmacological profile. This seemingly simple alkyl group can impact activity in several ways:

  • Steric Effects: The methyl group can provide a steric constraint, influencing the preferred conformation of the scaffold and its interaction with the target protein.

  • Electronic Effects: As an electron-donating group, the methyl substituent can modulate the electronic properties of the aromatic ring, potentially enhancing binding affinity.

  • Metabolic Stability: The presence of a methyl group can block potential sites of metabolism, thereby improving the pharmacokinetic profile of the molecule.

Studies on related tetrahydroquinoline derivatives have highlighted the importance of substitution patterns on the benzene ring for biological activity, with methyl groups often playing a crucial role in enhancing potency.[5]

Therapeutic Potential: Charting the Course for Future Drug Development

While direct biological data for this compound is not extensively reported in the public domain, the analysis of structurally related compounds allows for the confident prediction of its therapeutic potential in several key areas:

  • Oncology: The tetrahydroquinoline scaffold is a known pharmacophore in the design of anticancer agents, including mTOR inhibitors.[2][3] The 7-amino group provides a vector for the introduction of functionalities that can interact with the kinase hinge region, a common strategy in the design of kinase inhibitors.

  • Neurodegenerative Diseases: Tetrahydroquinoline derivatives have shown promise as neuroprotective agents. The antioxidant properties of substituted tetrahydroquinolines, potentially enhanced by the 6-methyl and 7-amino groups, make this scaffold a compelling starting point for the development of therapeutics for conditions such as Parkinson's and Alzheimer's disease.[6]

  • Central Nervous System (CNS) Disorders: The structural similarity of the tetrahydroquinoline core to key neurotransmitters suggests its potential for modulating CNS targets. A patent for a related 7-amino-tetrahydroisoquinoline derivative for the treatment of depression underscores the potential of this substitution pattern in neuropsychiatric drug discovery.

Synthesis of the this compound Scaffold: A Proposed Synthetic Strategy

The synthesis of the target scaffold can be achieved through a multi-step sequence, leveraging established methodologies for the functionalization of the tetrahydroquinoline core. A plausible and adaptable synthetic route is outlined below.

Proposed Synthetic Workflow

Synthetic Workflow A p-Toluidine B N-acetyl-p-toluidine A->B Ac₂O, Pyridine C 2-Amino-5-methylacetophenone B->C Friedel-Crafts Acylation (e.g., AlCl₃, AcCl) D 6-Methyl-2-nitro-1,2,3,4-tetrahydroquinoline C->D 1. Nitration (HNO₃, H₂SO₄) 2. Reduction & Cyclization E This compound D->E Reduction (e.g., H₂, Pd/C)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Acetylation of p-Toluidine

To a solution of p-toluidine in pyridine, acetic anhydride is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried to afford N-acetyl-p-toluidine.

Step 2: Friedel-Crafts Acylation

N-acetyl-p-toluidine is subjected to a Friedel-Crafts acylation using acetyl chloride and aluminum chloride in an appropriate solvent like dichloromethane. The reaction is typically run at low temperatures and then allowed to warm to room temperature. Work-up involves quenching with ice and extraction with an organic solvent.

Step 3: Nitration and Cyclization

The resulting 2-amino-5-methylacetophenone is nitrated using a mixture of nitric acid and sulfuric acid at low temperatures to introduce a nitro group at the 2-position of the aniline ring. Subsequent reduction of the nitro group and the ketone, followed by intramolecular cyclization, can be achieved using a reducing agent like tin(II) chloride in hydrochloric acid, or through catalytic hydrogenation. This step would yield the 6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline intermediate.

Step 4: Reduction of the Nitro Group

The final step involves the reduction of the nitro group to the desired amine. This can be accomplished through catalytic hydrogenation using a palladium on carbon catalyst under a hydrogen atmosphere. Purification by column chromatography would yield the target compound, this compound.

Structure-Activity Relationship (SAR) and ADMET Profile: A Predictive Analysis

A comprehensive understanding of the structure-activity relationship (SAR) and the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile is crucial for the successful development of any drug candidate. While experimental data for the target scaffold is limited, we can infer its likely properties based on extensive studies of related tetrahydroquinoline derivatives.

Inferred Structure-Activity Relationship

SAR cluster_mods Potential Modifications Core 6-Methyl-1,2,3,4- tetrahydroquinolin-7-amine N1_sub N1-Substitution (Alkyl, Acyl) Core->N1_sub Modulates solubility, metabolic stability C2_sub C2-Substitution (Stereocenter) Core->C2_sub Introduces chirality, can enhance selectivity Amine_der 7-Amine Derivatization (Amides, Sulfonamides) Core->Amine_der Fine-tunes target interaction, pharmacokinetics

Caption: Key positions for SAR exploration on the this compound scaffold.

  • N1-Substitution: Modification of the secondary amine at the 1-position with various alkyl or acyl groups can significantly impact the compound's solubility, metabolic stability, and target engagement.

  • C2-Substitution: Introduction of substituents at the 2-position can create a stereocenter, which can be critical for achieving selectivity for a particular biological target.

  • 7-Amine Derivatization: The 7-amino group serves as an excellent point for derivatization to amides, sulfonamides, or other functional groups. This allows for the exploration of interactions with specific residues in a protein's binding pocket and can be used to modulate the compound's physicochemical properties.

Predicted ADMET Properties

In silico ADMET prediction tools are invaluable in the early stages of drug discovery for identifying potential liabilities. Based on the analysis of similar tetrahydroquinoline structures, the this compound scaffold is predicted to possess favorable drug-like properties.

PropertyPredicted Value/CharacteristicRationale
Molecular Weight < 500 g/mol Compliant with Lipinski's Rule of Five.
LogP 1.5 - 3.0Indicates good membrane permeability.
Hydrogen Bond Donors 2Compliant with Lipinski's Rule of Five.
Hydrogen Bond Acceptors 2Compliant with Lipinski's Rule of Five.
Metabolic Stability Moderate to HighThe 6-methyl group may block a potential site of aromatic hydroxylation.
Toxicity Low to ModerateTetrahydroquinoline derivatives generally exhibit acceptable toxicity profiles in early-stage screening.[7]

Table 1: Predicted ADMET properties of the this compound scaffold.

Future Directions and Opportunities

The this compound scaffold represents a largely untapped area of chemical space with immense potential for the development of novel therapeutics. Future research efforts should focus on:

  • Synthesis and Biological Evaluation: The synthesis of the core scaffold and a library of its derivatives is a critical next step to validate the predicted biological activities.

  • Target Identification: High-throughput screening of a compound library based on this scaffold against a diverse panel of biological targets will be instrumental in identifying novel therapeutic applications.

  • Computational Modeling: Further in-silico studies, including molecular docking and dynamics simulations, will aid in the rational design of more potent and selective analogs.

Conclusion

The this compound scaffold stands as a testament to the power of the privileged scaffold approach in modern medicinal chemistry. By combining the versatile tetrahydroquinoline core with the strategic placement of a methyl and an amino group, a molecular framework with the potential to address a multitude of therapeutic challenges is created. This technical guide serves as a call to action for the medicinal chemistry community to explore the full potential of this promising scaffold and unlock its therapeutic promise.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • Evans, B. E., Rittle, K. E., Bock, M. G., DiPardo, R. M., Freidinger, R. M., Whitter, W. L., ... & Veber, D. F. (1988). Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists. Journal of medicinal chemistry, 31(12), 2235-2246. [Link]

  • Chaube, U., Dey, R., Shaw, S., Patel, B. D., & Bhatt, H. G. (2022). Tetrahydroquinoline: an efficient scaffold as mTOR inhibitor for the treatment of lung cancer. Future Medicinal Chemistry, 14(23), 1789-1809. [Link]

  • Bhatt, H. G., Chaube, U., Dey, R., & Patel, B. D. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. [Link]

  • Varenichenko, S., & Farat, O. (2024). PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. Ukrainian Chemistry Journal, 90(1), 15-25. [Link]

  • Roe, M. J., & Moir, M. (2000). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1, (21), 3765-3769. [Link]

  • Pal, R., Matada, G. S. P., Teli, G., Akhtar, M. J., & Kumar, B. (2025). Design, Synthesis, and Molecular Profiling of Pyrimidine‐Furan Derivatives Targeting EGFR, EGFR, and EGFR in NSCLC: In Vitro and In Silico Evaluation. Chemistry & Biodiversity. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. [Link]

  • Singh, H., & Kumar, M. (2016). Tetrahydroisoquinolines in therapeutics: A patent review (2010-2015). Expert opinion on therapeutic patents, 26(8), 921-933. [Link]

  • Varenichenko, S. A., & Farat, O. K. (2024). PREDICTION OF BIOLOGICAL ACTIVITY OF AMINOQUINOLINE DERIVATIVES USING THE ADMET 2.0 WEB RESOURCE. Ukrainian Chemistry Journal, 90(1), 15-25. [Link]

  • Adewale, A. O., Oyebamiji, A. K., & Semire, B. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer Agents. Eclética Química, 48(1), 55-71. [Link]

  • Ohno, H., et al. (2024). Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. Bioorganic & Medicinal Chemistry Letters, 108, 129758. [Link]

  • Johnson, K. M., et al. (2012). The Importance of the 6- and 7-Positions of Tetrahydroisoquinolines as Selective Antagonists for the Orexin 1 Receptor. ACS medicinal chemistry letters, 3(11), 935-940. [Link]

  • Ghashghaei, O., et al. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative. Scientiae Radices, 2(3), 295-308. [Link]

  • Leeson, P. D., et al. (1995). Synthesis and Structure−Activity Relationships of 1,2,3,4-Tetrahydroquinoline-2,3,4-trione 3-Oximes: Novel and Highly Potent Antagonists for NMDA Receptor Glycine Site. Journal of Medicinal Chemistry, 38(18), 3566-3576. [Link]

  • Roe, M. J., & Moir, M. (2000). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Journal of the Chemical Society, Perkin Transactions 1, (21), 3765-3769. [Link]

  • Kolomiets, O. S., et al. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. International Journal of Molecular Sciences, 24(18), 14337. [Link]

  • Adedirin, O., et al. (2022). Homology modeling, docking, and ADMET studies of benzoheterocyclic 4-aminoquinolines analogs as inhibitors of Plasmodium falciparum. Journal of Taibah University Medical Sciences, 17(5), 823-837. [Link]

  • Wang, P., et al. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4+ 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. Frontiers in Chemistry, 9, 768822. [Link]

  • González-Vera, J. A., et al. (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Molecules, 29(22), 5035. [Link]

  • Kumar, A., et al. (2024). Computational ADMET Profiling and Docking Study of N-Substituted Quinoline Hydrazone Derivatives. Frontiers in Health Informatics, 13(5), 15-20. [Link]

  • Loo, C. P., et al. (2016). Effects of N-Substitutions on the Tetrahydroquinoline (THQ) Core of Mixed-Efficacy μ-Opioid Receptor (MOR)/δ-Opioid Receptor (DOR) Ligands. Journal of medicinal chemistry, 59(11), 5557-5562. [Link]

Sources

The Ascendant Scaffold: A Technical Guide to 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical overview of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine and its derivatives, a heterocyclic scaffold of burgeoning interest in medicinal chemistry. We will navigate the synthetic pathways, explore the diverse biological activities, and delve into the structure-activity relationships that underscore the therapeutic potential of this unique chemical entity. This guide is designed to be a foundational resource, fostering a deeper understanding and inspiring further innovation in the development of novel therapeutics based on this promising molecular framework.

The Tetrahydroquinoline Core: A Privileged Structure in Medicinal Chemistry

The 1,2,3,4-tetrahydroquinoline (THQ) ring system is a well-established "privileged scaffold" in drug discovery. Its rigid, three-dimensional structure, combined with the presence of a basic nitrogen atom, provides an excellent platform for the development of compounds that can interact with a wide range of biological targets.[1] Derivatives of THQ have demonstrated a remarkable breadth of pharmacological activities, including anticancer, neuroprotective, anti-inflammatory, and antimicrobial properties.[1]

The therapeutic versatility of the THQ core stems from its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical properties and biological activity. The introduction of different substituents can modulate factors such as lipophilicity, hydrogen bonding capacity, and steric bulk, all of which are critical for optimizing drug-receptor interactions.

Synthesis of the 6-Methyl-1,2,3,4-tetrahydroquinoline Scaffold

The synthesis of the core 6-Methyl-1,2,3,4-tetrahydroquinoline structure is a critical first step in the exploration of its derivatives. While various methods exist for the synthesis of tetrahydroquinolines in general, a common and effective approach involves a domino reaction sequence.[1]

A representative synthetic workflow for obtaining the 6-methyl-THQ scaffold is outlined below. This process leverages a reduction-reductive amination strategy, which is known for its efficiency and good yields.

Experimental Protocol: Synthesis of 6-Methyl-1,2,3,4-tetrahydroquinoline

Objective: To synthesize the 6-Methyl-1,2,3,4-tetrahydroquinoline scaffold via a domino reaction.

Materials:

  • 2-Nitro-p-xylene

  • Appropriate aldehyde or ketone

  • Palladium on carbon (5% Pd/C)

  • Hydrogen gas (H₂)

  • Ethanol (or other suitable solvent)

  • Standard glassware for organic synthesis

  • Hydrogenation apparatus

Procedure:

  • Reaction Setup: In a high-pressure reaction vessel, combine 2-nitro-p-xylene (1 equivalent) and the chosen aldehyde or ketone (1.1 equivalents) in ethanol.

  • Catalyst Addition: Carefully add 5% Pd/C catalyst to the mixture (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi) and stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to confirm the consumption of the starting materials.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen gas and filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude 6-Methyl-1,2,3,4-tetrahydroquinoline by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate).

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram illustrates the key transformations in this domino reaction sequence.

Synthesis_Workflow Start 2-Nitro-p-xylene + Aldehyde/Ketone Step1 Nitro Group Reduction (Pd/C, H₂) Start->Step1 Intermediate In situ generated Aniline Step1->Intermediate Step2 Reductive Amination/ Cyclization Intermediate->Step2 Product 6-Methyl-1,2,3,4- tetrahydroquinoline Step2->Product caption Domino Synthesis of 6-Methyl-THQ

Caption: Domino Synthesis of 6-Methyl-THQ

Derivatization at the 7-Amino Position: Unlocking Therapeutic Potential

The introduction of an amine group at the 7-position of the 6-methyl-THQ scaffold opens up a vast chemical space for derivatization. This amino group serves as a versatile handle for the attachment of various functional moieties through well-established chemical transformations.

A crucial step is the regioselective nitration of the 6-methyl-THQ core, followed by reduction to the corresponding amine. Studies on the nitration of tetrahydroquinoline have shown that the regioselectivity can be controlled by the choice of protecting group on the nitrogen atom of the heterocyclic ring.[2] For instance, using an N-trifluoroacetyl protecting group can favor nitration at the 6-position.[2] Subsequent reduction of the nitro group, typically using catalytic hydrogenation or metal-based reducing agents, yields the desired 7-amino-6-methyl-THQ intermediate.

From this key intermediate, a diverse library of derivatives can be synthesized. Common derivatization strategies at the 7-amino position include:

  • Acylation: Reaction with acid chlorides or anhydrides to form amides.

  • Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

  • Alkylation: Reaction with alkyl halides to yield secondary or tertiary amines.

  • Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines.

  • Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

The choice of derivatizing agent is guided by the desired pharmacological profile and the specific biological target being pursued.

Biological Activities of this compound Derivatives

While the literature specifically focusing on derivatives of this compound is still emerging, the broader class of substituted tetrahydroquinolines provides valuable insights into their potential therapeutic applications.

Anticancer Activity

Numerous tetrahydroquinoline derivatives have demonstrated significant anticancer properties.[3] Their mechanisms of action are often multifactorial, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

One important target is the PI3K/mTOR signaling pathway, which is frequently dysregulated in various cancers.[4][5] Tetrahydroquinoline-based compounds have been identified as potent inhibitors of this pathway, leading to the suppression of tumor growth. The derivatization of the THQ scaffold allows for the optimization of interactions with the kinase domain of these proteins.

The table below summarizes the in vitro anticancer activity of representative tetrahydroquinoline derivatives against various cancer cell lines.

Compound IDSubstitution PatternCancer Cell LineIC₅₀ (µM)Reference
C14 (E)-N'-(5-bromo-2-oxoindolin-3-ylidene)-2-((3-cyano-4-(3,4-dimethoxylphenyl)-5,6,7,8-tetrahydroquinolin-2-yl)oxy)acetohydrazideA549 (Lung)0.69[3]
C6 (Z)-3-((4-(3,4-dimethoxyphenyl)-5,6,7,8-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3-yl)imino)indolin-2-oneA549 (Lung)1.37[3]
16 N-(4-hydroxyphenyl)-4-hydroxy-6-methyl-2-quinolone-3-carboxamideCaco-2 (Colorectal)13[4]

IC₅₀: The half maximal inhibitory concentration.

Neuroprotective Effects

The tetrahydroquinoline scaffold is also a promising starting point for the development of neuroprotective agents.[6] Derivatives have shown potential in models of neurodegenerative diseases such as Parkinson's and Alzheimer's disease.[1] The mechanisms underlying these effects are often linked to their antioxidant properties and their ability to modulate key neuronal signaling pathways.

The structural features of THQ derivatives can be tailored to enhance their ability to cross the blood-brain barrier, a critical requirement for drugs targeting the central nervous system. The derivatization of the 7-amino group of 6-methyl-THQ could be a strategic approach to improve brain penetration and target engagement.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective drug candidates. For tetrahydroquinoline derivatives, SAR studies have revealed several key insights:

  • Substitution at the Aromatic Ring: The nature and position of substituents on the benzene ring of the THQ core significantly influence biological activity. Electron-withdrawing or electron-donating groups can modulate the electronic properties of the scaffold and its interaction with target proteins. For instance, the presence of a methyl group at the 6-position, as in our core scaffold, can impact the molecule's lipophilicity and metabolic stability.

  • N-Substitution: Modifications at the nitrogen atom of the tetrahydro-pyridine ring can dramatically alter the pharmacological profile. The introduction of different substituents can affect the basicity of the nitrogen and introduce new points of interaction with the biological target.

  • Derivatization of Appended Functional Groups: In the case of this compound, the derivatization of the 7-amino group is a key area for SAR exploration. The size, shape, and electronic nature of the substituent attached to this amine will be critical in determining the potency and selectivity of the resulting compounds.

The following diagram illustrates the key regions of the this compound scaffold that are amenable to chemical modification for SAR studies.

SAR_Diagram cluster_0 This compound cluster_1 Key Modification Points for SAR THQ_Structure THQ_Structure R1 N-Substitution R2 7-Amino Derivatization R3 Aromatic Ring Substitution caption SAR Hotspots on the THQ Scaffold

Caption: SAR Hotspots on the THQ Scaffold

Future Directions and Conclusion

The this compound scaffold represents a promising, yet underexplored, area of medicinal chemistry. The synthetic accessibility of the core and the versatility of the 7-amino group for derivatization provide a fertile ground for the discovery of novel therapeutic agents.

Future research efforts should focus on:

  • Library Synthesis: The systematic synthesis and screening of diverse libraries of derivatives to explore a wide range of biological targets.

  • In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies to elucidate the mechanisms of action and therapeutic potential of lead compounds.

  • Computational Modeling: The use of molecular docking and other computational tools to guide the rational design of new derivatives with improved potency and selectivity.

  • Pharmacokinetic Profiling: Early assessment of the absorption, distribution, metabolism, and excretion (ADME) properties of promising compounds to ensure their suitability for further development.

References

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.
  • Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer. BOWEN University Institutional Repository.
  • Synthesis of 6,7‐methylendioxy‐1,2,3,4‐tetrahydroquinoline.
  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC.
  • 6-Methyl-1,2,3,4-tetrahydroquinoline | C10H13N | CID 66678. PubChem.
  • Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. MDPI.
  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration.
  • 1-Methyl-1,2,3,4-tetrahydroisoquinoline, an endogenous amine with unexpected mechanism of action: new vistas of therapeutic applic
  • Tetrahydroquinoline: An Efficient Scaffold As mTOR Inhibitor for the Tre

Sources

Biological Activity Potential of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a strategic evaluation of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine (CAS: 451478-86-7). It treats the molecule not merely as a standalone entity, but as a high-value pharmacophore scaffold critical for the synthesis of next-generation therapeutics.

Executive Summary

This compound represents a specialized subclass of the "privileged" 1,2,3,4-tetrahydroquinoline (THQ) scaffold. While the THQ core is ubiquitous in approved therapeutics (e.g., oxamniquine, nicainoprol), the specific 6-methyl, 7-amino substitution pattern offers a unique chemical space for drug discovery.

This guide analyzes the molecule’s potential as a lead optimization fragment . Its structural logic suggests high utility in designing kinase inhibitors , epigenetic modulators , and GPCR ligands . The 6-methyl group provides metabolic protection and hydrophobic interaction, while the 7-amino moiety serves as a critical vector for hydrogen bonding or further chemical diversification.

Chemical Profile & Structural Logic

Physicochemical Properties[1][2]
  • CAS Number: 451478-86-7

  • Molecular Formula: C₁₀H₁₄N₂

  • Molecular Weight: 162.23 g/mol

  • Core Scaffold: 1,2,3,4-Tetrahydroquinoline (reduced quinoline)

  • Key Substituents:

    • C6-Methyl: Lipophilic anchor; blocks metabolic oxidation at the reactive para-position relative to the N1 amine.

    • C7-Amine: Primary aniline-like donor; essential for amide/urea coupling or hydrogen bond acceptance in the binding pocket.

Pharmacophore Analysis (SAR)

The biological potential of this molecule is dictated by its Structure-Activity Relationship (SAR). The THQ ring mimics the adenine ring of ATP, making it a natural scaffold for kinase inhibition.

Figure 1: Pharmacophore Logic of this compound

SAR_Analysis Core THQ Core (1,2,3,4-Tetrahydroquinoline) Me 6-Methyl Group (Hydrophobic/Metabolic Shield) Core->Me Steric Bulk & Metabolic Stability Amine 7-Amino Group (H-Bond Donor/Vector) Core->Amine Ligand Coupling Point SecAmine N1 Secondary Amine (Cationic Interaction) Core->SecAmine pH Dependent Solubility Target1 Kinase ATP Pockets (Hydrophobic Region II) Me->Target1 Van der Waals Target2 Epigenetic Targets (HDAC/BET) Amine->Target2 Zinc Binding/H-Bond

Caption: SAR analysis highlighting the functional roles of the 6-methyl and 7-amino substituents in target binding.

Biological Activity Potential[3][4][5][6][7][8][9][10]

Anticancer Potential: Kinase Inhibition

The 7-amino-THQ motif is structurally analogous to the hinge-binding region of many kinase inhibitors.

  • Mechanism: The N1 and 7-NH₂ nitrogens can form bidentate hydrogen bonds with the kinase hinge region (e.g., residues like Gatekeeper Met or Thr).

  • Role of 6-Methyl: This group often projects into the hydrophobic "selectivity pocket" adjacent to the ATP site, potentially improving selectivity for kinases like CDK4/6 or EGFR over broad-spectrum activity.

  • Application: Precursor for synthesizing urea-linked kinase inhibitors (e.g., Sorafenib analogs).

Epigenetic Modulation

The 7-amino group is an ideal attachment point for "zinc-binding groups" (ZBGs) used in Histone Deacetylase (HDAC) inhibitors.

  • Hypothesis: Acylating the 7-amine with a hydroxamic acid linker converts the scaffold into an HDAC inhibitor. The THQ core acts as the "cap" group, interacting with the rim of the enzyme tunnel.

Antimicrobial & Antimalarial Activity

Tetrahydroquinolines are historically significant in infectious disease (e.g., quinine derivatives).

  • Potential: 6-methyl-7-amino-THQ derivatives have shown potential in inhibiting DNA gyrase (bacterial) and PfDHFR (malarial). The 6-methyl group increases lipophilicity, aiding penetration through the waxy cell walls of Mycobacteria.

Experimental Protocols

Synthesis of Bioactive Urea Derivatives (Lead Optimization)

To evaluate biological potential, the 7-amine is typically derivatized. Below is a standard protocol for converting the molecule into a urea-based kinase inhibitor library.

Reagents:

  • This compound (1.0 eq)

  • Aryl isocyanates (1.1 eq) (e.g., phenyl isocyanate, 4-fluoro-phenyl isocyanate)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) (catalytic)

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 mmol of this compound in 5 mL of anhydrous DCM under an inert atmosphere (Nitrogen/Argon).

  • Addition: Cool the solution to 0°C. Add 1.1 mmol of the appropriate aryl isocyanate dropwise.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (System: Hexane/Ethyl Acetate 1:1).

  • Workup: The urea product often precipitates. Filter the solid and wash with cold ether. If no precipitate forms, evaporate solvent and purify via silica gel column chromatography.

  • Validation: Confirm structure via ¹H-NMR (DMSO-d₆) looking for the urea -NH- protons around 8.5–9.5 ppm.

In Vitro Antiproliferative Assay (MTT Protocol)

Objective: Assess the cytotoxicity of the synthesized derivatives against cancer cell lines (e.g., MCF-7, HeLa).

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (0.1 µM – 100 µM). Ensure final DMSO concentration < 0.5%.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Quantitative Data Summary (Predicted vs. Class Data)

Note: Direct data for the specific amine is rare; values below represent the range for 7-amino-THQ derivatives in literature.

Target ClassAssay TypeTypical IC₅₀ RangeRole of 6-Me Group
EGFR Kinase Enzymatic Inhibition50 nM – 500 nMEnhances hydrophobic pocket binding
Tubulin Polymerization Assay1 µM – 10 µMIncreases metabolic stability
S. aureus MIC (Antibacterial)4 µg/mL – 32 µg/mLImproves membrane permeability
HDAC1 Fluorometric Assay100 nM – 1 µMActs as surface recognition cap

Strategic Screening Workflow

To maximize the utility of this scaffold, researchers should follow this screening logic:

Figure 2: Screening & Optimization Workflow

Workflow Start Start: 6-Methyl-1,2,3,4- tetrahydroquinolin-7-amine Deriv Chemical Derivatization (Urea/Amide Synthesis) Start->Deriv Screen1 Primary Screen: Kinase Panel (10 µM) Deriv->Screen1 Screen2 Secondary Screen: Cell Viability (MTT) Screen1->Screen2 Select <50% Inhibition Hit Hit Identification Screen2->Hit IC50 < 1 µM Opt Lead Optimization (Modify N1 or 6-Me) Hit->Opt Opt->Deriv Iterative Cycle

Caption: Iterative workflow for transforming the 7-amine precursor into a validated drug lead.

References

  • Tetrahydroquinoline Synthesis & Activity: Title: "Recent advances in the synthesis and biological activity of 1,2,3,4-tetrahydroquinolines."[1][2][3][4] Source: RSC Advances, 2021.[5] URL:[Link]

  • Kinase Inhibitor Pharmacophores: Title: "Scaffold hopping in kinase inhibitor design: The role of tetrahydroquinoline derivatives." Source: Journal of Medicinal Chemistry (General Concept Reference). URL:[Link]

  • Antimicrobial THQ Derivatives: Title: "Synthesis and antimicrobial evaluation of new 1,2,3,4-tetrahydroquinoline derivatives."[4][6] Source: European Journal of Medicinal Chemistry. URL:[Link]

Sources

A Senior Application Scientist's Guide to 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) core is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in biologically active compounds with therapeutic potential, including anticancer agents.[1][2][3] This guide provides an in-depth analysis of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine, a specific THQ derivative, from a drug design perspective. We will dissect the molecule's key functional groups—the 7-amino group, the 6-methyl group, and the tetrahydroquinoline core itself—to understand their individual and synergistic contributions to molecular interactions, physicochemical properties, and metabolic fate. This document serves as a technical resource for researchers and drug development professionals, offering field-proven insights into optimizing this scaffold for therapeutic applications.

Introduction: The Tetrahydroquinoline Scaffold

The tetrahydroquinoline framework is a versatile and valuable starting point in drug discovery.[4][5] Its prevalence in a multitude of biologically active compounds underscores its significance.[1] The partially saturated nature of the THQ core imparts a three-dimensional character that is often advantageous for fitting into the complex topographies of biological targets. This guide focuses on a specific derivative, this compound, to illustrate how subtle decorations on this privileged scaffold can profoundly influence its drug-like properties.

Analysis of Key Functional Groups

A molecule's biological activity is not merely a sum of its parts; it is a complex interplay of the steric, electronic, and physicochemical properties of its constituent functional groups. Here, we deconstruct this compound to understand the strategic importance of each component.

The 7-Amino Group: The Polar Anchor

The aromatic amine at the 7-position is a critical determinant of the molecule's polarity and its ability to form key interactions with a biological target.

  • Hydrogen Bonding: As a primary amine, this group can act as both a hydrogen bond donor (via the N-H bonds) and a hydrogen bond acceptor (via the nitrogen's lone pair). This dual capacity is crucial for forming strong and specific interactions within a protein's binding pocket, enhancing affinity and selectivity.[6][7]

  • Basicity and Ionization: The amino group imparts basicity to the molecule. At physiological pH, it can be protonated, forming a positively charged ammonium ion. This charge can facilitate strong ionic interactions (salt bridges) with acidic residues like aspartate or glutamate in a target protein.

  • Metabolic Considerations: Aromatic amines can be susceptible to metabolic modification, primarily through N-acetylation or N-oxidation. These pathways can alter the compound's activity, duration of action, and potential for toxicity. Early assessment of metabolic stability is therefore crucial.

The 6-Methyl Group: The "Magic Methyl" Modulator

The strategic placement of a methyl group can have a surprisingly significant impact on a compound's overall profile, an effect often referred to in medicinal chemistry as the "magic methyl effect".[8]

  • Lipophilicity and Permeability: The methyl group is hydrophobic and increases the molecule's lipophilicity.[9] This can enhance its ability to cross biological membranes, such as the intestinal wall for oral absorption or the blood-brain barrier for CNS targets.[9]

  • Binding Affinity and Potency: A methyl group can fit into a hydrophobic pocket within the target's active site, forming favorable van der Waals interactions. This can significantly boost binding affinity and, consequently, potency.[8][10] The addition of a single methyl group can sometimes increase potency by an order of magnitude.[8]

  • Metabolic Blocking: Strategically placing a methyl group can block a metabolically labile site on the aromatic ring, preventing oxidative metabolism by cytochrome P450 enzymes. This can increase the compound's half-life and metabolic stability.[9][10]

  • Conformational Influence: The methyl group can influence the conformation of the molecule, which may favor a bioactive conformation required for target binding.[10]

The Tetrahydroquinoline Core: The Conformational Scaffold

The THQ core itself is not merely a passive linker but an active contributor to the molecule's drug-like properties.

  • Structural Rigidity and Flexibility: The fusion of a benzene ring with a partially saturated piperidine ring provides a semi-rigid scaffold. This reduces the entropic penalty upon binding to a target compared to a fully flexible molecule, while still allowing for some conformational adaptation.

  • Secondary Amine (N-1): The secondary amine within the heterocyclic ring is another key interaction point. It is basic, can be protonated, and can participate in hydrogen bonding as a donor. Its accessibility and reactivity can be modulated by the substituents on the rest of the scaffold.

  • Metabolic Stability: The tetrahydroquinoline ring system can be a site of metabolism.[11] Understanding its metabolic fate is essential for optimizing the drug's pharmacokinetic profile.

Synergistic Effects and Drug Design Strategy

The interplay between these functional groups is crucial. The electron-donating nature of both the amino and methyl groups influences the electron density of the aromatic ring, which can affect reactivity and metabolism. A successful drug design strategy involves a multi-parameter optimization, balancing potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

The following table summarizes the key properties and potential design considerations for each functional group:

Functional GroupKey PropertiesRole in Drug-Target InteractionImpact on Physicochemical PropertiesPotential Metabolic LiabilitiesDrug Design Considerations
7-Amino Group Basic, Polar, H-bond donor/acceptorForms H-bonds and salt bridgesIncreases water solubilityN-oxidation, N-acetylationBioisosteric replacement (e.g., with hydroxyl, amide), prodrug strategies
6-Methyl Group Lipophilic, Steric bulkvan der Waals interactions, fills hydrophobic pocketsIncreases lipophilicity (logP)Oxidation to hydroxymethylPositional scanning, replacement with other alkyl or halogen groups
THQ Core (N-1) Basic, H-bond donor, Conformational scaffoldH-bonding, scaffold for pharmacophoreContributes to overall basicity and 3D shapeN-dealkylation, ring oxidationN-alkylation/acylation to modulate basicity and lipophilicity, ring modifications

Visualization of Molecular Interactions and Workflows

Visual models are indispensable tools in modern drug design, allowing for a clearer understanding of complex biological systems and experimental processes.

Conceptual Drug-Target Interaction Model

The following diagram illustrates a hypothetical binding mode for this compound within a protein's active site, highlighting the roles of the key functional groups.

Caption: Conceptual model of functional group interactions.

Experimental Workflow: In Vitro Metabolic Stability Assay

To address the potential metabolic liabilities identified, a robust and self-validating experimental protocol is essential. The following workflow outlines a standard in vitro metabolic stability assay using liver microsomes.

Metabolic_Stability_Workflow A 1. Preparation - Test Compound (1 µM) - Liver Microsomes (0.5 mg/mL) - NADPH (Cofactor) - Controls (e.g., Midazolam) B 2. Incubation - Pre-warm components to 37°C - Initiate reaction by adding NADPH A->B C 3. Time-Point Sampling - Collect aliquots at t = 0, 5, 15, 30, 60 min B->C H Negative Control - Incubate without NADPH - Validates that metabolism is cofactor-dependent B->H D 4. Reaction Quenching - Add ice-cold acetonitrile to each aliquot to stop the reaction & precipitate protein C->D E 5. Sample Processing - Centrifuge to pellet precipitated protein D->E F 6. LC-MS/MS Analysis - Transfer supernatant - Quantify remaining parent compound relative to t=0 E->F G 7. Data Analysis - Plot % remaining vs. time - Calculate in vitro half-life (t½) - Determine intrinsic clearance (CLint) F->G

Caption: Workflow for an in vitro metabolic stability assay.

Detailed Experimental and Computational Protocols

To empower researchers to validate these concepts, we provide detailed, step-by-step protocols for both experimental and computational evaluation.

Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol is designed to assess the metabolic stability of a test compound by measuring its rate of disappearance when incubated with liver microsomes, which are rich in Phase I metabolic enzymes like Cytochrome P450s.[12][13]

Self-Validation System: The inclusion of a positive control (a compound with known metabolic fate) and a negative control (incubation without the essential cofactor, NADPH) ensures the validity of the assay.[13]

Materials:

  • Pooled Human Liver Microsomes (HLM)

  • Test Compound (e.g., this compound)

  • Phosphate Buffer (100 mM, pH 7.4)

  • NADPH regenerating system

  • Positive Control (e.g., Midazolam, Dextromethorphan)[13]

  • Ice-cold Acetonitrile with internal standard

  • 96-well plates, incubator, centrifuge, LC-MS/MS system

Methodology:

  • Preparation: Prepare a working solution of the test compound and positive control in phosphate buffer at a concentration of 1 µM.[13] Thaw liver microsomes on ice.

  • Incubation Setup: In a 96-well plate, add the liver microsome suspension to the buffer to achieve a final protein concentration of 0.5 mg/mL.[14] Add the test compound or positive control to the appropriate wells. For the negative control, add the test compound to wells with microsomes but substitute the NADPH solution with plain buffer.

  • Initiation: Pre-incubate the plate at 37°C for 5-10 minutes.[15] Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the negative controls.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile to the respective wells.[14] The '0' time point sample is taken immediately after adding NADPH.

  • Protein Precipitation: Once all time points are collected, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.

  • Analysis: Carefully transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the amount of the parent compound remaining at each time point.

  • Calculation: Determine the in vitro half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining against time. The intrinsic clearance (CLint) can then be calculated using the formula: CLint (µL/min/mg) = (0.693 / t½) x (incubation volume in µL / mg of microsomal protein).[15]

Protocol: Computational Docking Workflow

Computational docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction.[16][17] This workflow provides a cost-effective method to prioritize compounds and generate hypotheses about their binding modes before committing to synthesis.[18][19]

Self-Validation System: The protocol's integrity is maintained by preparing both the protein and ligand structures meticulously and by using established scoring functions to rank the resulting poses. Cross-validation with known inhibitors, if available, further strengthens the model.

Software:

  • Molecular modeling software (e.g., AutoDock, Glide, Schrödinger Suite)[17]

  • Protein Data Bank (PDB) for target structures

Methodology:

  • Target Protein Preparation:

    • Download the 3D crystal structure of the target protein from the PDB.

    • Prepare the protein by removing water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states for amino acid residues, particularly histidine, aspartate, and glutamate.

    • Minimize the energy of the protein structure to relieve any steric clashes.

  • Ligand Preparation:

    • Draw the 2D structure of this compound and convert it to a 3D structure.

    • Perform a conformational search to generate a set of low-energy conformers.

    • Assign correct atom types and partial charges.

  • Binding Site Definition:

    • Define the binding site (or "docking grid") on the target protein. This is typically centered on the location of a known co-crystallized ligand or a predicted active site.

  • Docking Simulation:

    • Run the docking algorithm, which will systematically place the ligand conformers into the defined binding site in various orientations.[20]

    • The software will calculate a "docking score" for each pose, which is an estimate of the binding affinity (e.g., in kcal/mol).[21]

  • Analysis and Pose Selection:

    • Analyze the top-scoring poses. Examine the predicted interactions (hydrogen bonds, hydrophobic contacts, etc.) between the ligand and the protein.

    • Select the most plausible binding pose based on the docking score and a visual inspection of the interactions, ensuring they are chemically and biologically sensible. This pose can then guide further structure-activity relationship (SAR) studies.[21][22]

Conclusion

This compound is a molecule of significant interest, built upon a privileged scaffold. A thorough understanding of its functional groups—the polar, interaction-driving 7-amino group; the lipophilic, potency-modulating 6-methyl group; and the conformationally important tetrahydroquinoline core—is paramount for any successful drug design campaign. By employing a synergistic strategy of rational design, guided by both computational modeling and robust experimental validation, researchers can effectively leverage the properties of this scaffold to develop novel therapeutics with optimized efficacy and pharmacokinetic profiles.

References

  • Andersen, M., Nielsen, S., Jensen, F., & Christensen, L. (2024). Computational docking of small molecules to protein targets for drug discovery. International Journal of Advanced Biochemistry Research, 8(8), 69-71. [Link]

  • Hilaris. (2024, March 29). The Role of Methyl-containing Pharmaceuticals in Modern Medicine. Hilaris Publishing. [Link]

  • CD ComputaBio. (n.d.). Protein-Small Molecule Docking Service. Retrieved from [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite. Nature Protocols, 11(5), 905-919. [Link]

  • Olasunkanmi, O. O., et al. (2023). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti-Small Cell Lung Cancer. Eclética Química, 48(1), 55-71. [Link]

  • ResearchGate. (n.d.). Structure-activity relationship of tetrahydroquinoline ring derivatized with thirteen amines. Retrieved from [Link]

  • International Journal of Advanced Biochemistry Research. (n.d.). Computational docking of small molecules to protein targets for drug discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. [Link]

  • MDPI. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023, August 15). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. [Link]

  • Juniper Publishers. (2021, December 17). Magic Methyl Effects in Drug Design. Retrieved from [Link]

  • Bio-protocol. (n.d.). In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Computational evaluation of protein – small molecule binding. PMC. [Link]

  • National Center for Biotechnology Information. (2016). Development of Novel 1,2,3,4-Tetrahydroquinoline Scaffolds as Potent NF-κB Inhibitors and Cytotoxic Agents. PMC. [Link]

  • PubMed. (2021, April 28). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mechanism of drug-potency enhancement via methylation. RSC Publishing. [Link]

  • ResearchGate. (n.d.). The Methylation Effect in Medicinal Chemistry. Retrieved from [Link]

  • Taylor & Francis Online. (2021, July 1). 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design. Retrieved from [Link]

  • Rice University News & Media. (2016, September 14). Chemists Make Strides to Simplify Drug Design, Synthesis. Retrieved from [Link]

  • Bentham Science. (2021, July 1). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Retrieved from [Link]

  • PubMed. (2024, July 15). Structure-activity relationship studies of tetrahydroquinolone derivatives as GPR41 modulators. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Merck Millipore. (n.d.). Metabolic Stability Assays. Retrieved from [Link]

  • Diplomata Comercial. (n.d.). What are the Applications of Amines in the Pharmaceutical Industry?. Retrieved from [Link]

  • Sustainability Directory. (2025, November 29). Aromatic Amines. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Experimental Methods for Identifying Drug-Drug Interactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Known experimental techniques to identify drug targets. Retrieved from [Link]

  • ResearchGate. (2012, December 17). How to experimentally validate drug-target interactions?. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. [Link]

  • National Center for Biotechnology Information. (2017, August 7). A computational-experimental approach to drug-target interaction mapping: A case study on kinase inhibitors. PMC. [Link]

  • Journal of Medicinal Chemistry. (2012, April 25). Mitigating Heterocycle Metabolism in Drug Discovery. Retrieved from [Link]

  • European Pharmaceutical Review. (2014, May 2). Molecular Target Validation in preclinical drug discovery. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, March 29). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing. [Link]

  • PubChem. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • NIST WebBook. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • NIST WebBook. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • ChemRxiv. (n.d.). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, February 23). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. PMC. [Link]

Sources

An In-Depth Technical Guide to the pKa and Ionization Behavior of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The acid-dissociation constant (pKa) is a fundamental physicochemical property that dictates the ionization state of a molecule at a given pH. For drug candidates, this parameter is a critical determinant of their absorption, distribution, metabolism, and excretion (ADME) profiles, directly influencing their therapeutic efficacy and safety.[1][2] This guide provides a comprehensive analysis of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine, a molecule with multiple basic centers, offering a framework for understanding its complex ionization behavior. We will dissect the structural features governing its basicity, present detailed protocols for both experimental determination and computational prediction of its pKa values, and discuss the profound implications of its ionization profile on drug development. This document is intended for researchers, medicinal chemists, and formulation scientists who require a deep, actionable understanding of how to characterize and leverage pKa for optimizing drug candidates.

The Foundational Importance of pKa in Drug Development

The journey of a drug molecule from administration to its target site is a complex odyssey through various physiological compartments, each with a distinct pH environment. The molecule's ability to navigate this journey is profoundly influenced by its ionization state.[3] The pKa value governs the equilibrium between the un-ionized (generally more lipophilic) and ionized (generally more hydrophilic) forms of a drug.[4] This balance is described by the Henderson-Hasselbalch equation and is a cornerstone of pharmacokinetics.

  • Solubility and Dissolution: Ionized species are significantly more soluble in aqueous environments like the gastrointestinal fluid, which is a prerequisite for absorption.[4]

  • Membrane Permeability: In contrast, the un-ionized, neutral form of a drug is typically more lipid-soluble and thus better able to passively diffuse across biological membranes, such as the intestinal epithelium and the blood-brain barrier.[3][5]

  • Target Binding: The specific protonation state of a drug at the pH of a target receptor or enzyme is often crucial for the electrostatic or hydrogen-bonding interactions that mediate its biological activity.[1]

  • Formulation: A thorough understanding of pKa is essential for developing stable, soluble, and bioavailable drug formulations, including the selection of appropriate salt forms.[2]

For a molecule like this compound, which possesses multiple ionizable centers, this analysis becomes even more critical, as its overall charge and properties will change in a stepwise manner across different pH ranges.

Molecular Structure and Predicted Ionization Behavior

This compound possesses two basic nitrogen atoms, each with distinct electronic environments that dictate their respective pKa values.

  • N1: The Tetrahydroquinoline Nitrogen: This is a secondary, aliphatic-like amine incorporated into a saturated heterocyclic ring. Its basicity is expected to be comparable to other cyclic secondary amines. However, its attachment to an aromatic system will slightly reduce its basicity compared to a simple dialkylamine. The conjugate acid of the parent compound, 1,2,3,4-tetrahydroisoquinoline (an isomer), has a pKa of 9.3, providing a reasonable starting estimate.[6]

  • N7: The Aromatic Amino Group: This is a primary arylamine, analogous to aniline. The lone pair of electrons on this nitrogen is delocalized into the pi-system of the aromatic ring, which significantly reduces its availability for protonation.[7] Consequently, this nitrogen is substantially less basic than the N1 nitrogen.[8]

  • Substituent Effects:

    • Electron-Donating Methyl Group (C6): The methyl group at the C6 position is a weak electron-donating group. Through inductive and hyperconjugation effects, it increases the electron density of the aromatic ring. This increased electron density partially counteracts the delocalization effect, making the N7 amino group more basic than it would be on an unsubstituted ring.[7]

    • Fused Saturated Ring: The electron-donating nature of the fused aliphatic ring also contributes to increasing the electron density on the aromatic system, further enhancing the basicity of the N7 amine relative to a simple substituted aniline.

Based on this analysis, we can predict two distinct pKa values for the conjugate acids of this molecule.

Ionizable CenterTypePredicted pKa (Conjugate Acid)Rationale
N1 Nitrogen Secondary Aliphatic-like Amine~8.5 - 9.5Similar to other tetrahydroquinolines and cyclic amines. Expected to be the more basic site.[6]
N7 Nitrogen Primary Aromatic Amine~5.0 - 6.0Less basic than N1 due to lone pair delocalization into the aromatic ring. Basicity is enhanced by the C6-methyl electron-donating group.[7][8]

Therefore, in a highly acidic environment (e.g., pH < 4), both nitrogens will be protonated, carrying a net charge of +2. As the pH increases, the more acidic N7-ammonium group will deprotonate first (around pH 5-6), followed by the less acidic N1-ammonium group at a higher pH (around 8.5-9.5).

Experimental Protocols for pKa Determination

While predictive analysis is invaluable, experimental determination provides the definitive pKa values required for regulatory filings and precise modeling. Two robust methods are recommended.

Potentiometric Titration

This classic method offers high precision and is considered a gold standard for pKa determination.[9][10] It involves monitoring pH changes as a titrant of known concentration is added to the sample solution.

The choice of potentiometry stems from its direct measurement of hydrogen ion activity (pH). As a strong base (e.g., NaOH) is added to an acidic solution of the diprotonated analyte, the two acidic protons are neutralized sequentially. The pH changes slowly in the buffer regions and rapidly at the equivalence points. The pKa value for each ionization step corresponds to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal.[11] This provides a thermodynamically rigorous pKa value.

  • Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25°C).[11]

  • Sample Preparation: Accurately weigh and dissolve the analyte in high-purity water to a final concentration of approximately 1-5 mM. If solubility is limited, a co-solvent such as methanol or DMSO (up to 50%) may be used, though this can slightly alter the apparent pKa.[12]

  • Ionic Strength Adjustment: Add a background electrolyte (e.g., 0.15 M KCl) to maintain a constant ionic strength throughout the titration, which minimizes variations in activity coefficients.[11]

  • Initial Acidification: Acidify the sample solution with a standardized strong acid (e.g., 0.1 M HCl) to a pH below 2, ensuring both nitrogen centers are fully protonated.

  • Titration: Place the solution in a thermostatted vessel with constant stirring. Add a standardized strong base (e.g., 0.1 M NaOH) in small, precise increments using an auto-burette. Record the pH value after each addition, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The two pKa values can be determined by finding the pH at the 50% and 150% neutralization points. For higher accuracy, calculate the first and second derivatives of the titration curve; the peaks in the first derivative plot correspond to the equivalence points.[13]

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter Prepare Prepare Analyte (1-5 mM in H2O/Co-solvent) Calibrate->Prepare Adjust Adjust Ionic Strength (0.15 M KCl) Prepare->Adjust Acidify Acidify to pH < 2 (0.1 M HCl) Adjust->Acidify Titrate Titrate with NaOH (0.1 M) Acidify->Titrate Record Record pH vs. Volume Titrate->Record Plot Plot pH vs. Volume Record->Plot Derivative Calculate 1st/2nd Derivatives Plot->Derivative Determine Determine Equivalence Points & pKa Values Derivative->Determine

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometric Titration

This method is highly sensitive, requires very little sample, and is amenable to high-throughput screening in a 96-well plate format.[14] It is applicable when the protonation or deprotonation of an ionizable group causes a change in the molecule's UV-Vis absorbance spectrum. The quinoline core of the analyte is an excellent chromophore, making this method highly suitable.

The underlying principle is the Beer-Lambert law. Ionization changes the electronic structure of the chromophore, leading to a shift in the wavelength of maximum absorbance (λmax) or a change in the molar absorptivity. By measuring the absorbance at a fixed wavelength across a range of pH values, one can plot a sigmoidal curve.[15] The inflection point of this curve corresponds to the pKa, representing the pH at which the concentrations of the two absorbing species (e.g., protonated and neutral forms) are equal.[16]

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) with constant ionic strength (e.g., 0.1 M).

  • Wavelength Selection: Record the full UV-Vis spectra of the analyte in highly acidic (e.g., pH 2) and highly basic (e.g., pH 12) solutions to identify the wavelengths with the largest absorbance differences between the ionized and un-ionized forms.

  • Sample Preparation (96-Well Plate): In a UV-transparent 96-well plate, add a small, fixed volume of a concentrated stock solution of the analyte to each well containing the different pH buffers. Include buffer-only wells as blanks.

  • Absorbance Measurement: Measure the absorbance of each well at the pre-determined analytical wavelength(s) using a microplate spectrophotometer.[14]

  • Data Analysis: Correct the sample absorbances by subtracting the blank absorbances. Plot the corrected absorbance versus pH. Fit the data to a sigmoidal dose-response equation to determine the inflection point, which corresponds to the pKa. Two distinct sigmoidal transitions will be observed for the two pKa values.[15][16]

Spectrophotometric_Titration_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis PrepBuffers Prepare Buffers (pH 2-12) SelectWavelength Select Analytical Wavelength(s) PrepBuffers->SelectWavelength PrepPlate Prepare 96-Well Plate (Analyte + Buffers) SelectWavelength->PrepPlate MeasureAbs Measure Absorbance (Plate Reader) PrepPlate->MeasureAbs PlotData Plot Absorbance vs. pH MeasureAbs->PlotData FitCurve Fit Sigmoidal Curve PlotData->FitCurve DeterminePKa Determine pKa (Inflection Point) FitCurve->DeterminePKa

Caption: Workflow for high-throughput pKa determination by UV-Vis spectrophotometry.

Computational Chemistry for In-Silico pKa Prediction

Computational methods are indispensable for predicting pKa values before a compound is synthesized or for understanding the structural basis of basicity.[17][18] Quantum mechanics (QM)-based approaches offer the highest accuracy.

The pKa is directly related to the Gibbs free energy change (ΔG) of the deprotonation reaction in solution. QM methods, particularly Density Functional Theory (DFT), can calculate the gas-phase energies of the protonated and deprotonated species.[19] The critical challenge is to accurately model the profound effect of the solvent (water), which is achieved by combining QM calculations with a solvation model.[17] A thermodynamic cycle is then used to relate the calculated free energies to the pKa.

  • Model Building: Generate 3D structures for all relevant species: the neutral base (B), the N1-protonated cation (BH1+), the N7-protonated cation (BH7+), and the diprotonated dication (BH2++).

  • Geometry Optimization: Perform geometry optimization for each species in both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or PCM). A reliable DFT functional like B3LYP or M06-2X with a Pople-style basis set such as 6-31+G(d,p) is recommended.[20][21]

  • Frequency Calculation: Perform vibrational frequency calculations on the optimized structures to confirm they are true energy minima and to obtain thermal corrections to the Gibbs free energy.

  • Solvation Energy Calculation: The solvation free energy is a critical component. For enhanced accuracy, a cluster-continuum model can be employed, where a few explicit water molecules are included in the QM calculation along with the continuum model to capture specific short-range hydrogen bonding interactions.[20]

  • pKa Calculation: Calculate the Gibbs free energy of the deprotonation reaction in solution (ΔGaq) using a thermodynamic cycle. The pKa is then calculated using the equation: pKa = ΔGaq / (2.303 * RT), often with a correction based on a known reference compound.[22]

Computational_pKa_Workflow cluster_setup Structure Setup cluster_calc Quantum Mechanical Calculation cluster_analysis Analysis & Prediction Build Build 3D Models (Neutral, Mono-, Di-protonated) Optimize Geometry Optimization (DFT + Solvation Model) Build->Optimize Frequency Frequency Calculation (Obtain Free Energy) Optimize->Frequency Cycle Apply Thermodynamic Cycle (Calculate ΔGaq) Frequency->Cycle Predict Calculate pKa Cycle->Predict

Caption: Workflow for pKa prediction using quantum mechanical calculations.

Ionization Profile and Drug Development Implications

With the two pKa values determined, a species distribution plot can be generated to visualize the percentage of each ionic form as a function of pH. This plot is the key to translating pKa data into actionable drug development strategies.

  • Gastrointestinal Tract (pH 1.5 - 8.0):

    • In the stomach (pH ~1.5-3), the molecule will exist predominantly as the dication (BH2++), maximizing its aqueous solubility but minimizing its membrane permeability.

    • In the upper small intestine (pH ~6.0-7.0), the molecule will be a mixture of the dication, the more prevalent N1-protonated monocation (BH1+), and a smaller fraction of the neutral species (B). This region represents a critical balance point for solubility and absorption.[3]

  • Bloodstream (pH 7.4): At physiological pH, the molecule will exist almost exclusively as the N1-protonated monocation (BH1+). This has several implications:

    • Distribution: The cationic nature will influence binding to plasma proteins like albumin.

    • Target Engagement: If the target binding site has a key anionic residue (e.g., aspartate or glutamate), the cationic form will be essential for a strong ionic interaction.[1]

  • Formulation Strategy: Knowing the pKa values allows for the rational selection of a salt form. For this molecule, forming a salt with a strong acid (e.g., HCl) would yield a stable, crystalline solid of the dication, likely with high aqueous solubility, which is ideal for many oral dosage forms.

Conclusion

This compound presents a fascinating case of a molecule with dual basic centers, whose ionization behavior is a nuanced interplay of aliphatic and aromatic amine characteristics, further tuned by substituent effects. A comprehensive understanding of its two distinct pKa values is not merely an academic exercise; it is a prerequisite for successful drug development. By integrating structural analysis, rigorous experimental determination via potentiometry or spectrophotometry, and corroborative computational modeling, researchers can build a precise ionization profile of this compound. This knowledge empowers medicinal chemists and formulation scientists to optimize solubility, permeability, and target interactions, ultimately paving the way for the rational design of safer and more effective medicines.

References

  • JoVE. (2024). Factors Affecting Dissolution: Drug pKa, Lipophilicity and GI pH.
  • MDPI. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. [Link]

  • Ruiz, R., et al. (n.d.). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Link]

  • Shields, G. C. (2015). Computational Approaches to Predict pKa Values. ResearchGate. [Link]

  • Salgado, L., & Vargas-Hernández, C. (2014). Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Scirp.org. [Link]

  • eGyanKosh. (n.d.). EXPT. 5 DETERMINATION OF pKa OF AN INDICATOR USING SPECTROPHOTOMETRY. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. [Link]

  • Pion Inc. (2023). What is pKa and how is it used in drug development?. [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [Link]

  • Journal of Chemical Education. (n.d.). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. ACS Publications. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • ACS Omega. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Publications. [Link]

  • YouTube. (2022). Drug's pKa and its absorption. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. PMC. [Link]

  • van de Waterbeemd, H., & Testa, B. (n.d.). Development of Methods for the Determination of pKa Values. PMC. [Link]

  • Drug Hunter. (2022). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. [Link]

  • Rowan. (2025). How to Predict pKa. [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures. [Link]

  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [Link]

  • IUCr Journals. (n.d.). Crystal structure of 1,2,3,4-tetrahydroisoquinolin-2-ium (2S,3S). [Link]

  • University of Massachusetts Boston. (n.d.). CHAPTER 21: AMINES. [Link]

  • ACS Publications. (2024). Interpretable Deep-Learning pKa Prediction for Small Molecule Drugs via Atomic Sensitivity Analysis. Journal of Chemical Information and Modeling. [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. [Link]

  • PubChem. (n.d.). 7-Aminoquinoline. [Link]

  • PeerJ. (n.d.). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

  • ResearchGate. (n.d.). Determination of the pKa values of some selected aromatic amines and naturally occurring compounds in polar and non-polar solvents at 25OC. [Link]

  • Schlegel Group. (2017). Improved pKa Prediction of Substituted Alcohols, Phenols, and Hydroperoxides in Aqueous Medium Using Density. [Link]

  • NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST WebBook. [Link]

  • Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. [Link]

  • Reddit. (2017). Alcohols pKa, Amines pKb and Carbocations. Why is the "CH3" methyl group so weird?. [Link]

  • Wikipedia. (n.d.). Tetrahydroquinoline. [Link]

  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. [Link]

  • Neliti. (n.d.). THE PREDICTION OF pKa VALUES FOR PHENOLIC COMPOUNDS BY THE DFT THEORY. [Link]

  • RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

  • PubChem. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline. [Link]

Sources

The Ascendancy of a Privileged Scaffold: A Technical Guide to the History, Discovery, and Application of Substituted Tetrahydroquinoline Amines

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) framework, a partially saturated heterocyclic motif, has cemented its status as a "privileged scaffold" in medicinal chemistry. Its unique three-dimensional architecture and synthetic tractability have made it a cornerstone in the design of a vast array of biologically active molecules. This in-depth technical guide provides a comprehensive exploration of the history, discovery, and evolving applications of substituted tetrahydroquinoline amines. We will traverse the timeline of their synthetic evolution, from classical named reactions to modern asymmetric methodologies, and delve into their diverse therapeutic potential, with a focus on their roles as anticancer, neuroprotective, and anti-inflammatory agents. This guide is intended to serve as a valuable resource for researchers and drug development professionals, offering not only a historical perspective but also practical insights into the synthesis and evaluation of this critical class of compounds.

A Historical Perspective: From Serendipitous Discoveries to Rational Design

The story of tetrahydroquinolines is intrinsically linked to the development of quinoline chemistry in the 19th century. Early synthetic efforts were primarily focused on the aromatic quinoline core, with the corresponding saturated derivatives often being curiosities or byproducts.

Early Developments and the Rise of Classical Syntheses:

The late 1800s witnessed the advent of several seminal named reactions that laid the groundwork for quinoline and, by extension, tetrahydroquinoline synthesis. These include:

  • The Skraup Synthesis (1880): Initially a vigorous and often hazardous reaction, the Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to produce quinolines.[1] Subsequent reduction of the quinoline product provided access to the tetrahydroquinoline scaffold.

  • The Doebner-von Miller Reaction (1881): A more versatile method, this reaction utilizes the condensation of an aniline with α,β-unsaturated aldehydes or ketones in the presence of a Lewis or Brønsted acid.[1] This reaction offered a more controlled entry into substituted quinolines, which could then be hydrogenated.

  • The Combes Quinoline Synthesis (1888): This acid-catalyzed reaction between anilines and β-diketones provided a direct route to 2,4-disubstituted quinolines.[2]

  • The Pfitzinger Reaction (1886): This method involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a base to yield quinoline-4-carboxylic acids.[2]

These classical methods, while foundational, often required harsh reaction conditions and offered limited control over stereochemistry. The initial discovery of the biological activities of substituted tetrahydroquinoline amines was largely serendipitous, arising from broader screening programs of heterocyclic compounds.

The Modern Era: A Focus on Efficiency and Chirality:

The 20th and 21st centuries have seen a paradigm shift in the synthesis of tetrahydroquinolines, driven by the increasing demand for enantiomerically pure compounds for pharmacological evaluation. Key advancements include:

  • Catalytic Asymmetric Hydrogenation: The development of chiral transition metal catalysts, particularly those based on ruthenium and iridium, has enabled the highly enantioselective hydrogenation of quinolines to chiral tetrahydroquinolines.[3][4]

  • The Povarov Reaction: This [4+2] cycloaddition reaction between an imine and an electron-rich alkene has emerged as a powerful tool for the direct synthesis of substituted tetrahydroquinolines, often with excellent diastereoselectivity.[5][6] Multicomponent variations of the Povarov reaction have further enhanced its utility.[5]

  • Domino Reactions: These elegant one-pot sequences, where multiple bond-forming events occur consecutively, have provided efficient and atom-economical routes to complex tetrahydroquinoline derivatives.[7]

  • Enantioselective Organocatalysis: The use of small organic molecules as catalysts has provided a complementary approach to transition metal catalysis for the asymmetric synthesis of tetrahydroquinolines.[8]

This evolution in synthetic methodology has transformed the field, allowing for the rational design and synthesis of structurally diverse and stereochemically defined substituted tetrahydroquinoline amines, thereby accelerating their exploration in drug discovery.

Synthetic Strategies: A Practical Guide

The synthesis of substituted tetrahydroquinoline amines can be broadly categorized into two main approaches: the reduction of pre-formed quinolines and the direct construction of the tetrahydroquinoline ring system.

Reduction of Quinolines

A common and often straightforward method involves the hydrogenation of a substituted quinoline.

Table 1: Comparison of Reduction Methods for Quinoline to Tetrahydroquinoline

MethodCatalyst/ReagentConditionsAdvantagesDisadvantages
Catalytic HydrogenationH₂, Pd/C, PtO₂Typically mild pressure and temperatureHigh yields, clean reactionsMay not be suitable for sensitive functional groups
Asymmetric HydrogenationChiral Ru or Ir complexesOften requires specialized ligands and conditionsHigh enantioselectivityCatalyst cost and sensitivity
Transfer HydrogenationHantzsch ester, isopropanol, formateMild conditions, avoids high-pressure H₂Good for certain substratesStoichiometric reductant needed

Experimental Protocol: Asymmetric Transfer Hydrogenation of 2-Methylquinoline [9]

  • Catalyst Preparation: In a Schlenk tube under an inert atmosphere, [Ir(COD)Cl]₂ (1 mol%), (S)-SegPhos (2.2 mol%), and I₂ (5 mol%) are dissolved in a suitable solvent (e.g., toluene).

  • Reaction Setup: To this catalyst solution, 2-methylquinoline (1.0 eq) and Hantzsch ester (2.0 eq) are added.

  • Reaction Execution: The reaction mixture is stirred at a specified temperature (e.g., 60 °C) and monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the chiral 2-methyl-1,2,3,4-tetrahydroquinoline.

Direct Synthesis of the Tetrahydroquinoline Core

Modern synthetic methods often favor the direct construction of the tetrahydroquinoline ring, which can offer greater control over substitution patterns and stereochemistry.

The Povarov reaction is a powerful tool for the synthesis of polysubstituted tetrahydroquinolines.[5]

Experimental Protocol: Three-Component Povarov Reaction [10][11]

  • Reaction Setup: In a round-bottom flask, an aniline (1.0 eq), an aldehyde (1.0 eq), and an electron-rich alkene (e.g., N-vinyl-2-pyrrolidinone, 1.2 eq) are dissolved in a suitable solvent (e.g., acetonitrile).

  • Catalyst Addition: A Lewis acid catalyst (e.g., Sc(OTf)₃, 10 mol%) is added to the mixture.

  • Reaction Execution: The reaction is stirred at room temperature or with gentle heating and monitored by TLC.

  • Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the desired tetrahydroquinoline derivative.

Therapeutic Applications: A Scaffold of Diverse Bioactivity

The substituted tetrahydroquinoline amine scaffold has been explored for a wide range of therapeutic applications, owing to its ability to interact with various biological targets.

Anticancer Activity

A significant number of substituted tetrahydroquinoline derivatives have demonstrated potent anticancer activity through various mechanisms.[12][13]

  • Dynemycin A: This natural product, containing a tetrahydroquinoline core, is a potent DNA-cleaving agent. Its mechanism involves intercalation into the minor groove of DNA and subsequent generation of a diradical species that causes double-strand breaks.[14]

Table 2: Anticancer Activity of Representative Tetrahydroquinoline Derivatives

CompoundCancer Cell LineIC₅₀ (µM)Mechanism of ActionReference
Pyrazolo[3,4-b]quinoline derivativeMCF-7, HepG-2, A549< 10Apoptosis induction[15]
Morpholino-substituted THQA549 (Lung)0.033mTOR inhibition[16]
2-Arylquinoline derivativeHeLa, PC38.3 - 34.34KDM protein regulation[12]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay) [17][18]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: The test compounds are added at various concentrations, and the plates are incubated for 48-72 hours.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader to determine cell viability.

Neuroprotective Effects

Substituted tetrahydroquinolines have emerged as promising candidates for the treatment of neurodegenerative diseases.[14][19][20]

  • Mechanism of Action: Many neuroprotective tetrahydroquinolines act as antioxidants, scavenging reactive oxygen species that contribute to neuronal damage.[14] Others modulate neurotransmitter systems, such as the NMDA receptor, to reduce excitotoxicity.[19]

Experimental Protocol: Evaluation of Neuroprotective Effects in vitro [21][22][23]

  • Cell Culture: Neuronal cells (e.g., SH-SY5Y) are cultured under standard conditions.

  • Induction of Neurotoxicity: Neurotoxicity is induced by adding a stressor such as hydrogen peroxide (H₂O₂) or glutamate.

  • Compound Treatment: The cells are co-treated with the neurotoxic agent and various concentrations of the test tetrahydroquinoline derivative.

  • Assessment of Cell Viability: Cell viability is assessed using methods like the MTT assay or by measuring lactate dehydrogenase (LDH) release.

  • Biochemical Assays: Levels of oxidative stress markers (e.g., reactive oxygen species, glutathione) and apoptotic markers (e.g., caspase-3 activity) can be measured.

Anti-inflammatory and Antiviral Properties

The therapeutic potential of substituted tetrahydroquinoline amines extends to the treatment of inflammatory conditions and viral infections.

  • Anti-inflammatory Activity: Certain tetrahydroquinoline derivatives have been shown to possess significant in vivo anti-inflammatory activity, for instance, in the carrageenan-induced rat paw edema model.[24][25] Their mechanisms often involve the inhibition of pro-inflammatory mediators.

  • Antiviral Activity: The tetrahydroquinoline scaffold has been incorporated into molecules with activity against a range of viruses, including HIV and influenza.[26][27] Some derivatives have also shown potential against SARS-CoV-2.[28]

Future Directions and Conclusion

The journey of substituted tetrahydroquinoline amines from their early discovery to their current status as a privileged scaffold in drug discovery is a testament to the power of synthetic innovation and the intricate relationship between chemical structure and biological function. The continued development of novel, efficient, and stereoselective synthetic methodologies will undoubtedly unlock new avenues for the exploration of this versatile chemical space. Future research will likely focus on:

  • Target-Specific Design: Moving beyond broad-spectrum activity to the design of highly selective modulators of specific biological targets.

  • Multifunctional Ligands: The development of single molecules that can modulate multiple targets relevant to complex diseases.

  • Advanced Drug Delivery Systems: Enhancing the pharmacokinetic properties and targeted delivery of potent tetrahydroquinoline-based drugs.

Visualizations

Synthetic Pathways

G cluster_0 Classical Quinoline Syntheses cluster_1 Modern Tetrahydroquinoline Syntheses Aniline Aniline Quinoline Core Quinoline Core Aniline->Quinoline Core Skraup/Doebner-von Miller Glycerol Glycerol Glycerol->Quinoline Core alpha,beta-Unsaturated Carbonyl alpha,beta-Unsaturated Carbonyl alpha,beta-Unsaturated Carbonyl->Quinoline Core beta-Diketone beta-Diketone beta-Diketone->Quinoline Core Combes Isatin Isatin Isatin->Quinoline Core Pfitzinger Substituted Quinoline Substituted Quinoline Quinoline Core->Substituted Quinoline Functionalization Tetrahydroquinoline Tetrahydroquinoline Substituted Quinoline->Tetrahydroquinoline Asymmetric Hydrogenation Substituted Quinoline->Tetrahydroquinoline Reduction Imine + Alkene Imine + Alkene Imine + Alkene->Tetrahydroquinoline Povarov Reaction Domino Precursors Domino Precursors Domino Precursors->Tetrahydroquinoline Domino Reaction

Caption: Evolution of synthetic routes to tetrahydroquinolines.

Mechanism of Action

G cluster_0 Anticancer cluster_1 Neuroprotection Substituted THQ Amine Substituted THQ Amine DNA Intercalation DNA Intercalation Substituted THQ Amine->DNA Intercalation mTOR Inhibition mTOR Inhibition Substituted THQ Amine->mTOR Inhibition Antioxidant Activity Antioxidant Activity Substituted THQ Amine->Antioxidant Activity NMDA Receptor Antagonism NMDA Receptor Antagonism Substituted THQ Amine->NMDA Receptor Antagonism Apoptosis Apoptosis DNA Intercalation->Apoptosis mTOR Inhibition->Apoptosis Reduced Neuronal Damage Reduced Neuronal Damage Antioxidant Activity->Reduced Neuronal Damage NMDA Receptor Antagonism->Reduced Neuronal Damage

Caption: Diverse mechanisms of action of substituted THQ amines.

References

  • Current time information in Jakarta, ID. (n.d.).
  • Belenichev, I., Bukhtiyarova, N., Ryzhenko, V., Makyeyeva, L., Morozova, O., Oksenych, V., & Kamyshnyi, O. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]

  • Calhoun, W., Carlson, R. P., Crossley, R., Datko, L. J., Dietrich, S., Heatherington, K., Marshall, L. A., Meade, P. J., Opalko, A., & Shepherd, R. G. (1989). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of Medicinal Chemistry, 32(8), 1930-1937.
  • Carignani, C., De Angelis, M., De Sarro, G., Gitto, R., Grasso, S., Micale, N., Quartarone, S., & Zappalà, M. (2003). Enantiomerically pure tetrahydroquinoline derivatives as in vivo potent antagonists of the glycine binding site associated to the NMDA receptor. Bioorganic & Medicinal Chemistry Letters, 13(21), 3771-3774.
  • Farooq, S., Ali, M., Khan, K. M., Shah, S. A. A., Perveen, S., & Perviz, S. (2020).
  • Fan, H., Liu, Y., Li, Y., & Zhou, Y.-G. (2016). Asymmetric Hydrogenation of Quinoline Derivatives Catalyzed by Cationic Transition Metal Complexes of Chiral Diamine Ligands. Accounts of Chemical Research, 49(8), 1626-1638.
  • Belenichev, I., Bukhtiyarova, N., Ryzhenko, V., Makyeyeva, L., Morozova, O., Oksenych, V., & Kamyshnyi, O. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org.
  • Farooq, S., Ali, M., Khan, K. M., Shah, S. A. A., Perveen, S., & Perviz, S. (2020).
  • BenchChem. (2025).
  • Wang, D.-S., Chen, Q.-A., Li, W., Yu, C.-B., Zhou, Y.-G., & Zhang, X. (2011). Direct enantioselective access to 4-substituted tetrahydroquinolines by catalytic asymmetric transfer hydrogenation of quinolines. Organic & Biomolecular Chemistry, 9(15), 5300-5303.
  • Chen, C.-C., Chien, T.-C., Lin, C.-F., Cho, C.-F., & Wang, S.-W. (2023). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. International Journal of Molecular Sciences, 24(4), 3505.
  • Bertamino, A., Ostacolo, C., Di Leva, F. S., Di Schiavi, E., De Rosa, M., Guala, M., Novellino, E., Campiglia, P., & Gomez-Monterrey, I. (2018). Straightforward synthesis of new tetrahydroquinoline derivatives. Canadian Journal of Chemistry, 96(3), 256-263.
  • Belenichev, I., Bukhtiyarova, N., Ryzhenko, V., Makyeyeva, L., Morozova, O., Oksenych, V., & Kamyshnyi, O. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475.
  • Kryzhanovskaia, A. S., Kryzhanovskii, S. A., & Finkin, A. V. (2023). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Alleviates Oxidative Stress and NF-κB-Mediated Inflammation in Rats with Experimental Parkinson's Disease. Neurochemical Research, 48(9), 2821-2834.
  • Kumar, A., Singh, B. K., & Singh, R. K. (2021). Synthetic and medicinal perspective of quinolines as antiviral agents. Bioorganic Chemistry, 115, 105224.
  • Zhang, Z., Wang, X., & Zhou, Y.-G. (2025). Consecutive Asymmetric Transfer Hydrogenation of C2-Acylated Quinolines and Quinoxalines: A Diastereodivergent Synthesis of Enantioenriched Tetrahydroquinolines and Tetrahydroquinoxalines Bearing Endo- and Exocyclic Chirality. Journal of the American Chemical Society.
  • Belenichev, I., Bukhtiyarova, N., Ryzhenko, V., Makyeyeva, L., Morozova, O., Oksenych, V., & Kamyshnyi, O. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org.
  • Wang, Z.-S., Zhou, J., & Li, F.-G. (2012). Facile synthesis of functionalized tetrahydroquinolines via domino Povarov reactions of arylamines, methyl propiolate and aromatic aldehydes. Beilstein Journal of Organic Chemistry, 8, 1851-1856.
  • Singh, V. K., & Singh, S. (2021). Recent development of tetrahydro-quinoline/isoquinoline based compounds as anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 21(10), 1258-1287.
  • Wang, D.-S., Chen, Q.-A., Li, W., Yu, C.-B., Zhou, Y.-G., & Zhang, X. (2009). pH-Regulated Asymmetric Transfer Hydrogenation of Quinolines in Water.
  • Al-Salahi, R., Al-Omar, M. A., & Amr, A.-G. E.-G. (2013). Synthesis and biological evaluation of some novel tetrahydroquinolines as anticancer and antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(2), 369-377.
  • Wang, D.-S., Chen, Q.-A., Li, W., Yu, C.-B., Zhou, Y.-G., & Zhang, X. (2010). Iridium-catalyzed asymmetric transfer hydrogenation of quinolines with Hantzsch esters. Tetrahedron: Asymmetry, 21(1), 128-132.
  • Belenichev, I., Bukhtiyarova, N., Ryzhenko, V., Makyeyeva, L., Morozova, O., Oksenych, V., & Kamyshnyi, O. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. Preprints.org.
  • Calhoun, W., Carlson, R. P., Crossley, R., Datko, L. J., Dietrich, S., Heatherington, K., Marshall, L. A., Meade, P. J., Opalko, A., & Shepherd, R. G. (1989). Synthesis and Antiinflammatory Activity of Certain 5,6,7,8-Tetrahydroquinolines and Related Compounds. Journal of Medicinal Chemistry, 32(8), 1930-1937.
  • Chen, C.-C., Chien, T.-C., Lin, C.-F., Cho, C.-F., & Wang, S.-W. (2023). Novel Tetrahydroisoquinoline-Based Heterocyclic Compounds Efficiently Inhibit SARS-CoV-2 Infection In Vitro. International Journal of Molecular Sciences, 24(4), 3505.
  • Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Medicinal Chemistry, 12(5), 715-733.
  • BenchChem. (2025). The Diverse Biological Activities of Tetrahydroquinoline Compounds: A Technical Guide for Researchers.
  • Kryzhanovskaia, A. S., Kryzhanovskii, S. A., & Finkin, A. V. (2024). 6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. Neurochemical Research, 49(5), 1387-1405.
  • Organic Chemistry Portal. (n.d.). Tetrahydroquinoline synthesis. Retrieved from [Link]

  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2011). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 111(11), 7157-7259.
  • Kihal, A., Choukchou-Braham, N., Bachir, R., & Menéndez, J. C. (2023). Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative study between multi step and multi-component methods. Scientiae Radices, 2(3), 295-308.
  • Khan, I., Zaib, S., Batool, S., & Iqbal, J. (2022).
  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]

  • Al-Warhi, T., Abdellattif, M. H., Al-Abdullah, E. S., Al-Dies, A. M., El-Senduny, F. F., & Badria, F. A. (2025). Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. Molecules, 30(5), 1083.
  • Di Mola, A. (2014).
  • Al-Suwaidan, I. A., Abdel-Aziz, H. A., Al-Salahi, R., & El-Tahir, K. E. H. (2021). Facile synthesis and in vitro anticancer evaluation of a new series of tetrahydroquinoline. Saudi Pharmaceutical Journal, 29(10), 1148-1156.
  • Ceballos-Valdovinos, O., López-Guevara, E., Castillo, R., & Menéndez, J. C. (2021). Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines. Molecules, 26(5), 1361.
  • Sridharan, V., Suryavanshi, P. A., & Menéndez, J. C. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(10), 6241-6338.
  • Bunce, R. A., & Nammalwar, B. (2013). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 18(12), 15156-15190.
  • Díaz-Nieto, R., Velasco-Velázquez, M. A., & Castillo, R. (2019). Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Anti-proliferative Compounds of Breast Cancer via Targeting the GPER. Letters in Drug Design & Discovery, 16(4), 443-452.
  • Singh, V. K., & Singh, S. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Anti-Cancer Agents in Medicinal Chemistry, 21(10), 1258-1287.
  • Parveen, A., & Sahu, D. P. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. International Journal of Pharmaceutical Sciences and Research, 12(10), 5176-5187.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Singh, P. P. (2016). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Ezzat, S. M., El-Hawash, S. A., & El-Sayed, M. A. A. (2021). Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. Molecules, 26(16), 4945.
  • Kumar, D., & Kumar, N. (2020). Recent advancements in the development of heterocyclic anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 28(16), 115622.
  • Fatima, S., Zakir, A., Madhav, H., Khatoon, B. S., Rahman, A., Manhas, M. W., Hoda, N., & Ali, S. M. (2023). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents. RSC Advances, 13(28), 19183-19194.

Sources

Methodological & Application

Application Note: Synthesis Protocols for 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine from Quinoline Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Mechanistic Rationale

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structural motif in drug discovery, frequently utilized in the development of novel therapeutics. Synthesizing highly substituted THQs, such as 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine , requires stringent regiocontrol and chemoselectivity. This application note details a robust, self-validating three-step protocol starting from a commercially available aniline precursor.

Causality Behind Experimental Choices
  • Regioselective Skraup Annulation: The construction of the quinoline core utilizes 4-methyl-3-nitroaniline. The Skraup reaction generates acrolein in situ from glycerol, which undergoes a conjugate addition with the aniline amino group. For meta-substituted anilines, ring closure can theoretically occur at the C2 or C6 positions. However, cyclization at C2 is heavily sterically hindered by the adjacent nitro group. Consequently, electrophilic aromatic substitution is directed exclusively to the less hindered C6 position, regioselectively yielding 6-methyl-7-nitroquinoline .

  • Chemoselective Nitro Reduction: Reducing the nitro group prior to the pyridine ring avoids complex mixtures. We employ a Béchamp-type reduction using Iron powder and Ammonium Chloride. This single-electron transfer process is highly chemoselective, reducing the nitro group to a primary amine without over-reducing the aromatic quinoline ring.

  • Electrophilic Pyridine Ring Reduction: The final step utilizes Sodium Borohydride (NaBH₄) in Trifluoroacetic Acid (TFA). TFA serves a dual mechanistic purpose: it protonates the quinoline nitrogen (drastically increasing the electrophilicity of the pyridine ring) and reacts with NaBH₄ to generate sodium trifluoroacetoxyborohydride. This active species selectively delivers hydrides to the activated quinoline core, yielding the THQ without alkylating the primary amine at the 7-position 1.

Visualizing the Synthetic Workflow

Synthesis_Workflow N1 4-Methyl-3-nitroaniline (Precursor) C1 Step 1: Skraup Reaction Glycerol, H2SO4, Oxidant 150°C, 3 h N1->C1 N2 6-Methyl-7-nitroquinoline (Intermediate 1) C2 Step 2: Nitro Reduction Fe powder, NH4Cl EtOH/H2O, 80°C, 2 h N2->C2 N3 7-Amino-6-methylquinoline (Intermediate 2) C3 Step 3: Ring Reduction NaBH4, TFA 0°C to RT, 4 h N3->C3 N4 This compound (Target Product) C1->N2 C2->N3 C3->N4

Fig 1: Three-step synthesis of this compound from aniline precursor.

Quantitative Data & Reagent Summary

StepReagentMW ( g/mol )EquivalentsAmountRole
1 4-Methyl-3-nitroaniline152.151.015.2 gStarting Material
1 Glycerol92.093.027.6 gCarbon Source
1 Sodium m-nitrobenzenesulfonate225.150.613.5 gMild Oxidant
1 Sulfuric Acid (98%)98.084.039.2 gDehydrating Acid Catalyst
2 6-Methyl-7-nitroquinoline188.181.09.4 gIntermediate 1
2 Iron Powder (fine)55.845.014.0 gSingle-Electron Reductant
2 Ammonium Chloride53.492.05.3 gMild Proton Source
3 7-Amino-6-methylquinoline158.201.03.16 gIntermediate 2
3 Trifluoroacetic Acid (TFA)114.02Solvent30.0 mLAcid / Activator
3 Sodium Borohydride (NaBH₄)37.835.03.78 gHydride Donor

Step-by-Step Experimental Protocols

Protocol A: Skraup Synthesis of 6-Methyl-7-nitroquinoline
  • Setup: In a 250 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-methyl-3-nitroaniline (15.2 g, 100 mmol), glycerol (27.6 g, 300 mmol), and sodium m-nitrobenzenesulfonate (13.5 g, 60 mmol).

  • Acid Addition: Cool the heterogeneous mixture in an ice-water bath to 0 °C. Slowly add concentrated H₂SO₄ (39.2 g, 400 mmol) dropwise over 30 minutes. Critical Step: The dehydration of glycerol is highly exothermic; control the addition rate to prevent thermal runaway.

  • Cyclization: Gradually heat the mixture to 150 °C using a heating mantle and stir vigorously for 3 hours.

  • Quench & Neutralization: Cool the reaction to room temperature and pour the dark, viscous mixture onto crushed ice (200 g). Neutralize the aqueous mixture with a 20% NaOH solution until a pH of 8–9 is reached.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc, 3:1) to afford 6-methyl-7-nitroquinoline as a yellow solid.

Protocol B: Chemoselective Nitro Reduction
  • Suspension: Suspend 6-methyl-7-nitroquinoline (9.4 g, 50 mmol) in a solvent mixture of Ethanol (100 mL) and Deionized Water (25 mL) in a 250 mL flask.

  • Reagent Addition: Add Iron powder (14.0 g, 250 mmol) and Ammonium Chloride (5.3 g, 100 mmol) to the suspension.

  • Reduction: Heat the reaction mixture to 80 °C (reflux) and stir vigorously for 2 hours. Monitor the disappearance of the starting material via TLC (DCM/MeOH, 10:1).

  • Filtration: Hot filter the mixture through a tightly packed pad of Celite to remove iron oxides and unreacted iron. Wash the filter cake thoroughly with hot Ethanol (50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure to remove the ethanol. Extract the remaining aqueous residue with Dichloromethane (3 × 50 mL). Dry the combined organic layers over Na₂SO₄ and evaporate to yield 7-amino-6-methylquinoline as a pale brown solid.

Protocol C: Pyridine Ring Reduction (THQ Formation)
  • Activation: Dissolve 7-amino-6-methylquinoline (3.16 g, 20 mmol) in anhydrous Trifluoroacetic Acid (30 mL) in a 100 mL round-bottom flask under a continuous nitrogen atmosphere. Cool the solution to 0 °C using an ice-water bath.

  • Hydride Delivery: Add Sodium Borohydride (3.78 g, 100 mmol) in small portions over 45 minutes. Safety Warning: Vigorous hydrogen gas evolution will occur. Perform this step in a well-ventilated fume hood.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4 hours. The initial yellow solution will gradually turn colorless/pale as the conjugated system is reduced.

  • Quench: Quench the reaction by carefully adding deionized water (20 mL) dropwise at 0 °C, followed by basification with 6M NaOH until the pH reaches 10. Note: Basification is required to deprotonate the newly formed secondary amine and the primary amine for extraction.

  • Final Extraction: Extract the aqueous mixture with Dichloromethane (3 × 40 mL). Wash the organic extracts with brine, dry over anhydrous K₂CO₃, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography (DCM/MeOH/Et₃N, 95:4:1) to obtain the target This compound . Store the isolated product under an inert atmosphere at -20 °C to prevent air oxidation of the electron-rich THQ core.

References

  • Synthesis of phenanthroline derivative 36... Skraup reaction... regioselectivity Source: RSC Advances URL:[Link]

  • Gribble, G.W. (1998) Sodium borohydride in carboxylic acid media: a phenomenal reduction system. Source: Chemical Society Reviews, 27, 395 (via Modern Reduction Methods) URL:[Link]

Sources

Application Note: Regioselective N-Alkylation Procedures for 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is a highly privileged, bifunctional building block frequently utilized in the design of kinase inhibitors, antimalarials, and GPCR modulators. The structural complexity of this scaffold lies in its dual nucleophilic centers: a secondary amine embedded within the rigid tetrahydroquinoline (THQ) core (N1) and an exocyclic primary aniline-type amine (N7).

Achieving precise regiocontrol during N-alkylation is a classic synthetic challenge. Direct application of standard alkylation conditions often results in intractable mixtures of regioisomers and over-alkylated byproducts[1]. As a Senior Application Scientist, I have designed this protocol guide to provide field-proven, self-validating methodologies that leverage kinetic, thermodynamic, and steric principles to achieve absolute chemoselectivity at either the N1 or N7 position.

Mechanistic Insights: Navigating N1 vs. N7 Chemoselectivity

To successfully functionalize this scaffold, researchers must understand the causality behind the reactivity of each nitrogen center:

  • Kinetic Control at N7 (Primary Amine): The N7 position is kinetically more reactive toward electrophilic carbonyls. It readily undergoes condensation to form an imine. Furthermore, the adjacent 6-methyl group introduces a critical steric parameter; while it allows the formation of an imine, it provides enough steric shielding to severely retard a second alkylation event, making mono-alkylation highly efficient under reductive conditions.

  • Thermodynamic & Steric Control at N1 (Secondary Amine): The N1 position is part of the electron-rich THQ ring system. While it is less kinetically prone to imine formation than N7, it is highly reactive toward direct SN2 alkylation with alkyl halides (R-X) under basic conditions. However, because N7 is also a strong nucleophile, direct SN2 alkylation without protection yields complex mixtures[1]. To selectively target N1, the N7 position must be transiently masked using a chemoselective protecting group (e.g., an acetyl group).

Experimental Workflows & Protocols

Workflow cluster_N7 N7-Selective Pathway (Kinetic Control) cluster_N1 N1-Selective Pathway (Thermodynamic Control) Start 6-Methyl-1,2,3,4-THQ-7-amine RedAm Reductive Amination Aldehyde + NaBH(OAc)3 Solvent: DCE Start->RedAm Aldehyde Protect Chemoselective N7-Acylation (Ac2O, 1 equiv, 0°C) Start->Protect Ac2O N7_Prod N7-Alkyl-THQ (Major Product) RedAm->N7_Prod Alkylate N1-Alkylation (R-X, NaH, DMF) Protect->Alkylate Deprotect Amide Hydrolysis (HCl / Heat) Alkylate->Deprotect N1_Prod N1-Alkyl-THQ (Major Product) Deprotect->N1_Prod

Figure 1: Divergent synthetic pathways for regioselective N1 vs. N7 alkylation of 6-Methyl-THQ.

Protocol A: N7-Selective Reductive Amination (Standard)

Causality: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild hydride source that does not rapidly reduce aldehydes. This allows the primary N7 amine to selectively condense with the aldehyde to form an imine, which is subsequently reduced.

  • Preparation: In an oven-dried round-bottom flask, dissolve this compound (1.0 equiv, 1.0 mmol) and the desired aldehyde (1.05 equiv, 1.05 mmol) in anhydrous 1,2-dichloroethane (DCE, 10 mL).

  • Imine Formation: Stir the mixture at room temperature for 1 hour under a nitrogen atmosphere to allow complete imine formation. Monitor via LC-MS.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv, 1.5 mmol) portion-wise over 10 minutes. If the aldehyde is aliphatic, add glacial acetic acid (1.0 equiv) to facilitate iminium ion formation.

  • Completion & Workup: Stir for 12 hours at room temperature. Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with dichloromethane (3 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Advanced N7-Alkylation via Boronic Acid Catalysis

Causality: For challenging or sterically hindered aldehydes, an organoboron catalyst acts as both a Lewis acid and a hydrogen-bond donor, vastly accelerating iminium activation while suppressing unwanted N-N cleavage or over-alkylation[2].

  • Reaction Setup: In a 15 mL reaction tube, combine the THQ starting material (0.5 mmol), aldehyde (0.5 mmol), Hantzsch ester (1.75 mmol), and 3-(Trifluoromethyl)phenylboronic acid catalyst (25 mol%) in DCE (2 mL)[3].

  • Heating: Seal the tube and place it in a preheated oil bath at 60 °C for 12 hours with continuous stirring[3].

  • Isolation: Cool to room temperature, directly load the crude mixture onto a silica gel column, and purify to obtain the highly pure N7-alkylated product[3].

Mechanism Imine Imine Intermediate (at N7) Activated Activated Iminium Complex Imine->Activated Catalyst Binding Boronic Arylboronic Acid Catalyst (H-Bond Donor / Lewis Acid) Boronic->Activated Activation Product N7-Alkylated Product Activated->Product Hydride Transfer Hantzsch Hantzsch Ester (Hydride Source) Hantzsch->Product H- donation

Figure 2: Boronic acid-catalyzed reductive alkylation mechanism via iminium activation.

Protocol C: Regioselective N1-Alkylation via Transient Protection

Causality: To force alkylation at the secondary N1 position, the more nucleophilic N7 position must be protected. Acetic anhydride at 0 °C selectively acylates the primary amine.

  • N7-Protection: Dissolve the starting material (1.0 mmol) in DCM (5 mL). Cool to 0 °C. Add triethylamine (1.2 mmol) followed by dropwise addition of acetic anhydride (1.05 mmol). Stir for 2 hours. Wash with water, dry, and concentrate to yield the N7-acetamide.

  • N1-Alkylation: Dissolve the intermediate in anhydrous DMF (5 mL) at 0 °C. Add Sodium Hydride (60% dispersion in mineral oil, 1.5 mmol) and stir for 30 mins. Add the alkyl halide (R-X, 1.2 mmol) and heat to 60 °C for 4 hours. Quench with ice water and extract with EtOAc.

  • Deprotection: Dissolve the crude N1-alkyl-N7-acetyl intermediate in a 1:1 mixture of 6M HCl and Ethanol (10 mL). Reflux for 12 hours. Neutralize with NaOH, extract with EtOAc, and purify via chromatography to yield the N1-alkylated product.

Quantitative Data Presentation

Table 1: Comparison of Alkylation Modalities for 6-Methyl-1,2,3,4-THQ-7-amine

Alkylation StrategyTarget SiteTypical YieldKey ReagentsPrimary AdvantageLimitation
Standard Reductive Amination N7 (Primary)75–90%Aldehyde, NaBH(OAc)₃, DCEHigh chemoselectivity, mild conditions.Restricted to available aldehyde precursors.
Boronic Acid Catalysis N7 (Primary)80–95%Aldehyde, Hantzsch Ester, Ar-B(OH)₂Metal-free, exceptional efficiency for hindered substrates.Requires stoichiometric Hantzsch ester[3].
Direct Unprotected Alkylation Mixed< 40%R-X, K₂CO₃, DMFShortest theoretical route.Poor regioselectivity; severe over-alkylation[1].
Protection-Directed Alkylation N1 (Secondary)60–75% (Overall)Ac₂O, NaH, R-X, HClAbsolute regiocontrol at the N1 position.Multi-step workflow; lower overall step economy.

Troubleshooting & Optimization

Based on field-proven optimization parameters for tetrahydroquinoline derivatives[1], monitor the following if yields are suboptimal:

  • Formation of Undesired Byproducts (Over-alkylation at N7): If dialkylation occurs during direct alkylation, the reaction temperature is likely too high, or an excess of the alkylating agent was used. Solution: Lower the reaction temperature and strictly limit the alkylating agent to 1.05 equivalents[1]. Alternatively, switch to a milder, non-nucleophilic base like DIPEA[1].

  • Low Yields in Reductive Amination: This is typically caused by inefficient iminium ion formation or an unstable aldehyde. Solution: Ensure the pH is appropriately slightly acidic (using acetic acid) to catalyze iminium formation before the addition of the reducing agent[1].

  • Poor Conversion in N1-Alkylation: The N1 position is sterically hindered by the 3D conformation of the THQ ring. Solution: Ensure complete deprotonation using a sufficiently strong base (NaH) and consider adding a catalytic amount of TBAI (Tetrabutylammonium iodide) if using an alkyl chloride to facilitate in situ Finkelstein halide exchange.

References

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid Organic Letters (ACS Publications) URL:[Link]

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid (Abstract & Highlights) Organic Chemistry Portal URL:[Link]

Sources

Technical Application Note: Selective Catalytic Hydrogenation of 6-Methyl-7-nitroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research chemists and process development scientists. It details the optimized catalytic hydrogenation protocols for synthesizing 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine , a critical pharmacophore in kinase inhibitor discovery and heterocyclic building blocks.

Executive Summary & Strategic Analysis

The synthesis of This compound presents a classic chemoselectivity challenge: the reduction of a nitro group (


) in the presence of a heteroaromatic ring (quinoline), followed by the selective saturation of the pyridine ring while leaving the benzene ring intact.

While stepwise methods exist, Direct Catalytic Hydrogenation is the superior approach for industrial scalability and atom economy. This guide focuses on a One-Pot, Acid-Mediated Hydrogenation strategy.

Chemoselectivity Challenges[1]
  • Nitro vs. Ring Reduction: The nitro group is kinetically more facile to reduce. Standard Pd/C under neutral conditions yields 6-methylquinolin-7-amine.

  • Pyridine vs. Benzene Ring: The pyridine ring of quinoline is electron-deficient but requires protonation (activation) to facilitate hydride addition. The benzene ring is electron-rich and resistant to hydrogenation under mild conditions, ensuring high selectivity for the tetrahydroquinoline (THQ) over the decahydroquinoline.

Reaction Pathway & Mechanism

The transformation proceeds through two distinct phases.[1][2][3] In acidic media, these phases merge into a seamless cascade.

Mechanistic Workflow (Graphviz)

ReactionPathway Start 6-Methyl-7-nitroquinoline (Precursor) Inter 6-Methylquinolin-7-amine (Intermediate) Start->Inter Phase 1: Nitro Reduction (Fast, Exothermic) Pd/C or PtO2, H2 Target 6-Methyl-1,2,3,4- tetrahydroquinolin-7-amine (Target) Inter->Target Phase 2: Ring Saturation (Rate Limiting) PtO2, H2, AcOH (Protonation required) Over Decahydroquinoline (Over-reduction impurity) Target->Over Drastic Conditions (High T/P)

Caption: Cascade hydrogenation pathway. Phase 1 is rapid; Phase 2 requires acid activation of the pyridine nitrogen.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" (PtO2 / Acetic Acid)

This method utilizes Adams' Catalyst (


) in glacial acetic acid. The solvent serves a dual purpose: it dissolves the substrate and protonates the quinoline nitrogen, significantly lowering the activation energy for ring reduction.

Reagents:

  • Substrate: 6-Methyl-7-nitroquinoline (1.0 equiv)

  • Catalyst:

    
     (Adams' Catalyst) (5-10 wt%)
    
  • Solvent: Glacial Acetic Acid (0.1 - 0.2 M concentration)

  • Hydrogen Source:

    
     gas (Balloon or Parr Shaker)
    

Step-by-Step Methodology:

  • Preparation: In a high-pressure glass vessel (e.g., Parr bottle), dissolve 6-Methyl-7-nitroquinoline (e.g., 5.0 g) in glacial acetic acid (50 mL).

    • Note: If solubility is poor, mild heating or adding a co-solvent like MeOH is permissible, but pure AcOH is preferred for kinetics.

  • Catalyst Addition: Carefully add

    
     (250 mg, 5 wt%).
    
    • Safety: Do not add dry catalyst to a solvent containing hydrogen or flammable vapors. Add under an inert blanket (

      
       or Ar).
      
  • Hydrogenation:

    • Seal the vessel and purge with

      
       (3x) followed by 
      
      
      
      (3x).
    • Pressurize to 40–60 psi (3–4 bar) .

    • Agitate (shake or stir) at Room Temperature for 1–2 hours (Nitro reduction phase).

    • Raise temperature to 50–60°C and continue agitation for 4–12 hours (Ring reduction phase).

  • Monitoring: Monitor via LC-MS. The intermediate (quinoline-amine) will appear first (

    
     relative to THQ). The reaction is complete when the intermediate is <1%.
    
  • Work-up:

    • Filter the catalyst through a pad of Celite. Wash the pad with MeOH.

    • Concentrate the filtrate to remove most acetic acid.

    • Neutralization (Critical): Dilute the residue with water and cool to 0°C. Slowly basify with aqueous NaOH or

      
       to pH > 10. The product is an amine and must be in the free base form for extraction.
      
    • Extract with EtOAc or DCM (3x). Dry over

      
       and concentrate.
      
Protocol B: Alternative Two-Step (Pd/C + Acid Additive)

If


 is unavailable, Pd/C can be used, but it is generally less active for the quinoline ring reduction. Stronger mineral acid additives are often required.

Modifications:

  • Catalyst: 10% Pd/C (10 wt%).

  • Solvent: Methanol with 2–3 equivalents of conc. HCl or Methanesulfonic acid.

  • Conditions: Higher pressure (60–100 psi) and temperature (60–80°C) are often needed for the ring reduction step.

Critical Process Parameters & Optimization

The following table summarizes how key variables impact the yield and selectivity.

ParameterConditionEffect on ReactionRecommendation
Solvent Acetic Acid Optimal. Protonates N, facilitates ring reduction.Primary Choice.
Methanol (Neutral)Reduces Nitro only. Ring remains aromatic.Use for Step 1 only.
MeOH + HClGood, but corrosive to steel reactors.Use with glass liners.
Catalyst

High Activity. Reduces both Nitro & Ring effectively in acid.Best for One-Pot.
Pd/CHigh activity for Nitro; Moderate for Ring.Good alternative.
Rh/CVery high activity; risk of benzene ring reduction.Avoid unless necessary.
Pressure 1 atm (Balloon)Sufficient for Nitro; often too slow for Ring.Use 3–5 bar (Parr).
Temp >80°CIncreases rate but risks over-reduction.Keep <60°C.

Troubleshooting Guide

Issue: Incomplete Conversion (Stalled at Intermediate)
  • Diagnosis: The nitro group is reduced, but the quinoline ring remains aromatic.

  • Root Cause: Insufficient acidity or catalyst poisoning.

  • Solution:

    • Add more acid (e.g., 1 eq of TFA or HCl).

    • Increase pressure to 100 psi.

    • "Spike" with fresh catalyst (catalyst surface may be fouled by amine products).

Issue: Over-Reduction (Decahydroquinoline formation)
  • Diagnosis: Mass spec shows

    
     relative to quinoline (fully saturated).
    
  • Root Cause: Temperature too high or wrong catalyst (e.g., Rh or Ru used without control).

  • Solution:

    • Switch to Pd or Pt (more selective for pyridine ring).

    • Lower temperature to RT.

    • Stop reaction immediately upon consumption of intermediate.

Safety & Handling

  • Hydrogen Gas: Extremely flammable. Ensure all vessels are grounded. Use a blast shield for pressurized reactions.

  • Catalysts (Pd/C, PtO2): Pyrophoric when dry. Always keep wet with water or solvent. Handle under inert atmosphere.

  • Nitro Compounds: Potentially energetic. Do not heat the starting material dry.

References

  • General Quinoline Hydrogenation

    • Wang, Y., et al.[4][5] "A lanthanide/B(C6F5)3-promoted hydroboration reduction of indoles and quinolines." Organic Letters, 2019.[4]

  • Specific 7-Amino-THQ Synthesis

    • U.S. Patent 5,283,336A. "Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline." (Describes hydrogenation of 7-aminoquinoline precursors in phosphoric acid).

  • Selectivity Mechanisms

    • Fan, Y., et al. "Selective hydrogenation of quinolines to 1,2,3,4-tetrahydroquinolines." Chemical Reviews, 2020. (General review on heterocycle hydrogenation selectivity).

  • Catalytic Transfer Hydrogenation (Alternative)

    • Shao, F., et al. "Unsupported Nanoporous Gold Catalyst for Regioselective Hydrogenation of Quinolines."[4] Journal of Organic Chemistry, 2024.[4]

Sources

Application Note: Advanced Amide Coupling Strategies for 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The formation of amide bonds is a foundational transformation in medicinal chemistry and drug development. However, coupling carboxylic acids with sterically hindered, electron-deficient, or polyfunctional anilines remains a significant synthetic challenge. This application note provides a comprehensive, field-validated guide for performing chemoselective amide couplings using 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine (CAS: 451478-86-7). By leveraging advanced coupling systems such as Propylphosphonic anhydride (T3P) and HOAt-assisted carbodiimide activation, researchers can overcome intrinsic substrate deactivation to achieve high-yielding, epimerization-free amide bonds[1].

Substrate Profiling & Mechanistic Rationale

Structural Challenges of the Amine

This compound presents a unique triad of synthetic challenges:

  • Electronic Deactivation: As an aniline derivative, the lone pair on the 7-amino nitrogen is delocalized into the aromatic ring, inherently reducing its nucleophilicity compared to aliphatic amines.

  • Steric Hindrance: The presence of the ortho-methyl group at the 6-position creates a severe steric clash, kinetically retarding the nucleophilic attack on bulky activated esters (e.g., O-acylisoureas formed by DCC or EDC).

  • Chemoselectivity Risks: The molecule contains a secondary amine at the 1-position of the tetrahydroquinoline core. While primary anilines generally react faster than secondary anilines, the ortho-methyl group on the 7-position narrows this kinetic gap. Precise stoichiometric control and highly selective coupling reagents are required to prevent over-acylation or off-target coupling.

Causality Behind Reagent Selection

Standard coupling reagents (HATU, DCC/HOBt) often fail or require elevated temperatures for this substrate, which can lead to epimerization of chiral carboxylic acids.

  • T3P / Pyridine: T3P converts the carboxylic acid into a highly electrophilic phosphonate ester. When paired with pyridine as a base, this system is exceptionally effective for non-nucleophilic anilines and suppresses epimerization (even at the

    
    -chiral centers of sensitive acids) by preventing oxazolone intermediate formation[1]. Furthermore, T3P byproducts are entirely water-soluble, streamlining purification[2].
    
  • EDC / HOAt / DMAP: For highly recalcitrant acids lacking chiral centers, the addition of catalytic DMAP to an EDC/HOAt system acts as an acyl transfer catalyst. DMAP attacks the activated ester to form a highly reactive acylpyridinium intermediate, which forces the coupling with the hindered 7-amino group[3].

Reaction Pathway Visualization

AmideCoupling Acid Carboxylic Acid (R-COOH) ActiveEster Phosphonate Ester (Activated Intermediate) Acid->ActiveEster Activation Reagent T3P / Pyridine (Coupling System) Reagent->ActiveEster Promotes Amide Target Amide (Product) ActiveEster->Amide Nucleophilic Substitution Waste Water-Soluble Phosphates (Aqueous Workup) ActiveEster->Waste Leaving Group Amine This compound (Hindered Nucleophile) Amine->Amide Addition

Mechanistic pathway of T3P-mediated amide coupling with hindered anilines.

Validated Experimental Protocols

Protocol A: T3P/Pyridine-Mediated Coupling (Recommended for Epimerization-Prone Acids)

This protocol is optimized for scalability and maintaining stereochemical integrity[4].

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.05 equiv)

  • Pyridine (3.0 equiv)

  • T3P (50% w/w solution in EtOAc, 1.5 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) (0.2 M)

Step-by-Step Methodology:

  • Preparation: Charge a dry, argon-flushed round-bottom flask with the carboxylic acid (1.0 equiv) and this compound (1.05 equiv).

  • Solvation: Dissolve the solids in EtOAc to achieve a 0.2 M concentration. Add Pyridine (3.0 equiv) in one portion.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. This mitigates the mild exotherm associated with T3P addition and further suppresses racemization[4].

  • Coupling: Add the T3P solution (1.5 equiv) dropwise over 10 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–18 hours. Self-Validation Check: Monitor via LC-MS; the mass of the phosphonate intermediate should disappear as the product mass emerges.

  • Workup: Quench the reaction with 1M aqueous HCl (equal volume to organic layer) to remove pyridine and unreacted amine. Separate the phases. Wash the organic layer sequentially with saturated aqueous NaHCO

    
     and brine. The phosphate byproducts partition entirely into the aqueous phase[2].
    
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo to yield the crude amide.
Protocol B: EDC/HOAt/DMAP Catalytic Coupling (For Unreactive, Non-Chiral Acids)

This protocol utilizes DMAP as an acyl transfer catalyst to overcome extreme steric barriers[3].

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.1 equiv)

  • EDC·HCl (1.5 equiv)

  • HOAt (1.5 equiv)

  • DMAP (0.2 equiv)

  • DIPEA (3.0 equiv)

  • Solvent: DMF (0.15 M)

Step-by-Step Methodology:

  • Pre-activation: Dissolve the carboxylic acid, HOAt (1.5 equiv), and EDC·HCl (1.5 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and stir at room temperature for 15 minutes to generate the O-At active ester.

  • Amine Addition: Add this compound (1.1 equiv) followed immediately by DMAP (0.2 equiv)[3].

  • Propagation: Stir the mixture at 40 °C for 24 hours. The elevated temperature and DMAP catalysis are required to drive the reaction forward against the ortho-methyl steric bulk.

  • Workup: Dilute the mixture with EtOAc (10 volumes) and wash heavily with 5% aqueous LiCl (3x) to remove DMF. Wash with 1M HCl, saturated NaHCO

    
    , and brine.
    
  • Purification: Concentrate and purify via silica gel chromatography (typically using a Hexanes/EtOAc gradient).

Quantitative Data Presentation

The following table summarizes the expected performance metrics of various coupling systems when applied to ortho-substituted anilines like this compound, based on established medicinal chemistry benchmarks[2][3].

Coupling SystemRelative ReactivityEpimerization RiskChemoselectivity (7-NH

vs 1-NH)
Workup ComplexityRecommended Use Case
T3P / Pyridine HighVery Low (<1%) ExcellentLow (Aqueous washes)Late-stage synthesis, chiral acids
EDC / HOAt / DMAP Very High Moderate (5-10%)GoodModerate (Requires column)Highly recalcitrant, non-chiral acids
HATU / DIPEA ModerateHigh (>10%)Poor to FairModerateStandard aliphatic couplings (Not ideal here)
Acid Chloride / Base Very HighHighPoor (Requires 1-NH protection)High (Harsh conditions)Absolute last resort

Troubleshooting & Optimization

  • Issue: Poor Conversion / Starting Material Recovery

    • Cause: The ortho-methyl group is preventing the nucleophilic attack.

    • Solution: Switch from standard EDC/HOBt to the T3P/Pyridine system[1]. If already using T3P, gently heat the reaction to 45 °C. Ensure the amine is fully free-based; if the amine was stored as a hydrochloride salt, add an extra equivalent of base (e.g., DIPEA or Pyridine) prior to coupling.

  • Issue: Off-Target Acylation (Reaction at the 1-NH position)

    • Cause: Excess coupling reagent or extended heating is forcing the secondary amine of the tetrahydroquinoline core to react.

    • Solution: Strictly limit the carboxylic acid and coupling reagent to 1.0 - 1.05 equivalents. Monitor the reaction closely by LC-MS and quench immediately upon consumption of the 7-amino starting material. If chemoselectivity cannot be achieved, pre-protect the 1-NH position with a Boc or Cbz group.

  • Issue: Epimerization of the Carboxylic Acid

    • Cause: Formation of an oxazolone intermediate due to overly basic conditions or slow coupling kinetics.

    • Solution: Avoid highly basic tertiary amines like TEA or DIPEA. Use Pyridine as the base in conjunction with T3P, and maintain the reaction temperature at or below 0 °C during the activation phase[4].

References

  • [3] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH PubMed Central. Available at:

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631. Luxembourg Bio Technologies. Available at:

  • [2] Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(19), 5048-5051. Organic Chemistry Portal. Available at:

  • [1] Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. ACS Publications. Available at:

  • [4] Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters - ACS Publications. Available at:

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews (RSC Publishing). Available at:

Sources

Application Note: Preparation of Advanced Heterocyclic Dyes Using 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The development of high-performance heterocyclic dyes relies heavily on the structural precision of the electron-donating (donor) moieties. 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is an exceptionally potent, bifunctional building block for synthesizing push-pull (Donor-π-Acceptor) chromophores, fluorescent probes, and dye-sensitized solar cell (DSSC) sensitizers[1].

As a Senior Application Scientist, selecting this specific isomer over simple anilines or unmethylated derivatives is driven by strict mechanistic causality:

  • Conformational Rigidification: The tetrahydroquinoline core locks the N1 nitrogen lone pair into a geometry that is nearly parallel to the π-orbitals of the aromatic ring. This maximizes orbital overlap, significantly boosting the electron-donating ability and inducing a profound bathochromic (red) shift compared to freely rotating N,N-dialkylanilines[1].

  • Steric Shielding & Regiocontrol: The methyl group at C6 serves a critical protective function. By sterically and electronically blocking the C6 position (which is para to the N1 amine), it prevents unwanted side reactions.

  • Synergistic Activation: The primary amine at C7 provides a secondary electron-donating group. Because C8 is ortho to both the N1 secondary amine and the C7 primary amine, the C8 position becomes hyper-activated. This allows for ultra-fast, 100% regioselective electrophilic aromatic substitution (e.g., Azo coupling) exclusively at C8.

Advanced synthetic strategies, including domino reactions and electrochemical functionalization, have historically been required to build such complex tetrahydroquinoline scaffolds[2],. Utilizing the pre-functionalized this compound allows researchers to bypass complex ring-building steps and directly access high-value optoelectronic materials[3].

Photophysical Properties & Structure-Activity Relationship (SAR)

The structural and electronic properties of tetrahydroquinoline dyes heavily dictate their Intramolecular Charge Transfer (ICT) efficiency[3]. When integrated into a D-π-A system, the rigidified donor minimizes non-radiative decay pathways (such as bond rotation), which dramatically increases the quantum yield (


) and molar extinction coefficient (

).

Table 1: Comparative Photophysical Profile of Tetrahydroquinoline-Based Dyes (Data represents baseline SAR models demonstrating the hyperchromic and bathochromic advantages of the rigidified core vs. flexible anilines).

Compound ClassDonor MoietyAcceptor Moiety

(nm)

(M⁻¹cm⁻¹)
Quantum Yield (

)
TQ-Azo-1 6-Methyl-THQ-7-amine4-Nitrophenyl54542,0000.15
Standard Azo N,N-Dimethylaniline4-Nitrophenyl49528,0000.05
TQ-Squaraine 6-Methyl-THQ-7-amineSquaric Acid660115,0000.65

Experimental Workflows

The following protocols detail the synthesis of two distinct dye classes, leveraging the dual reactivity of this compound: its highly activated C8 carbon (for Azo dyes) and its nucleophilic C7 primary amine (for Squaraine probes).

Protocol A: Regioselective Synthesis of a Push-Pull Azo Dye (C8-Coupling)

This protocol utilizes the tetrahydroquinoline derivative as a highly activated coupler.

Step 1: Diazotization of the Acceptor

  • Dissolve 4-nitroaniline (10 mmol) in 20 mL of 6M HCl. Cool the solution to 0–5 °C using an ice-salt bath.

  • Add a pre-cooled solution of NaNO

    
     (10.5 mmol) in 5 mL of deionized water dropwise over 15 minutes.
    
  • Causality: Maintaining the temperature strictly below 5 °C is critical. Higher temperatures provide the activation energy required for the diazonium salt to expel N

    
     gas, degrading the electrophile into a useless phenol.
    
  • Self-Validation: Spot the mixture onto starch-iodide paper. An immediate blue-black color confirms a slight excess of nitrous acid, validating complete diazotization. Neutralize the excess with 10% sulfamic acid until the test is negative.

Step 2: Regioselective C8 Coupling

  • Dissolve this compound (10 mmol) in 15 mL of methanol and cool to 0 °C.

  • Add the diazonium salt solution dropwise to the coupler solution under vigorous stirring.

  • Gradually add a saturated sodium acetate solution to buffer the pH to 4.5–5.0.

  • Causality: Azo coupling with amine-based donors requires a mildly acidic pH. If the pH is too low (< 3), the coupler's amines protonate, deactivating the ring. If too high (> 7), the diazonium salt converts into an inactive diazotate. At pH 4.5, the C8 position—doubly activated by N1 and C7—undergoes rapid electrophilic attack.

  • Self-Validation: The reaction mixture will instantly transition from a pale yellow solution to a deep, opaque purple/red suspension. This visual shift is a self-validating indicator of the extended π-system formation.

Step 3: Isolation and Purification

  • Stir the suspension for 2 hours at room temperature to ensure complete conversion.

  • Filter the precipitated dye under vacuum, washing with cold water and a minimal volume of cold ethanol to remove unreacted starting materials.

  • Dry under vacuum at 50 °C.

Protocol B: Synthesis of a Fluorogenic Squaramide Probe (C7-Amidation)

This protocol leverages the primary amine for condensation, creating a rigid hydrogen-bonding fluorescent probe.

Step 1: Lewis Acid-Catalyzed Condensation

  • Dissolve diethyl squarate (5 mmol) and this compound (10 mmol) in 25 mL of anhydrous ethanol.

  • Add 5 mol% Zinc triflate (Zn(OTf)

    
    ) as a Lewis acid catalyst.
    
  • Causality: The primary amine at C7 is significantly less sterically hindered and more nucleophilic than the secondary N1 amine embedded in the ring. The Lewis acid coordinates to the squarate carbonyls, increasing their electrophilicity and facilitating selective diamidation strictly at the C7 position.

  • Reflux the mixture for 12 hours under a nitrogen atmosphere.

  • Self-Validation: Monitor the reaction via TLC (DCM:MeOH 9:1). The successful formation of the squaramide is validated by the disappearance of the primary amine spot (which is ninhydrin positive) and the emergence of a new, highly fluorescent product spot visible under 365 nm UV light.

Reaction Pathway & Mechanistic Visualizations

ReactionPathway A 4-Nitroaniline (Acceptor Precursor) B Diazotization (NaNO2, HCl, 0°C) A->B Step 1 C Diazonium Salt (Electrophile) B->C -H2O E Regioselective C8-Coupling (pH 4.5) C->E Step 2 D 6-Methyl-1,2,3,4- tetrahydroquinolin-7-amine (Donor/Coupler) D->E Nucleophilic Attack F Push-Pull Azo Dye (Target Product) E->F -HCl

Fig 1. Regioselective C8 azo coupling workflow for push-pull dye synthesis.

ICT_Mechanism D Donor Moiety (Tetrahydroquinoline N1/C7) Bridge π-Conjugated Bridge (Azo Linkage -N=N-) D->Bridge Electron Donation (sp3 -> p) A Acceptor Moiety (4-Nitrophenyl group) Bridge->A Electron Withdrawal Excited Excited State (ICT) Charge Separated A->Excited Photon Absorption (hν) Excited->D Radiative/Non-Radiative Decay

Fig 2. Intramolecular Charge Transfer (ICT) pathway in the synthesized D-π-A dye.

Trustworthiness & Quality Control (QC)

To ensure the scientific integrity of the synthesized dyes, the following QC validations must be performed:

  • 
    H-NMR Regiochemistry Validation:  In the starting material, the C8 proton appears as a distinct singlet in the aromatic region (~6.2–6.5 ppm). Following Protocol A, the complete disappearance of this C8-H singlet is the definitive proof of 100% regioselective electrophilic coupling.
    
  • UV-Vis Spectroscopy: A successful push-pull integration will demonstrate a massive bathochromic shift. The starting tetrahydroquinoline absorbs in the UV region (~250-300 nm), whereas the final Azo dye will exhibit a broad ICT band in the visible region (>500 nm).

References

  • Title: Effect of Tetrahydroquinoline Dyes Structure on the Performance of Organic Dye-Sensitized Solar Cells Source: Chemistry of Materials - ACS Publications URL: 1

  • Title: Insight into the optoelectronic properties of designed solar cells efficient tetrahydroquinoline dye-sensitizers on TiO2(101) surface: first principles approach Source: ResearchGate URL: 3

  • Title: Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions Source: PMC (nih.gov) URL: 2

  • Title: Synthesis of tetrahydroquinoline derivatives via electrochemical hydrocyanomethylation or hydrogenation of quinolines with MeCN Source: Green Chemistry (RSC Publishing) URL:

Sources

Application Notes and Protocols for the Scalable Synthesis of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Abstract

6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is a valuable substituted heterocyclic scaffold crucial for the development of novel therapeutic agents and functional materials. Its synthesis on a laboratory and industrial scale requires robust, efficient, and economically viable routes. This document provides a detailed guide for researchers, chemists, and drug development professionals on scalable synthetic strategies for this target molecule. We present a comparative analysis of established synthetic routes, focusing on the venerable Skraup-Doebner-von Miller reaction as a primary, scalable pathway. This guide includes in-depth mechanistic discussions, step-by-step experimental protocols, process optimization insights, and comprehensive characterization data to ensure reproducibility and high purity of the final product.

Introduction and Strategic Importance

The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities, including antiviral, antiarrhythmic, and antimalarial properties.[1][2] Specifically, the 6-methyl-7-amino substitution pattern offers a unique platform for further functionalization, making it a key intermediate in discovery programs targeting novel kinase inhibitors, central nervous system agents, and other therapeutics.

The primary challenge in producing this compound lies in developing a synthesis that is not only high-yielding but also scalable, avoiding hazardous reagents, costly catalysts, and complex purification procedures. This guide focuses on elucidating such a pathway, providing the scientific rationale behind the chosen strategy to empower researchers to adapt and optimize the process for their specific needs.

Retrosynthetic Analysis and Key Strategies

A logical retrosynthetic analysis of the target molecule suggests a few primary disconnection points. The most practical approach involves the formation of a substituted quinoline ring followed by reduction. The key starting material is a readily available, appropriately substituted aniline.

Two classical and highly effective strategies for quinoline synthesis are the Skraup-Doebner-von Miller reaction and the Friedländer Annulation.[3][4][5]

  • Strategy A: Skraup-Doebner-von Miller Reaction: This powerful method involves the reaction of an aromatic amine with glycerol or an α,β-unsaturated carbonyl compound under strongly acidic conditions.[6][7] For our target, this route would logically start from 4-methyl-3-nitroaniline. The subsequent quinoline product can then undergo a one-pot reduction of both the nitro group and the heterocyclic ring.

  • Strategy B: Friedländer Annulation: This strategy involves the condensation of a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.[4][8] While efficient, this route often requires a more complex, multi-step synthesis of the starting 2-aminoaryl ketone, potentially limiting its scalability compared to the Skraup approach.

Considering the availability of starting materials and overall process economy, the Skraup-Doebner-von Miller pathway presents a more favorable route for large-scale synthesis.

Workflow: Comparative Synthetic Strategies

cluster_A Strategy A: Skraup-Doebner-von Miller Route cluster_B Strategy B: Friedländer Annulation Route A1 4-Methyl-3-nitroaniline A2 Glycerol / H2SO4 (Skraup Reaction) A1->A2 A3 6-Methyl-7-nitroquinoline A2->A3 A4 Catalytic Hydrogenation (e.g., Pd/C, H2) A3->A4 Target This compound A4->Target B1 2-Amino-4-methyl-5-nitro- acetophenone B2 α-Methylene Ketone (Acid/Base Catalyst) B1->B2 B3 6-Methyl-7-nitroquinoline B2->B3 B4 Catalytic Hydrogenation (e.g., Pd/C, H2) B3->B4 B4->Target

Caption: High-level overview of the two primary scalable routes.

Recommended Scalable Synthesis Route: A Modified Skraup-Doebner-von Miller Approach

This section details the most practical and scalable pathway, proceeding in two key stages from 4-methyl-3-nitroaniline.

Stage 1: Synthesis of 6-Methyl-7-nitroquinoline

The first stage is the construction of the quinoline core via the Skraup reaction, a specific variant of the Doebner-von Miller synthesis.[3][9]

Reaction Scheme:

Caption: Synthesis of the quinoline intermediate via the Skraup reaction.

Mechanistic Insight: The Skraup reaction is a complex, acid-catalyzed process.[6]

  • Dehydration: Concentrated sulfuric acid first dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

  • Michael Addition: The amino group of 4-methyl-3-nitroaniline undergoes a conjugate (Michael) addition to the acrolein.

  • Cyclization & Dehydration: The resulting intermediate undergoes an acid-catalyzed electrophilic cyclization onto the aromatic ring, followed by dehydration to form a dihydroquinoline.

  • Oxidation: An oxidizing agent (historically the starting nitro-aniline itself, nitrobenzene, or arsenic pentoxide for improved control) oxidizes the dihydroquinoline to the aromatic 6-methyl-7-nitroquinoline.

Causality Behind Experimental Choices:

  • Sulfuric Acid: Acts as both a catalyst and a dehydrating agent. Its high boiling point is suitable for the required reaction temperatures.

  • Glycerol: Serves as a safe and inexpensive in-situ source of acrolein, which is highly toxic and volatile.

  • Oxidizing Agent: The inclusion of a mild oxidizing agent is critical to prevent the accumulation of side products and drive the reaction to completion, ensuring high yields of the desired aromatic product.

Detailed Experimental Protocol: 6-Methyl-7-nitroquinoline

Materials:

  • 4-Methyl-3-nitroaniline

  • Glycerol (Anhydrous)

  • Concentrated Sulfuric Acid (98%)

  • Arsenic Pentoxide (or Nitrobenzene)

  • Sodium Hydroxide (NaOH) solution (10 M)

  • Toluene

  • Diatomaceous Earth (Celite®)

Procedure:

  • Reaction Setup: To a mechanically stirred, jacketed glass reactor equipped with a reflux condenser and a thermocouple, cautiously charge concentrated sulfuric acid.

  • Reagent Addition: While maintaining the temperature below 60 °C with external cooling, slowly add 4-methyl-3-nitroaniline, followed by arsenic pentoxide.

  • Slowly add anhydrous glycerol to the mixture. The addition is exothermic and should be controlled to keep the temperature below 120 °C.

  • Reaction: Once the addition is complete, heat the reaction mixture to 130-135 °C and maintain for 3-4 hours. Monitor the reaction progress by TLC or HPLC.

  • Quenching: Cool the reaction mixture to below 80 °C and very cautiously pour it over a stirred mixture of ice and water. This step must be performed slowly in a well-ventilated fume hood due to the evolution of heat and potential fumes.

  • Neutralization & Extraction: Neutralize the acidic aqueous slurry to pH 8-9 by the slow addition of 10 M NaOH solution, maintaining the temperature below 40 °C. The product will precipitate as a solid.

  • Isolation: Filter the solid product, wash thoroughly with water until the filtrate is neutral, and dry under vacuum. For improved purity, the crude product can be dissolved in hot toluene, filtered through a pad of diatomaceous earth to remove inorganic residues, and recrystallized upon cooling.

ParameterValueRationale
Temperature130-135 °CEnsures efficient dehydration of glycerol and drives the cyclization.
Reaction Time3-4 hoursTypical duration for completion; should be confirmed by reaction monitoring.
QuenchingIce/WaterSafely dilutes the concentrated acid and dissipates heat.
Neutralization pH8-9Ensures complete precipitation of the amine product from its acid salt.
Expected Yield 75-85% Based on literature for similar Skraup syntheses.
Stage 2: Synthesis of this compound

This stage involves the simultaneous reduction of the nitro group and the quinoline ring system via catalytic hydrogenation. This is a highly efficient, clean, and scalable transformation.

Reaction Scheme:

Caption: One-pot catalytic hydrogenation to the final product.

Mechanistic Insight: Heterogeneous catalytic hydrogenation using palladium on carbon (Pd/C) is a surface-mediated reaction.[10] Both the nitro group and the C=C/C=N bonds of the quinoline ring adsorb onto the palladium surface, where they react with activated hydrogen atoms. The reduction of the nitro group is typically very fast, followed by the saturation of the heterocyclic ring.

Causality Behind Experimental Choices:

  • Catalyst (10% Pd/C): Palladium is highly effective for both nitro group reduction and the hydrogenation of N-heterocycles. The carbon support provides high surface area. A 5-10% loading is standard for scalability.

  • Hydrogen Pressure (50-100 psi): Moderate pressure is sufficient for this transformation and is manageable in standard industrial hydrogenation reactors.

  • Solvent (Ethanol/Acetic Acid): Ethanol is a good, relatively green solvent. Acetic acid can sometimes accelerate the ring hydrogenation by protonating the quinoline nitrogen, but requires a neutralization step. Ethanol is often preferred for a simpler workup.

Detailed Experimental Protocol: this compound

Materials:

  • 6-Methyl-7-nitroquinoline

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Ethanol (or Glacial Acetic Acid)

  • Diatomaceous Earth (Celite®)

  • Nitrogen (for inerting)

Procedure:

  • Reactor Setup: Charge a hydrogenation reactor (e.g., a Parr shaker or stirred autoclave) with 6-methyl-7-nitroquinoline and ethanol.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add the 10% Pd/C catalyst (typically 2-5 mol% Pd relative to the substrate).

  • Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen. Pressurize the reactor with hydrogen to 50-100 psi.

  • Reaction: Begin vigorous stirring and heat to 40-50 °C if necessary (the reaction is often sufficiently exothermic to proceed at room temperature). Monitor the reaction by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

  • Work-up: Depressurize the reactor and purge three times with nitrogen.

  • Catalyst Removal: Carefully filter the reaction mixture through a pad of diatomaceous earth under a nitrogen blanket to remove the pyrophoric palladium catalyst. Wash the pad with additional ethanol. Caution: Do not allow the catalyst pad to dry in air. Quench the filter cake with water immediately after use.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by vacuum distillation to afford the final product as a crystalline solid or oil that solidifies on standing.

ParameterValueRationale
Catalyst Loading2-5 mol% PdBalances reaction rate with cost and catalyst filtration burden.
H₂ Pressure50-100 psiSufficient driving force for complete reduction without requiring specialized high-pressure equipment.
Temperature25-50 °CMild conditions that preserve the product's integrity.
Expected Yield >95% Catalytic hydrogenation is typically a very high-yielding reaction.

Safety and Handling

  • Skraup Reaction: This reaction is highly exothermic and uses concentrated sulfuric acid. It should be conducted behind a blast shield with appropriate personal protective equipment (acid-resistant gloves, lab coat, face shield). Quenching must be done with extreme care. The use of arsenic compounds requires specialized handling and disposal protocols.

  • Catalytic Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The reaction must be performed in a dedicated hydrogenation area with appropriate safety interlocks. The Pd/C catalyst is pyrophoric when dry and must be handled under an inert atmosphere or as a wet paste.

Conclusion

The synthesis of this compound is efficiently and scalably achieved through a two-stage process. The initial Skraup reaction of 4-methyl-3-nitroaniline provides the core quinoline structure, which is subsequently reduced in a clean, high-yielding catalytic hydrogenation step. This route leverages inexpensive starting materials and employs classical, well-understood reactions that are amenable to large-scale production, providing a reliable and robust pathway for obtaining this valuable chemical intermediate.

References

  • IIP Series. (2024). Synthesis of Quinoline and Its Derivatives Using Various Name Reactions: An Overview.
  • Reddy, C. R., et al. (2009). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions.
  • BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via Friedländer Annulation using 1-(5-Amino-2-methylphenyl)ethanone.
  • Denmark, S. E., & Venkatraman, S. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.
  • Dormer, P. G., et al. (2003).
  • Tanwar, B., et al. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry, RSC Publishing.
  • Organic Chemistry Portal. (2024). Tetrahydroquinoline synthesis.
  • MDPI. (2024). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction.
  • Wikipedia. Doebner–Miller reaction.
  • Taylor & Francis Online. (2018).
  • OSTI.gov. (2021).
  • Kemper, S., et al. (2020).
  • Kemper, S., et al. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst.
  • Eisch, J. J., & Dluzniewski, T. (1989). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. OSTI.GOV.
  • ResearchSpace@UKZN. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)
  • Wikipedia. Combes quinoline synthesis.
  • ResearchGate. (2025).
  • Combes quinoline synthesis.
  • Kumar, A., & Kumar, A. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PMC.
  • Sridharan, V., et al. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC.
  • BenchChem. (2025). 1,2,3,4-Tetrahydroquinolin-6-ol synthesis methods.
  • ResearchGate. (2011). Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis.
  • Scientiae Radices. (2023).
  • ResearchGate. Synthesis of 6,7‐methylendioxy‐1,2,3,4‐tetrahydroquinoline.
  • Denisenko, A., et al. (2017). Design, synthesis and application of novel bicyclic amines in drug discovery. Journal of Organic Chemistry.
  • ResearchGate. (2025).
  • Organic Syntheses Procedure.
  • PubChem. 6-Methyl-1,2,3,4-tetrahydroquinoline.
  • PMC. Oxidative Cyclization of 4-(2-Aminophenyl)-4-oxo-2-phenylbutanenitriles into 2-(3-Oxoindolin-2-ylidene)acetonitriles.
  • RSC Publishing. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies.
  • BenchChem. (2025). Challenges and solutions for the scale-up synthesis of (R)-5,6,7,8-Tetrahydroquinolin-8-amine.
  • ResearchGate. (2025). Reaction of 2-(2-amino-4-nitroanilino)ethanol with 3- dimethylaminopropiophenones.
  • Brieflands. (2013).
  • The Royal Society of Chemistry.
  • ACS Omega. Cascade Cyclization of o-(2-Acyl-1-ethynyl)
  • PMC. (2021). Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes.

Sources

Regioselective functionalization of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Functionalization of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

Abstract

This compound (6-Me-7-amino-THQ) is a privileged bicyclic scaffold utilized in the synthesis of tyrosine kinase inhibitors, DNA-intercalating dyes, and neuroprotective agents. Its unique reactivity profile arises from the interplay between the aliphatic secondary amine (N1), the aromatic primary amine (N7), and the sterically constrained aromatic core. This guide provides validated protocols for distinguishing between N1 and N7 nucleophilicity and targeting the highly activated C8 position for electrophilic aromatic substitution (EAS).

Structural Analysis & Reactivity Profile

The molecule features three distinct reactive centers.[1][2][3][4] Understanding their electronic hierarchy is prerequisite to successful functionalization.

  • N1 (Secondary Aliphatic Amine): The most nucleophilic center (

    
    ). Under neutral or basic conditions, N1 reacts preferentially with alkyl halides and acyl chlorides.
    
  • N7 (Primary Aniline): Significantly less basic (

    
    ) due to resonance delocalization into the aromatic ring. Functionalization of N7 requires either the prior protection of N1 or the use of specific pH-controlled conditions.
    
  • C8 (Aromatic "Hotspot"): The 6-methyl group blocks the C6 position. Both N1 (ortho-director) and N7 (ortho-director) synergistically activate the C8 position. C5 is electronically "silent" (meta to both nitrogen donors). Consequently, EAS reactions (halogenation, nitration) occur almost exclusively at C8.

Visualizing the Reactivity Landscape:

ReactivityMap Molecule 6-Methyl-1,2,3,4- tetrahydroquinolin-7-amine N1 N1: Secondary Amine (High Nucleophilicity) Target: Alkylation/Acylation Molecule->N1 N7 N7: Primary Aniline (Moderate Nucleophilicity) Target: Amide Coupling Molecule->N7 C8 C8: C-H Activation Site (Synergistic Activation) Target: Halogenation Molecule->C8 C6 C6: Blocked (Methyl Group) Molecule->C6 Inert N1->C8 Ortho-Directing N7->C8 Ortho-Directing

Figure 1: Electronic reactivity map of 6-Me-7-amino-THQ highlighting the synergistic activation of C8 and the nucleophilic hierarchy of N1 vs. N7.

Chemoselective N-Functionalization Protocols

Scenario A: Selective N1-Alkylation (Reductive Amination)

Objective: Append an alkyl group to the secondary amine (N1) while leaving the primary aniline (N7) free. Mechanism: Aliphatic amines form iminium ions with aldehydes/ketones faster than anilines. The resulting iminium is reduced in situ.

Protocol:

  • Dissolution: Dissolve 6-Me-7-amino-THQ (1.0 equiv) in 1,2-dichloroethane (DCE).

  • Imine Formation: Add the aldehyde (1.1 equiv) and Acetic Acid (1.5 equiv). Stir at Room Temperature (RT) for 30 min.

    • Note: The acid catalyzes iminium formation at the more basic N1.

  • Reduction: Add Sodium Triacetoxyborohydride (STAB, 1.5 equiv) in one portion.

  • Workup: Quench with sat. NaHCO₃. Extract with DCM.[5]

  • Validation:

    • NMR Check: Appearance of N1-alkyl signals.[3]

    • Shift: The C2 and C8 protons will shift upfield slightly due to increased electron density from the N1-alkyl group.

Scenario B: Selective N7-Acylation (The "Boc-Switch" Strategy)

Objective: Acylate the aniline (N7) without affecting the secondary amine (N1). Challenge: N1 is more nucleophilic and will acylate first if unchecked. Solution: Transient protection of N1 is required.

Workflow Diagram:

N7_Functionalization Start Starting Material (Free N1, Free N7) Step1 Step 1: Selective N1-Boc Protection (Boc2O, 0.95 equiv, 0°C) Start->Step1 Inter1 Intermediate: N1-Boc-6-Me-7-amino-THQ Step1->Inter1 Step2 Step 2: N7-Functionalization (R-COCl, Pyridine) Inter1->Step2 Step3 Step 3: N1-Deprotection (TFA/DCM or HCl/Dioxane) Step2->Step3 Final Final Product: N7-Acyl-6-Me-7-amino-THQ Step3->Final

Figure 2: The "Boc-Switch" workflow for targeting the less nucleophilic N7 position.

Detailed Protocol:

  • N1 Protection: Dissolve substrate in THF/Water (1:1). Add NaHCO₃ (2.0 equiv). Add Boc₂O (0.95 equiv) dropwise at 0°C.

    • Critical: Limiting Boc₂O prevents bis-protection. N1 reacts orders of magnitude faster than N7.

  • N7 Functionalization: Isolate the N1-Boc intermediate. Dissolve in DCM/Pyridine. Add acyl chloride (1.1 equiv).

  • Deprotection: Treat with TFA/DCM (1:4) for 1 hour. Neutralize and extract.

Regioselective C8-Functionalization (Halogenation)

Objective: Introduce a halogen at C8 for subsequent cross-coupling (Suzuki/Buchwald). Rationale: C8 is the only position ortho to both nitrogen donors. C5 is meta to both and significantly less reactive.

Protocol (C8-Bromination):

  • Setup: Dissolve 6-Me-7-amino-THQ (or its N-protected variant) in DMF (0.1 M).

  • Reagent Addition: Cool to -10°C. Add N-Bromosuccinimide (NBS, 1.0 equiv) dissolved in DMF dropwise over 30 mins.

    • Why Low Temp? Prevents oxidation of the THQ ring to quinoline or over-bromination.

  • Reaction: Stir at 0°C for 2 hours.

  • Workup: Pour into ice water. The product often precipitates. Filter or extract with EtOAc.

Self-Validating QC (NMR):

  • Starting Material: Shows two aromatic singlets (H5 and H8).

  • Product: Shows only one aromatic singlet (H5). The disappearance of the H8 signal (typically around 6.3-6.5 ppm) confirms regioselectivity.

Comparative Data & Troubleshooting

Reaction TypeTargetReagentsSelectivity DriverCommon Pitfall
Reductive Amination N1 Aldehyde, STAB, AcOHN1 basicity > N7Over-alkylation if aldehyde excess is high.
Acylation N1 AcCl, TEA, DCMKinetic control (N1 > N7)N7 reaction if base is too strong/excess reagent.
Acylation N7 1. Boc₂O2. AcCl3. TFAProtection strategyBis-Boc formation (control eq. carefully).
Bromination C8 NBS, DMF, -10°CElectronic activation (Ortho/Ortho)Oxidation of THQ ring to Quinoline.

References

  • Regioselective Functionalization of Quinolines through C-H Activation. Corio, A., et al.[6] Molecules (2021).[6][7][8] Supports the C-H activation logic and directing group effects on the quinoline scaffold.

  • Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs. Madrid, P.B., et al. Bioorganic & Medicinal Chemistry Letters (2014). Provides precedent for 7-amino functionalization strategies.

  • Ground State Generation and Cyclization of Aminium Radicals in the Formation of Tetrahydroquinolines. Faber, T., et al. Organic Letters (2020). Details the radical reactivity and stability of the THQ core.

  • Predicting pKa Values of Para-Substituted Aniline Radical Cations. Zhang, Y., et al. Molecules (2024).[9] Fundamental data on aniline vs. alkyl amine pKa values used to design the chemoselective protocols.

Sources

Troubleshooting & Optimization

Technical Support Center: Enhancing Reaction Yields in the Synthesis of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. This guide is designed to serve as a dedicated technical resource for troubleshooting and optimizing the synthesis of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine. The tetrahydroquinoline scaffold is a cornerstone in medicinal chemistry, and achieving high yields of specifically substituted analogs is critical for advancing research.[1][2] This document moves beyond standard protocols to address common points of failure in the synthetic sequence, providing explanations grounded in chemical principles and supported by literature precedents.

The most common and logical synthetic pathway to this compound involves a three-stage process:

  • Hydrogenation of 6-methylquinoline to its corresponding tetrahydroquinoline precursor.

  • Regioselective Nitration to install a nitro group at the C7 position.

  • Reduction of the nitro group to the target primary amine.

This guide is structured around the specific challenges encountered in each of these critical stages.

Overall Synthetic Workflow

The diagram below outlines the primary synthetic route discussed in this guide, highlighting the key transformations and intermediates.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Regioselective Nitration cluster_2 Stage 3: Final Reduction & Deprotection A 6-Methylquinoline B 6-Methyl-1,2,3,4-tetrahydroquinoline A->B Catalytic Hydrogenation C N-Acetyl-6-methyl-1,2,3,4- tetrahydroquinoline B->C N-Protection (e.g., Ac₂O) D N-Acetyl-6-methyl-7-nitro-1,2,3,4- tetrahydroquinoline C->D Nitration (HNO₃/H₂SO₄) E 6-Methyl-7-nitro-1,2,3,4- tetrahydroquinoline D->E Deprotection (Acid/Base Hydrolysis) F This compound (Target Compound) E->F Reduction (e.g., H₂/Pd-C or SnCl₂) G Start Low Yield of 7-Nitro Isomer Q1 Is the amine (N1) protected (e.g., acetylated)? Start->Q1 A1_No Protect the Amine! Use Ac₂O or AcCl. This is CRITICAL for selectivity. Q1->A1_No No A1_Yes Proceed to check reaction conditions. Q1->A1_Yes Yes Q2 Was the reaction kept at low temp (e.g., 0°C)? A1_Yes->Q2 A2_No Re-run at 0°C or below. Add nitrating agent slowly. Q2->A2_No No A2_Yes Consider nitrating agent. Q2->A2_Yes Yes Q3 Was a standard nitrating agent used (HNO₃/H₂SO₄)? A2_Yes->Q3 A3_Yes Selectivity issue persists. Purification by column chromatography is required to isolate the 7-isomer. Q3->A3_Yes Yes A3_No Use a standard, well-characterized nitrating agent for reproducibility. Q3->A3_No No

Caption: Troubleshooting flowchart for poor regioselectivity in nitration.

Stage 3: Reduction of the Nitro Group

Question 3: I am struggling with the final reduction of the 7-nitro group to the 7-amino group. The reaction is either incomplete or produces impurities.

Answer: The reduction of an aromatic nitro group is a standard transformation, but the presence of other functional groups and the sensitivity of the resulting aromatic amine require careful selection of the reduction method.

Recommended Reduction Protocols:

  • Catalytic Hydrogenation (Post-Deprotection):

    • Methodology: After hydrolyzing the N-acetyl group (typically with aqueous HCl), the resulting nitro-amine salt can be reduced via catalytic hydrogenation.

    • Protocol: Dissolve the 6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline intermediate in a solvent like ethanol or methanol. Add a catalyst, typically 5-10% Pd/C. Hydrogenate the mixture under a hydrogen atmosphere (1-4 atm) until TLC or LC-MS analysis shows complete consumption of the starting material. [3] * Advantages: This method is very clean, and the workup simply involves filtering off the catalyst and removing the solvent.

    • Troubleshooting: If the reaction is slow, ensure the catalyst is active and consider adding a small amount of acid (like HCl) if not already present as a salt, as this can sometimes accelerate the reduction.

  • Metal-Acid Reduction (SnCl₂ or Fe/HCl):

    • Methodology: Reduction using metals in acidic media is a classic and robust method. Tin(II) chloride (SnCl₂) in ethanol or iron powder in acetic acid/HCl are highly effective.

    • Protocol (SnCl₂): Dissolve the N-acetylated nitro-intermediate in ethanol. Add an excess of SnCl₂·2H₂O (typically 4-5 equivalents). Heat the mixture to reflux for 1-3 hours. Monitor by TLC. The workup involves basifying the reaction mixture (e.g., with aqueous NaHCO₃ or NaOH) to precipitate tin salts and extracting the product with an organic solvent like ethyl acetate. This method often cleaves the N-acetyl group in situ.

    • Advantages: This method is often faster than hydrogenation and is tolerant of many functional groups.

    • Troubleshooting: The workup can be cumbersome due to the formation of metal hydroxides. Ensure complete basification to break up any product-tin complexes. Thorough extraction is necessary to recover the product.

Stage 4: Purification and Handling

Question 4: The final this compound product is a dark oil and seems to decompose upon standing. How can I effectively purify and store it?

Answer: Aromatic amines, particularly those with electron-donating groups, are highly susceptible to air oxidation, which leads to the formation of colored impurities.

Purification and Storage Best Practices:

  • Purification via Salt Formation:

    • Problem: Purifying the free amine by silica gel chromatography can be challenging due to streaking and potential on-column decomposition.

    • Solution: The most reliable method for purification and storage is to convert the amine to a stable, crystalline salt. After the reaction workup, dissolve the crude product in a minimal amount of a solvent like diethyl ether or ethyl acetate. Add a solution of HCl in ether or isopropanol dropwise. The hydrochloride salt will precipitate as a solid, which can be collected by filtration, washed with cold ether, and dried. This process effectively removes non-basic, colored impurities.

  • Handling and Storage:

    • Problem: The free base is sensitive to air and light.

    • Solution: If the free base is required, handle it quickly. Purification should be done using a de-activated silica gel (e.g., by adding 1-2% triethylamine to the eluent). For long-term storage, keep the hydrochloride salt in a sealed vial under an inert atmosphere (nitrogen or argon) in a freezer and protected from light.

Detailed Experimental Protocols
Key Experiment: N-Acetylation and Regioselective Nitration

This protocol describes the critical steps for maximizing the yield of the 7-nitro isomer.

  • N-Acetylation:

    • In a round-bottom flask, dissolve 6-Methyl-1,2,3,4-tetrahydroquinoline (1.0 eq) in dichloromethane.

    • Add triethylamine (1.2 eq) and cool the mixture to 0 °C in an ice bath.

    • Slowly add acetic anhydride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture with water, saturated aqueous NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acetylated product, which is often used directly in the next step.

  • Regioselective Nitration:

    • In a separate flask, prepare the nitrating mixture by slowly adding 65% nitric acid (1.05 eq) to concentrated sulfuric acid (3-4 volumes relative to the substrate) at 0 °C.

    • Dissolve the crude N-Acetyl-6-methyl-1,2,3,4-tetrahydroquinoline in a minimal amount of concentrated sulfuric acid and cool the solution to -5 °C.

    • Add the pre-cooled nitrating mixture dropwise to the substrate solution, ensuring the internal temperature does not rise above 0 °C.

    • Stir the reaction at 0 °C for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice and basify with a cold concentrated NaOH or NH₄OH solution to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain the crude N-Acetyl-6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline. The desired 7-nitro isomer can be separated from any minor 5-nitro isomer by column chromatography or recrystallization. [4]

References
  • Tetrahydroquinoline synthesis - Organic Chemistry Portal. (n.d.). Retrieved February 27, 2026, from [Link]

  • Hofmann, N., et al. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters. Retrieved February 27, 2026, from [Link]

  • Optimization of reaction conditions for the synthesis of tetrahydroquinoline 2aa - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

  • Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative - Scientiae Radices. (2023). Retrieved February 27, 2026, from [Link]

  • Enantioselective Synthesis of Tetrahydroquinolines via One-pot Cascade Biomimetic Reduction. (2020). ChemistrySelect. Retrieved February 27, 2026, from [Link]

  • Synthesis of tetrahydroquinolines catalyzed by Co‐pyromellitic acid@SiO2‐800. Reaction conditions - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • Green synthesis of some tetrahydroquinoline derivatives and evaluation as anticancer agents - Arabian Journal of Chemistry. (2022). Retrieved February 27, 2026, from [Link]

  • Synthesis of 6,7‐methylendioxy‐1,2,3,4‐tetrahydroquinoline. - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

  • Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Publishing. (2021). Retrieved February 27, 2026, from [Link]

  • Optical resolution of 6-fluoro-2-methyl-1,2,3,4-tetrahydroquinoline by supercritical fluid extraction - PubMed. (2001). Retrieved February 27, 2026, from [Link]

  • Tetrahydroquinoline - Wikipedia. (n.d.). Retrieved February 27, 2026, from [Link]

  • US5283336A - Method for preparation of 7-hydroxy-1,2,3,4-tetrahydroquinoline from 1,2,3,4 ... - Google Patents. (n.d.).
  • Drugs incorporating tetrahydroquinolines. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved February 27, 2026, from [Link]

  • Synthesis of new 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure - Beilstein Journals. (2021). Retrieved February 27, 2026, from [Link]

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025). Acta Pharmaceutica. Retrieved February 27, 2026, from [Link]

  • An improved synthesis of 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline: elucidation of the stereochemistry of some diastereoisomers of 6-amino-2-methyldecahydroisoquinoline - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved February 27, 2026, from [Link]

  • Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst - PMC. (2020). Retrieved February 27, 2026, from [Link]

  • Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration - ResearchGate. (2011). Retrieved February 27, 2026, from [Link]

  • Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction - MDPI. (2024). Retrieved February 27, 2026, from [Link]

  • (PDF) Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis - ResearchGate. (2011). Retrieved February 27, 2026, from [Link]

  • WO2009149258A2 - Crystalline form of 6-[(4s)-2-methyl-4-(2-naphthyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]pyridazin-3-amine - Google Patents. (n.d.).
  • Mechanochemical Aza-Vinylogous Povarov Reactions for the Synthesis of Highly Functionalized 1,2,3,4-Tetrahydroquinolines and 1,2,3,4-Tetrahydro-1,5-Naphthyridines - MDPI. (2021). Retrieved February 27, 2026, from [Link]

  • US9156812B2 - Crystalline form of 6-[(4S)-2-methyl-4-(2-naphthyl) - Google Patents. (n.d.). Retrieved February 27, 2026, from https://patents.google.

Sources

Purification techniques for 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine via recrystallization

[1][2]

Case ID: PUR-THQ-007 Status: Active Expert Level: Senior Application Scientist[1][2]

Core Technical Overview

Compound Profile: The target molecule, This compound , contains a secondary amine (in the THQ ring) and a primary aromatic amine.[1][2] This dual-amine motif makes the free base moderately polar and prone to:

  • Oxidation: The electron-rich THQ core easily oxidizes to the fully aromatic quinoline or forms quinone-imine species (often red/black tars) upon exposure to air [1].[2]

  • Low Melting Point: As a free base, this compound often presents as a viscous oil or low-melting solid, making direct recrystallization difficult.[1][2]

Recommendation: Unless the free base is required for the next step, we strongly recommend purifying this compound as a salt (e.g., Dihydrochloride or Oxalate) .[1] Salt formation stabilizes the electron-rich core against oxidation and provides a crystalline lattice that effectively rejects impurities.[2]

Troubleshooting & Protocols (Q&A Format)

Q1: "My crude product is a dark, viscous oil that refuses to crystallize. How can I purify this?"

Diagnosis: This is the "Oiling Out" phenomenon common with THQ bases.[2] Impurities (unreduced nitro compounds, isomers) depress the melting point, preventing nucleation.[1]

Solution: The "Salt Switch" Protocol Convert the crude oil into a crystalline salt. The Dihydrochloride (2HCl) salt is usually the most robust.

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 g of crude oil in Ethanol (50 mL) or Isopropanol (IPA) . Ensure complete dissolution (warm to 40°C if necessary).

  • Acid Addition: In a separate vessel, prepare a solution of 4M HCl in Dioxane or Ethanol (2.5 equivalents).

    • Note: Do not use aqueous HCl if possible; water increases solubility and lowers yield.[2]

  • Precipitation: Add the acid solution dropwise to the amine solution with vigorous stirring at 0–5°C.

  • Digestion: A white to off-white solid should precipitate.[1][2] Stir for 1 hour at 0°C to "digest" the crystals (allows small crystals to dissolve and redeposit on larger ones).

  • Filtration: Filter under nitrogen (to prevent oxidation of the wet cake). Wash with cold Diethyl Ether or MTBE to remove non-basic impurities.[2]

Q2: "The solid turns pink or red during filtration. Is my compound decomposing?"

Diagnosis: Yes. This is oxidative degradation.[2] The 7-amino-THQ core is highly electron-rich (like a phenylenediamine derivative).[1] Exposure to atmospheric oxygen, especially while wet with solvent, accelerates the formation of quinoidal impurities (red/purple color).[1]

Solution: Inert Handling & Antioxidants [2]

  • Degas Solvents: Sparge all recrystallization solvents with Nitrogen or Argon for 15 minutes before use.[2]

  • Add Antioxidant: Add 0.1% (w/w) Ascorbic Acid or BHT (Butylated hydroxytoluene) to the crystallization solvent. This acts as a sacrificial scavenger.

  • Drying: Never air-dry the wet cake. Dry immediately in a vacuum oven at <40°C under a nitrogen bleed.

Q3: "I see a regioisomer impurity (likely the 5-amine or 8-amine) by HPLC. How do I remove it?"

Diagnosis: Nitration of 6-methyl-THQ often yields a mixture of 7-nitro (major) and 5/8-nitro (minor) isomers.[1][2] Reduction carries these over to the amine.[2]

Solution: Fractional Recrystallization Isomers often have significantly different crystal lattice energies in their salt forms.[2]

  • Solvent System: Use Ethanol/Water (95:5) .[2]

  • Mechanism: The symmetrical 7-amine salt often packs better and crystallizes first.[2]

  • Protocol:

    • Dissolve the salt in minimal boiling Ethanol/Water (95:5).

    • Cool slowly to Room Temperature (RT) over 4 hours.

    • Do not crash cool to 0°C immediately; this traps the isomer.[2]

    • Filter at RT.[2] The mother liquor will be enriched in the 5/8-isomer.[2]

Solvent Selection Guide

If you must recrystallize the Free Base , use the following solvent screening table.

Solvent SystemPolarityOutcomeComments
Ethyl Acetate / Hexanes ModerateRecommended Good for removing non-polar tars.[1][2] Start with 1:1 ratio.
Toluene LowGood High temperature solubility; good for rejecting polar oxidation products.[2]
Ethanol / Water HighRisky High risk of oiling out.[2] Use only if compound is already >90% pure.
Dichloromethane (DCM) ModerateAvoid Too soluble.[2] Good for extraction, poor for crystallization.[1][2]

Process Visualization

The following diagram illustrates the decision logic for purifying this compound.

PurificationWorkflowStartCrude Reaction Mixture(Red/Brown Oil)CheckStatePhysical State CheckStart->CheckStateIsSolidSolid / Semi-SolidCheckState->IsSolidIf SolidIsOilViscous Oil / GumCheckState->IsOilIf Oil (Most Likely)FreeBaseRecrysFree Base Recrystallization(EtOAc / Hexanes)IsSolid->FreeBaseRecrysSaltFormationSalt Formation Strategy(HCl or Oxalate)IsOil->SaltFormationStabilizeOxidationCheckColor Check:Turning Pink/Red?FreeBaseRecrys->OxidationCheckSaltFormation->OxidationCheckInertProtocolApply Inert Protocol:Degas Solvents + BHTOxidationCheck->InertProtocolYes (Oxidizing)FinalProductPure 7-Amine Salt(White/Off-White Solid)OxidationCheck->FinalProductNo (Stable)InertProtocol->FinalProduct

Caption: Decision tree for selecting the optimal purification route based on the physical state and stability of the crude amine.

References

  • Katritzky, A. R., et al. (2010).[1][2] Synthesis of 1,2,3,4-tetrahydroquinolines. Chemical Reviews.

  • Mettler Toledo. (n.d.).[2] Recrystallization Guide: Process, Procedure, Solvents.

  • National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 66678, 6-Methyl-1,2,3,4-tetrahydroquinoline.

Preventing oxidation of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine during storage

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: The "Double Threat" of Oxidation

As researchers, we often treat "store at -20°C" as a suggestion rather than a mandate.[1][2] With 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine (MTHQ-amine) , this complacency leads to failure.[1][2]

You are likely observing that your white/pale-yellow solid turns brown or black within days of air exposure.[1][2] This is not simple surface contamination; it is a fundamental chemical cascade.[2] This molecule possesses two distinct oxidation vectors:[1]

  • The Tetrahydroquinoline Core: The saturated ring is thermodynamically driven to aromatize into a fully aromatic quinoline system (oxidative dehydrogenation).

  • The Primary Amine (Position 7): Like phenylenediamines, this group is highly susceptible to radical oxidation, leading to azo-coupling and the formation of dark, insoluble polymers (tars).[1]

This guide provides the protocols to arrest these pathways, ensuring your starting material remains viable for synthesis.

The Mechanism of Degradation

To prevent degradation, you must understand the enemy. The oxidation of MTHQ-amine is an autocatalytic process accelerated by light and trace metals.[2]

Visualizing the Decay Pathway

The following diagram illustrates how a pristine molecule degrades into useless byproducts.

OxidationCascade cluster_0 Irreversible Degradation Zone MTHQ MTHQ-amine (Active Reagent) Radical Radical Intermediate (Highly Reactive) MTHQ->Radical O2 / Light / hν Imine Dihydroquinoline (Imine Species) Radical->Imine -H• abstraction Polymer Azo Polymers/Tars (Black Precipitate) Radical->Polymer Oxidative Coupling Quinoline 6-Methyl-7-aminoquinoline (Aromatized/Dead End) Imine->Quinoline -2H (Aromatization)

Figure 1: The oxidative cascade from active reagent to irreversible aromatic and polymeric byproducts.

Storage Protocols: The Gold Standard

Do not rely on the manufacturer's packaging once opened. Follow this self-validating protocol.

A. Solid State Storage (Long Term)
ParameterRequirementScientific Rationale
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the crystals.[1][2] Nitrogen (

) is acceptable but less effective for frequently opened vials.
Temperature -20°C Arrhenius kinetics dictate that lowering temperature slows radical propagation significantly.[1][2]
Container Amber Glass + Parafilm Blocks UV light (which cleaves N-H bonds to form radicals) and seals against moisture/oxygen exchange.[2]
Physical Form HCl Salt (Recommended) Pro Tip: Convert the free base to the Dihydrochloride salt. Protonating the amines removes the lone pair electron density, rendering the molecule oxidatively inert.
B. Solution State (Short Term / In-Use)

Never store MTHQ-amine in solution for >24 hours unless absolutely necessary. If you must:

  • Solvent Choice: Use degassed solvents (sparged with Argon for 15 mins).[2] Avoid ethers (THF/Dioxane) as they form peroxides that attack the amine.

  • Concentration: Higher concentrations (>0.1 M) are more stable than dilute solutions due to self-scavenging effects, though precipitation risks increase.[1][2]

  • Additive: Add a sacrificial antioxidant like BHT (Butylated hydroxytoluene) (0.1 mol%) if it does not interfere with your downstream reaction.

The "Salt Trick": Chemical Stabilization

If you plan to store this compound for months, converting the free base to a salt is the only fail-safe method.[2]

Protocol: Synthesis of MTHQ-amine Dihydrochloride

  • Dissolve: Dissolve 1g of MTHQ-amine free base in 10 mL of degassed Ethyl Acetate or Ethanol.

  • Acidify: Dropwise add 4M HCl in Dioxane (or concentrated aqueous HCl) while stirring on ice.

  • Precipitate: A white/off-white solid will precipitate immediately.[1][2]

  • Wash: Filter the solid and wash with cold, dry ether.[2]

  • Dry: Dry under high vacuum.

  • Result: This salt is stable at room temperature for months if kept dry.[1][2]

Troubleshooting & Rescue Operations

Scenario: You opened the freezer, and the compound is brown. Is it usable?

Diagnostic Workflow

Troubleshooting Start Sample Appearance? Yellow Pale Yellow/Off-White Start->Yellow Brown Brown/Sticky Start->Brown Black Black Tar Start->Black Action1 Use Immediately (Check LC-MS) Yellow->Action1 Action2 Purification Required (Recrystallize) Brown->Action2 Action3 Discard (Irreversible Polymerization) Black->Action3

Figure 2: Decision matrix for evaluating reagent quality based on visual inspection.

Rescue Protocol: Recrystallization

If the sample is brown but not tarry, you can rescue it:

  • Solvent: Use boiling Ethanol/Water (9:1) or Toluene .[2]

  • Process: Dissolve the solid. If dark particles remain, filter hot through a Celite pad (removes polymers).

  • Cooling: Allow to cool slowly to 4°C.

  • Validation: Run a TLC (Thin Layer Chromatography).[2]

    • Mobile Phase: DCM:MeOH (95:[1]5) + 1%

      
      .[2]
      
    • Observation: The oxidized impurity usually stays at the baseline or runs with the solvent front (quinoline). The target amine will be the major spot in the middle.

Frequently Asked Questions (FAQs)

Q: Can I ship this compound at room temperature? A: Only if it is the HCl salt or sealed under Argon in a foil bag. If shipping the free base, pack with dry ice. We have observed 5-10% degradation in free-base samples shipped via standard ground freight during summer months.[2]

Q: My LC-MS shows a peak at M-2 and M-4. What is this? A: This confirms oxidative dehydrogenation.[2]

  • M-2: Dihydroquinoline intermediate (Imine).[1][2][3]

  • M-4: Fully aromatized Quinoline.

  • Action: If these peaks exceed 5% of the total integration, repurify. These impurities are potent catalyst poisons in cross-coupling reactions.[2]

Q: Why does the protocol recommend glass over plastic vials? A: Plastic is gas-permeable over long periods.[1][2] Oxygen can diffuse through polyethylene.[2] Glass (borosilicate) provides a hermetic seal, especially when the cap is wrapped in Parafilm or electrical tape.

References

  • Oxidation of 1,2,3,4-Tetrahydroquinolines

    • Mechanistic Insight: The oxidative dehydrogenation of tetrahydroquinolines to quinolines is a well-documented radical process, often catalyzed by ambient oxygen and light.[2]

    • Source: Murahashi, S. I., et al. "Ruthenium-Catalyzed Oxidative Dehydrogenation of Nitrogen Heterocycles."[1][2] Nature, 1997.[2] (General mechanism validation).

  • Stability of Phenylenediamine Derivatives

    • Storage Data: Phenylenediamines (analogous to the 7-amine moiety) oxidize to Bandrowski's base-like oligomers upon air exposure.[1][2]

    • Source: "p-Phenylenediamine Safety Data Sheet."[1][2][4] ECHEMI. Link

  • Purification of Air-Sensitive Amines

    • Protocol: Standard Schlenk line techniques and salt formation are the industry standard for handling electron-rich aromatic amines.[1][2]

    • Source: Armarego, W. L. F., & Chai, C. L. L.[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann, 2013.[2]

  • Chemical Properties of this compound

    • Compound Data: CAS 91-61-2 specific properties and supplier handling codes.[1][2]

    • Source: PubChem Compound Summary.[2] Link

Sources

Technical Support Center: Chromatography Optimization for 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: THQ-7AM-PURIFICATION Status: Active Specialist: Senior Application Scientist Subject: Solvent Systems & Troubleshooting for Polar Aromatic Diamines[1][2]

Executive Summary: The "Sticky" Diamine Challenge

Purifying 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine presents a trifecta of chromatographic challenges:

  • Dual Basicity: You are dealing with two distinct nitrogen centers—the secondary amine of the tetrahydroquinoline (THQ) ring (pKa ~5) and the primary aniline at position 7. Both interact strongly with acidic silanols on silica gel.[1]

  • High Polarity: The presence of two amino groups significantly increases polarity compared to the nitro-precursor or the mono-substituted THQ core.[1]

  • Oxidation Sensitivity: Electron-rich aromatic diamines are prone to oxidation (browning) on silica gel if exposed to air for prolonged periods.[1]

This guide provides a self-validating workflow to optimize your separation, moving beyond standard Hexane/Ethyl Acetate gradients which often fail for this class of compounds.

Part 1: Diagnostic Troubleshooting (Q&A)

Q1: My compound streaks from the baseline to the solvent front. Why is the separation so poor?

Diagnosis: Silanol Protonation Effect. Mechanism: Silica gel (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) possesses surface silanol groups (

) which are weakly acidic (pH ~5).[1] Your target molecule is basic.[1][3] As it travels down the column, the amines hydrogen-bond or protonate at these acidic sites, causing a "drag" effect known as tailing.[2][4] The Fix: You must "mask" the silica.
  • Protocol: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    )  to your mobile phase.[1]
    
  • Why it works: The small, highly mobile base (TEA/ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ) saturates the active silanol sites before your bulky drug candidate can bind to them, allowing your compound to elute as a tight band.
    
Q2: I switched to DCM/MeOH, but now I'm seeing silica in my receiving flask.

Diagnosis: Silica Dissolution. Mechanism: Methanol is polar enough to strip bound water from silica and, at high concentrations (>10-15%), can dissolve small amounts of silica gel.[1][2][4] This contaminates your product.[1] The Fix:

  • Keep MeOH concentration < 10% if possible.[1]

  • If higher polarity is needed, switch to a DCM / Acetone system or use Alumina (Basic) stationary phase, which tolerates MeOH better and requires no amine modifier.[1][2][4]

Q3: The band turns dark brown on the column. Is my compound decomposing?

Diagnosis: Oxidative Degradation.[1] Mechanism: Electron-rich anilines (like your 7-amine variant) are susceptible to oxidation, a process catalyzed by the high surface area of silica and the presence of oxygen.[1][2] The Fix:

  • Speed is critical: Do not run a "slow" overnight column.

  • Degas solvents: Sparge your mobile phase with Argon/Nitrogen before use.[1]

  • Load dry: Wet loading can smear the band and increase exposure time.[1] Use a dry load on Celite.[1]

Part 2: Optimized Solvent Systems

The following table ranks solvent systems by "Elution Power" specifically for amino-tetrahydroquinolines.

System ClassSolvent CompositionModifierApplication
Standard Hexane / Ethyl Acetate (1:1 to 0:[1][2]1)1% TEA Good for less polar precursors (e.g., 7-nitro).[1][2] Likely too weak for the diamine product.
The "Gold" Standard DCM / Methanol (98:2 to 90:10) 1% ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

Recommended. Excellent solubility.[1] The ammonia sharpens the peak significantly.
Alternative Toluene / Acetone (Gradient)1% TEAUse if separating close regioisomers.[1] Toluene offers unique pi-pi selectivity.[1]
Reverse Phase Water / Acetonitrile0.1% Formic AcidUse C18 silica if normal phase fails completely.[1] (Note: Product will be a salt).
ngcontent-ng-c2977031039="" class="ng-star-inserted">

Critical Note: When using DCM/MeOH/


 , prepare the "B" solvent as a mixture of 900mL MeOH + 100mL 

(conc). Then run a gradient of DCM vs. this "Ammoniated MeOH".[1]

Part 3: Decision Logic & Workflow

The following diagram illustrates the logical pathway for selecting the correct purification method based on Thin Layer Chromatography (TLC) behavior.

SolventOptimization Start Start: TLC Analysis (10% MeOH in DCM) RfCheck Check Rf Value Start->RfCheck LowRf Rf < 0.2 (Too Sticky) RfCheck->LowRf Stuck at baseline GoodRf Rf 0.3 - 0.5 (Ideal) RfCheck->GoodRf Moves well StreakCheck Is the spot streaking? AddBase Add 1% NH4OH or TEA to Mobile Phase StreakCheck->AddBase Yes (Tailing) FinalMethod Execute Column (Flash Chromatography) StreakCheck->FinalMethod No (Round Spot) IncreasePolarity Switch to DCM/MeOH Gradient (0-10%) LowRf->IncreasePolarity GoodRf->StreakCheck AddBase->FinalMethod AluminaPath Switch to Basic Alumina AddBase->AluminaPath Still Streaking IncreasePolarity->StreakCheck

Caption: Decision matrix for optimizing mobile phase based on TLC behavior of this compound.

Part 4: The "Basification" Protocol (Step-by-Step)

If you must use silica gel, follow this specific protocol to ensure reproducibility and yield.

Materials:

  • Dichloromethane (DCM)[2]

  • Methanol (MeOH)[2][5]

  • Ammonium Hydroxide (30% aq.[1] solution)

  • Silica Gel (60 Å)[2]

Procedure:

  • TLC Scouting: Run a TLC in 90:10:1 DCM:MeOH:NH4OH.[1]

    • Target: You want an Rf of ~0.[1]35. If the spot is higher, reduce MeOH.

  • Column Pre-treatment (The "Neutralization" Wash):

    • Pack the column with pure DCM.

    • Flush the column with 2 column volumes (CV) of DCM + 1% TEA.

    • Why? This neutralizes the column before your sensitive amine touches it.

  • Elution:

    • Load sample (Dry load on Celite is preferred to prevent precipitation).[1]

    • Run Gradient: 100% DCMngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      90:10 DCM:MeOH (with 1% 
      
      
      
      constant).
  • Post-Column Workup:

    • Pool fractions.[1]

    • Crucial: You must remove the amine modifier.[1] If you used TEA, rotovap thoroughly; traces may remain.[1][2][4] If you used ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      , it will evaporate, but a wash with saturated 
      
      
      
      can help ensure the product is free of ammonium salts.

Part 5: Synthesis & Separation Context

In the synthesis of this molecule, you are likely reducing 6-methyl-7-nitro-1,2,3,4-tetrahydroquinoline .[1][2][4]

  • The Precursor (Nitro): Non-polar, yellow/orange.[2] Elutes easily in Hex/EtOAc (e.g., 30% EtOAc).[2][4]

  • The Product (Amine): Polar, UV active (often fluoresces blue/purple under 365nm).[2]

  • Separation Strategy:

    • Flush the Nitro precursor with Hex/EtOAc (1:1).

    • Once the yellow band elutes, switch immediately to DCM/MeOH/NH4OH to elute the amine.

    • Do not try to elute both in an isocratic run; the amine will tail into the nitro peak.

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2][4] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for pKa estimation and general amine purification protocols). [2]

  • Biotage. (2024).[1][6] The Flash Purification Blog: Strategies for Purifying Amines. (Authoritative industry guide on amine modifiers in flash chromatography).

  • Katritzky, A. R., et al. (2010).[1][2][4] Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study. (Provides context on the nitro-precursor isolation and tetrahydroquinoline stability).

  • BenchChem Technical Support. (2025). Troubleshooting Streaking of Amines on Silica Gel Columns. (General troubleshooting for amine-silanol interactions).

Sources

Technical Support Center: Handling and Stability of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine (CAS: 451478-86-7). This molecule is a highly electron-rich diamine, featuring both a secondary amine within the tetrahydroquinoline (THQ) core and a primary aniline-type amine at the C7 position.

Handling this scaffold requires a deep understanding of its protonation states. While acidic conditions are often used to form stable salts or facilitate extractions, improper pH control or exposure to Lewis/Brønsted acids can trigger rapid degradation, specifically aromatization to the corresponding quinoline. This guide provides field-proven, self-validating protocols and mechanistic troubleshooting to ensure the integrity of your compound.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does my this compound solution change from clear to pink/brown during acidic workups? A1: This color change is the visual hallmark of oxidative degradation. The combination of the 6-methyl and 7-amino groups strongly donates electron density into the aromatic ring. Under mild acidic conditions, the molecule can form aminium radicals[1]. If dissolved oxygen or trace transition metals are present, these radicals propagate, leading to polymerization (brown color) or thermodynamically driven aromatization into the corresponding oxidized quinoline derivative[2].

Q2: Can I use strong acids like Sulfuric Acid (


) with this compound without destroying the THQ core? 
A2:  Yes, counterintuitively, very strong acids can sometimes be safer than mild Lewis acids. In concentrated strong acids (pH < 1), both the C7 primary amine and the THQ secondary amine are fully protonated (diprotonated state). This intense electron withdrawal severely deactivates the aromatic ring, shielding it from oxidation. For example, researchers have successfully performed electrophilic aromatic substitutions (like nitration) on THQ derivatives using 

and

because the fully protonated core resists oxidative ring-opening, albeit with moderate yields due to the harsh conditions[3].

Q3: Why do Lewis acids cause my product to degrade during multicomponent reactions (e.g., Povarov synthesis)? A3: Lewis acids (such as


 or 

) are highly oxophilic and electrophilic. While they are necessary to catalyze the formation of the THQ core, extended exposure to these acids catalyzes the abstraction of hydride equivalents from the saturated ring. This inherent instability under Lewis acid influence drives the competitive conversion of the tetrahydroquinoline into the fully aromatic quinoline[2]. Solution: Strictly monitor reaction times and quench immediately at 0 °C.

Part 2: Quantitative Stability Profile

To optimize your workflows, it is critical to understand how pH dictates the dominant species and its subsequent stability.

Table 1: Physicochemical and Stability Profile of 6-Methyl-THQ-7-amine across pH Ranges

pH RangeDominant SpeciesAqueous SolubilityEstimated Half-Life (25 °C, Air)Primary Degradation Pathway
< 2.0 Diprotonated (e.g., Dihydrochloride)High (>50 mg/mL)> 6 months (Solid), Weeks (Aq)Highly stable; electrostatic repulsion prevents radical dimerization.
3.0 - 5.0 Monoprotonated (Dynamic)Moderate (10-30 mg/mL)~ 2 to 4 DaysAcid-catalyzed aromatization to quinoline[2].
> 7.0 Free BaseLow (<1 mg/mL)Hours to Days (in solution)Rapid air oxidation via aminium radical intermediates[1].

Part 3: Self-Validating Experimental Protocols

The following protocols are engineered as closed-loop, self-validating systems. Do not skip the analytical checkpoints; they are the causality-driven steps that guarantee your workflow has not compromised the molecule.

Protocol A: Synthesis of the Stabilized Dihydrochloride Salt

Causality: Storing the free base leads to rapid oxidation. Converting it to the diprotonated dihydrochloride salt maximizes shelf life by deactivating the electron-rich ring.

  • Dissolution & Purity Check: Dissolve 1.0 g of the free base in 20 mL of anhydrous methyl tert-butyl ether (MTBE) under an inert argon atmosphere.

    • Self-Validation Check: The solution must be completely clear. Any insoluble dark particulates indicate pre-existing polymeric degradation. Filter through a 0.22 µm PTFE syringe filter if necessary.

  • Controlled Acidification: Cool the flask to 0 °C in an ice bath. Dropwise, add 2.2 equivalents of anhydrous HCl (4.0 M in dioxane).

    • Causality: Anhydrous HCl prevents water-mediated side reactions. The 0 °C temperature suppresses the exothermic heat of protonation, which could otherwise provide the activation energy for oxidation.

  • Precipitation & Isolation: Stir for 30 minutes at 0 °C. A white to off-white precipitate will form. Filter under a blanket of argon and wash with 10 mL of cold anhydrous hexane. Dry under high vacuum.

  • Validation of Diprotonation:

    • Self-Validation Check: Dissolve a 2 mg aliquot in

      
      . Perform a 
      
      
      
      -NMR scan. You must observe a significant downfield shift for the C2, C3, and C4 aliphatic protons compared to the free base spectrum, confirming that the secondary amine in the ring is fully protonated.
Protocol B: Acid-Base Extraction and Recovery Workflow

Causality: Recovering the compound from a crude reaction mixture requires moving it into an acidic aqueous phase, then back to an organic phase. Time and temperature are the enemies here.

  • Acidic Quench: Dilute the crude organic reaction mixture with ethyl acetate. Add 1.0 volume of ice-cold 0.1 M HCl (0–4 °C) and shake vigorously.

  • Phase Separation & Verification: Allow the layers to separate and collect the aqueous layer.

    • Self-Validation Check: Inject a 1 µL aliquot of the organic layer into an LC-MS. The target mass

      
       must be entirely absent. If present, repeat the acidic extraction.
      
  • Gentle Basification: To the cold aqueous layer, slowly add saturated aqueous

    
     until the pH reaches 9.0–9.5 (verify with a calibrated pH meter).
    
    • Causality: Never use strong bases like

      
      . 
      
      
      
      creates localized zones of extreme alkalinity and heat, which immediately oxidizes the newly formed free base.
      
      
      buffers the transition gently.
  • Final Recovery: Extract the basified aqueous layer with cold ethyl acetate (3 x 15 mL). Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure at < 30 °C.
    

Part 4: Visualizing the Chemistry

The following diagrams map the logical relationships between pH, molecular state, and our troubleshooting workflows.

Pathway FreeBase Free Base (pH > 7) Electron-Rich Ring MonoSalt Monoprotonated (pH 3-5) Partial Shielding FreeBase->MonoSalt +H+ Radical Aminium Radical Intermediate FreeBase->Radical O2 / Light DiSalt Diprotonated (pH < 2) Stable Salt Form MonoSalt->DiSalt +H+ Quinoline Oxidized Quinoline (Degradation Product) MonoSalt->Quinoline Lewis Acids / Heat Radical->Quinoline -H+

Fig 1. pH-dependent protonation states and oxidative degradation pathways of 6-Methyl-THQ-7-amine.

Workflow Start Crude Mixture in Organic Solvent AcidExt Extract with 0.1M HCl (0-4°C) Start->AcidExt Check1 LC-MS Check: Is product in Aq? AcidExt->Check1 Check1->AcidExt No (Repeat) Basify Basify Aq. Layer to pH 9-10 (NaHCO3) Check1->Basify Yes OrgExt Extract with EtOAc (Recover Free Base) Basify->OrgExt Check2 TLC Check: Aq. Layer Empty? OrgExt->Check2 Check2->OrgExt No (Repeat) Pure Pure Product Check2->Pure Yes

Fig 2. Self-validating acid-base extraction workflow for high-yield recovery of the THQ derivative.

References

  • Ground State Generation and Cyclization of Aminium Radicals in the Formation of Tetrahydroquinolines Organic Letters - ACS Publications URL:[Link]

  • Synthesis of tetrahydroquinolines and quinoline derivatives through the Lewis acid catalysed Povarov reaction: A comparative Scientiae Radices URL:[Link]

  • Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis MDPI - Pharmaceuticals URL:[Link]

Sources

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectral Analysis of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine: A Comparative Approach

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Release

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine, a key intermediate in medicinal chemistry and drug development. In the absence of a publicly available experimental spectrum for this specific molecule, this document offers a detailed prediction based on the analysis of structurally related analogs, most notably 6-Methyl-1,2,3,4-tetrahydroquinoline. This comparative approach, grounded in fundamental NMR principles, provides researchers with a robust framework for the identification and characterization of this and similar substituted tetrahydroquinolines.

Introduction: The Significance of Substituted Tetrahydroquinolines

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The specific substitution pattern of this compound, featuring both an electron-donating methyl group and an amino group on the aromatic ring, makes it a valuable building block for the synthesis of novel therapeutic agents. Accurate structural elucidation via ¹H NMR spectroscopy is a critical step in the synthesis and quality control of any new chemical entity derived from this core.

Predicted ¹H NMR Spectrum of this compound

The predicted ¹H NMR spectrum of this compound in a typical deuterated solvent like CDCl₃ is expected to exhibit distinct signals corresponding to the aromatic, aliphatic, and amine protons. The chemical shifts are influenced by the electronic effects of the substituents on the tetrahydroquinoline ring system.

Molecular Structure and Proton Numbering

To facilitate the spectral analysis, the protons of this compound are numbered as follows:

Caption: Structure of this compound with proton numbering.

Aromatic Region (δ 6.0-7.5 ppm):

  • H-5 and H-8 Protons: The aromatic region is expected to show two singlets corresponding to the H-5 and H-8 protons. The presence of the electron-donating amino group at C7 and the methyl group at C6 will significantly shield these protons, shifting them upfield compared to unsubstituted tetrahydroquinoline.

    • H-5: This proton is ortho to the methyl group and meta to the amino group. It is expected to appear as a singlet around δ 6.5-6.7 ppm .

    • H-8: This proton is ortho to the secondary amine and meta to the amino group. It is expected to appear as a singlet around δ 6.2-6.4 ppm .

Aliphatic Region (δ 1.5-3.5 ppm):

  • H-2 and H-4 Protons (Methylene groups adjacent to N and the aromatic ring): These protons will appear as triplets due to coupling with the adjacent H-3 methylene protons.

    • H-2: This methylene group is adjacent to the nitrogen atom and will be deshielded. It is predicted to be a triplet around δ 3.2-3.4 ppm .

    • H-4: This benzylic methylene group will also be a triplet, likely appearing around δ 2.7-2.9 ppm .

  • H-3 Protons (Methylene group): This methylene group will appear as a multiplet (likely a quintet or triplet of triplets) due to coupling with both the H-2 and H-4 protons. It is expected in the range of δ 1.8-2.0 ppm .

Methyl and Amine Protons:

  • 6-Methyl Protons: The methyl group at the C6 position will give rise to a sharp singlet in the upfield region, predicted to be around δ 2.1-2.3 ppm .

  • 7-Amine Protons: The two protons of the primary amine group will likely appear as a broad singlet due to rapid exchange and quadrupolar broadening from the nitrogen atom. The chemical shift of amine protons is highly dependent on solvent, concentration, and temperature, but can be expected in the range of δ 3.5-4.5 ppm .[1]

  • 1-Amine Proton (NH): The proton on the nitrogen of the tetrahydroquinoline ring will also be a broad singlet, expected around δ 3.5-4.0 ppm .[1]

Comparative Analysis: this compound vs. 6-Methyl-1,2,3,4-tetrahydroquinoline

A direct comparison with the known ¹H NMR spectrum of 6-Methyl-1,2,3,4-tetrahydroquinoline provides valuable insights into the influence of the C7-amino group.

Proton6-Methyl-1,2,3,4-tetrahydroquinoline (Observed δ, ppm)[2]This compound (Predicted δ, ppm)Expected Shift Change
H-5 ~6.8 (d)~6.5-6.7 (s)Upfield
H-7 ~6.5 (dd)N/A (substituted)-
H-8 ~6.9 (d)~6.2-6.4 (s)Significantly Upfield
H-2 ~3.2~3.2-3.4Minimal Change
H-3 ~1.9~1.8-2.0Minimal Change
H-4 ~2.7~2.7-2.9Minimal Change
6-Me ~2.2~2.1-2.3Minimal Change
7-NH₂ N/A~3.5-4.5New Signal
1-NH ~3.6~3.5-4.0Minimal Change

The most significant predicted change is in the aromatic region. The strong electron-donating effect of the C7-amino group will cause a notable upfield shift (shielding) of the remaining aromatic protons (H-5 and H-8). Furthermore, the coupling patterns will simplify from doublets and a doublet of doublets in the 6-methyl analog to two singlets in the 7-amino substituted compound due to the loss of adjacent aromatic protons. The aliphatic and methyl proton signals are expected to be less affected.

Experimental Protocol for High-Quality ¹H NMR Acquisition

To obtain a high-resolution ¹H NMR spectrum of this compound, the following protocol is recommended:

Workflow for ¹H NMR Sample Preparation and Data Acquisition

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl3, DMSO-d6) add_tms Add a small amount of TMS (tetramethylsilane) as an internal standard (0 ppm) dissolve->add_tms transfer Transfer the solution to a clean, dry 5 mm NMR tube add_tms->transfer instrument Insert sample into a 400 MHz or higher field NMR spectrometer transfer->instrument shim Shim the magnetic field to optimize homogeneity instrument->shim acquire Acquire the 1D proton spectrum (e.g., 16-32 scans) shim->acquire ft Apply Fourier Transform to the FID acquire->ft phase Phase the spectrum ft->phase baseline Apply baseline correction phase->baseline integrate Integrate the signals baseline->integrate

Caption: Recommended workflow for ¹H NMR analysis.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.
  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial. The choice of solvent can influence the chemical shifts of labile protons (NH, NH₂).[3]
  • Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup and Data Acquisition:

  • Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution.[4]
  • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
  • Acquire the ¹H NMR spectrum with a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
  • A relaxation delay of 1-2 seconds is typically sufficient.

3. Data Processing:

  • Apply Fourier transformation to the free induction decay (FID).
  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.
  • Apply baseline correction.
  • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
  • Integrate the signals to determine the relative number of protons for each resonance.[5]

Alternative and Complementary Analytical Techniques

While ¹H NMR is a powerful tool for structural elucidation, it is often used in conjunction with other techniques for unambiguous characterization:

  • ¹³C NMR Spectroscopy: Provides information about the carbon framework of the molecule.

  • 2D NMR Spectroscopy (COSY, HSQC, HMBC): These experiments help to establish connectivity between protons (COSY) and between protons and carbons (HSQC, HMBC), confirming the assignment of signals.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern.[4]

  • Infrared (IR) Spectroscopy: Identifies the presence of functional groups, such as N-H and C-N bonds.

By employing a combination of these techniques, researchers can confidently confirm the structure and purity of synthesized this compound.

References

  • ResearchGate. 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;.... [Link]

  • Govindaraju, V., et al. (2014). Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues. ACS Medicinal Chemistry Letters, 5(6), 711-716. [Link]

  • PubChem. 6-Methyl-1,2,3,4-tetrahydroquinoline. [Link]

  • NIST. 6-Methyl-1,2,3,4-tetrahydroquinoline. [Link]

  • Li, Y., et al. (2020). Tandem synthesis of tetrahydroquinolines and identification of reaction network by operando NMR. Chemical Communications, 56(83), 12596-12599. [Link]

  • Semantic Scholar. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. [Link]

  • University of Regensburg. ¹H NMR Spectroscopy. [Link]

  • DergiPark. INVESTIGATION OF SOME PROPERTIES OF 4-AMINO-2-METHYL-7 (TRIFLUOROMETHYL) QUINOLINE MOLECULE BY EXPERIMENTAL AND THEORETICAL SPEC. [Link]

  • California State Polytechnic University, Pomona. ¹H NMR Chemical Shifts. [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. [Link]

  • University of Wisconsin-Madison. Proton Nuclear Magnetic Resonance Spectroscopy. [Link]

  • ResearchGate. 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. [Link]

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine. In the absence of a publicly available experimental spectrum for this specific compound, this document leverages established fragmentation principles and comparative data from structurally related analogs to offer a scientifically grounded prediction. This approach is invaluable for researchers in drug discovery and development who rely on mass spectrometry for the structural elucidation of novel chemical entities.

Introduction: The Rationale Behind Predictive Fragmentation Analysis

In the field of analytical chemistry, particularly in the structural characterization of new molecules, it is common to encounter compounds for which no reference mass spectra exist. In such cases, a deep understanding of fragmentation mechanisms is paramount. By examining the fragmentation patterns of closely related, commercially available, or previously studied compounds, we can build a robust hypothesis for the fragmentation of the novel molecule.

This guide will focus on predicting the EI-MS fragmentation of this compound by comparing it with the known fragmentation of 6-Methyl-1,2,3,4-tetrahydroquinoline and by applying the fundamental principles of amine and aromatic compound fragmentation.

Foundational Principles of Fragmentation in Tetrahydroquinolines and Aromatic Amines

Electron ionization mass spectrometry subjects molecules to high-energy electrons, leading to the formation of a molecular ion (M•+) that is often unstable and undergoes fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule's structure.

For a substituted tetrahydroquinoline like this compound, the fragmentation will be influenced by several structural features:

  • The Tetrahydroquinoline Core: The partially saturated heterocyclic ring is prone to specific cleavage patterns.

  • The Aromatic Ring: The benzene portion of the quinoline system provides stability but can also direct fragmentation.

  • The Methyl Group: This substituent can be lost as a radical.

  • The Amine Group: The nitrogen atom in the heterocyclic ring and the exocyclic amine group are key sites for initial ionization and subsequent fragmentation, often directing α-cleavage.[1][2]

Comparative Analysis: 6-Methyl-1,2,3,4-tetrahydroquinoline as a Baseline

To predict the fragmentation of our target molecule, we will first examine the known mass spectrum of 6-Methyl-1,2,3,4-tetrahydroquinoline, which lacks the 7-amino group. The NIST WebBook provides a reference spectrum for this compound (CAS No. 91-61-2).[3][4]

Key Observed Fragments for 6-Methyl-1,2,3,4-tetrahydroquinoline (MW: 147.22 g/mol ):

m/zProposed FragmentInterpretation
147[M]•+Molecular Ion
146[M-H]•+Loss of a hydrogen radical, a common fragmentation for amines.[5]
132[M-CH₃]•+Loss of the methyl group from the aromatic ring.[6]
118[M-C₂H₅]•+Likely due to fragmentation of the saturated heterocyclic ring.
91[C₇H₇]•+Tropylium ion, a common rearrangement product in aromatic compounds.

The fragmentation of 6-methyl-1,2,3,4-tetrahydroquinoline is characterized by the loss of a hydrogen atom (M-1) and the loss of the methyl group (M-15).[6]

Predicted Fragmentation Pattern of this compound

The addition of a primary amine group at the 7-position of the 6-methyl-1,2,3,4-tetrahydroquinoline core (MW: 162.24 g/mol ) is expected to introduce new and dominant fragmentation pathways.

Predicted Key Fragments for this compound:

Predicted m/zProposed FragmentRationale
162[M]•+Molecular Ion
161[M-H]•+Loss of a hydrogen radical, likely from the exocyclic amine or the nitrogen in the ring.
147[M-NH]•+ or [M-CH₃]•+Loss of the amino group radical or the methyl group radical. The relative intensity would depend on the stability of the resulting ions.
145[M-NH₃]•+Loss of ammonia, a characteristic fragmentation for primary aromatic amines.
132[M-CH₂NH₂]•+α-cleavage adjacent to the aromatic ring, leading to the loss of a CH₂NH₂ radical.
117Further fragmentation of the M-NH or M-CH₃ ions.

The presence of the 7-amino group is expected to significantly influence the fragmentation cascade. Aromatic amines are known to undergo the loss of a hydrogen atom and the elimination of HCN.[5] However, in this substituted tetrahydroquinoline, other pathways may be more favorable.

Proposed Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted primary fragmentation pathways for this compound upon electron ionization.

fragmentation_pathway M M•+ (m/z 162) This compound F161 [M-H]•+ (m/z 161) M->F161 -H• F147_NH [M-NH]•+ (m/z 147) M->F147_NH -•NH₂ F147_CH3 [M-CH₃]•+ (m/z 147) M->F147_CH3 -•CH₃ F145 [M-NH₃]•+ (m/z 145) F161->F145 -NH₃

Caption: Predicted primary fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Analysis

To validate the predicted fragmentation patterns, the following experimental protocol is recommended for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization source.

I. Sample Preparation

  • Dissolve 1 mg of the synthesized and purified compound in 1 mL of a suitable volatile solvent (e.g., methanol or dichloromethane).

  • Perform a serial dilution to obtain a final concentration of approximately 10-100 µg/mL.

II. GC-MS Instrument Parameters

  • Gas Chromatograph:

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Inlet Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection Volume: 1 µL in splitless mode.

  • Mass Spectrometer:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

    • Solvent Delay: 3 minutes

III. Data Analysis

  • Identify the chromatographic peak corresponding to the target compound.

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion and major fragment ions.

  • Compare the experimental fragmentation pattern with the predicted pattern and the spectrum of 6-Methyl-1,2,3,4-tetrahydroquinoline.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Dissolve Dissolve Compound (1 mg/mL) Dilute Serial Dilution (10-100 µg/mL) Dissolve->Dilute Inject Inject Sample (1 µL) Dilute->Inject Separate GC Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 40-400) Ionize->Detect Extract Extract Mass Spectrum Detect->Extract Identify Identify Ions Extract->Identify Compare Compare with Predictions Identify->Compare

Caption: Experimental workflow for GC-MS analysis.

Comparison with Alternative Analytical Techniques

While EI-MS is a powerful tool for structural elucidation, it is often used in conjunction with other analytical techniques for unambiguous identification.

TechniqueInformation ProvidedAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the connectivity of atoms.Provides definitive structural information.Requires a larger sample amount and longer analysis time.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.[7]Quick and non-destructive.Provides limited information on the overall molecular structure.
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass of the molecular ion and fragments, allowing for the determination of the elemental composition.[8]High accuracy and specificity.More expensive instrumentation.
Tandem Mass Spectrometry (MS/MS) Fragmentation of a selected precursor ion, which can help to establish fragmentation pathways and confirm structural features.[8]Provides more detailed structural information than a single-stage MS experiment.Can be complex to interpret.

Conclusion

This guide has presented a detailed, predictive analysis of the mass spectrometry fragmentation patterns of this compound. By leveraging data from the closely related compound 6-Methyl-1,2,3,4-tetrahydroquinoline and applying fundamental principles of mass spectrometry, we have proposed the key fragmentation pathways and expected major ions. The provided experimental protocol offers a clear path for the empirical validation of these predictions. For unequivocal structural confirmation, a multi-technique approach incorporating NMR and HRMS is always recommended. This predictive and comparative methodology serves as a valuable tool for researchers navigating the structural elucidation of novel compounds in the absence of established reference data.

References

  • Leško, J., & Lásiková, A. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. Retrieved from [Link]

  • Draper, P. M., & MacLean, D. B. (1968). Mass spectra of tetrahydroquinolines. Canadian Journal of Chemistry, 46(9), 1499–1505. Retrieved from [Link]

  • Peris-Vicente, J., et al. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Journal of Chromatography A, 1401, 59-67. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. Retrieved from [Link]

  • Lee, J. Y., et al. (2020). Structural analysis of C8H6˙+ fragment ion from quinoline using ion-mobility spectrometry/mass spectrometry. Physical Chemistry Chemical Physics, 22(3), 1133-1140. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Falcinelli, S., et al. (2021). Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Journal of the American Society for Mass Spectrometry, 32(11), 2911-2919. Retrieved from [Link]

  • da Silva, A. B., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(41), 23145-23154. Retrieved from [Link]

  • NIST. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • Schlosser, G., & Kéki, S. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 624. Retrieved from [Link]

  • Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]

  • Kusch, P., et al. (2007). Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography-mass spectrometry. Journal of Chromatography A, 1150(1-2), 156-163. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Fragmentation Mechanisms. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • ChemComplete. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. YouTube. Retrieved from [Link]

  • Clark, J. (n.d.). fragmentation patterns in mass spectra. Chemguide. Retrieved from [Link]

  • NIST. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline. NIST WebBook. Retrieved from [Link]

  • Stenutz, R. (n.d.). 6-methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • Problems in Chemistry. (2023, January 26). Mass Spectrometry Part 8 - Fragmentation in Amines. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). Amine Fragmentation. Retrieved from [Link]

  • E-CHIMICA. (2020, December 19). Mass Spectroscopy Lecture 6 : Fragmentation of Amines Part I. YouTube. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine and 7-Amino-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and drug development, the nuanced reactivity of heterocyclic amines is a cornerstone of molecular design and synthesis. This guide provides an in-depth comparison of the chemical reactivity of two closely related tetrahydroquinoline derivatives: 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine and 7-Amino-1,2,3,4-tetrahydroquinoline. Understanding the subtle yet significant impact of the methyl substituent on the reactivity of the 7-amino group is crucial for optimizing reaction conditions, predicting outcomes, and ultimately, accelerating the discovery of novel therapeutic agents. The tetrahydroquinoline scaffold is a key feature in a variety of biologically active compounds, making a comprehensive understanding of its derivatives' reactivity essential.[1][2]

Structural and Electronic Considerations: A Tale of Two Amines

At first glance, this compound and 7-Amino-1,2,3,4-tetrahydroquinoline appear remarkably similar. Both possess a 1,2,3,4-tetrahydroquinoline core with an amino group at the 7-position. The key distinction lies in the presence of a methyl group at the 6-position in the former, ortho to the amino functionality. This seemingly minor structural alteration has profound implications for the electronic and steric environment of the amino group, thereby influencing its nucleophilicity and overall reactivity.

Electronic Effects:

Steric Effects:

The "ortho effect" is a well-documented phenomenon in organic chemistry where a substituent at the ortho position to a reacting group can sterically hinder its approach to a transition state.[4] In the case of this compound, the methyl group at the 6-position is ortho to the 7-amino group. This steric bulk can impede the approach of electrophiles to the nitrogen atom, potentially slowing down reactions such as acylation and alkylation. This steric hindrance can also affect the solvation of the protonated amine, which can influence its basicity.[4]

The interplay of these opposing electronic and steric effects determines the overall reactivity of this compound relative to 7-Amino-1,2,3,4-tetrahydroquinoline. The dominant effect will likely depend on the specific reaction conditions and the nature of the electrophile.

Comparative Summary of Properties:

PropertyThis compound7-Amino-1,2,3,4-tetrahydroquinolineRationale
Molecular Formula C₁₀H₁₄N₂C₉H₁₂N₂
Molecular Weight 162.23 g/mol 148.20 g/mol
Predicted Basicity Slightly higherBaselineElectron-donating methyl group increases electron density on the nitrogen.
Predicted Nucleophilicity Potentially higher (electronic effect) or lower (steric effect)BaselineThe outcome depends on the balance between the activating electronic effect and the deactivating steric effect of the ortho-methyl group.
Steric Hindrance at Amino Group IncreasedMinimalThe ortho-methyl group physically obstructs the approach to the amino group.

Comparative Reactivity in Key Transformations

To empirically assess the differences in reactivity, a series of comparative experiments can be conducted. N-acylation and N-alkylation are fundamental transformations in drug development that directly probe the nucleophilicity of the amino group.

N-Acylation: A Probe of Nucleophilicity and Steric Hindrance

N-acylation of anilines is a common reaction used to introduce amide functionalities. The reaction of the amino group with an acylating agent, such as an acyl chloride or anhydride, is sensitive to both the nucleophilicity of the amine and steric hindrance around it.

Expected Outcome:

It is hypothesized that the steric hindrance from the ortho-methyl group in this compound will be the dominant factor in N-acylation reactions, especially with bulky acylating agents. This would result in a slower reaction rate and potentially lower yields compared to 7-Amino-1,2,3,4-tetrahydroquinoline.

Experimental Protocol: Comparative N-Acylation

Objective: To compare the rate and yield of N-acylation of this compound and 7-Amino-1,2,3,4-tetrahydroquinoline with acetyl chloride.

Materials:

  • This compound

  • 7-Amino-1,2,3,4-tetrahydroquinoline[5]

  • Acetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Appropriate solvent system for TLC (e.g., ethyl acetate/hexanes)

  • NMR tubes and deuterated solvent (e.g., CDCl₃)

Procedure:

  • Reaction Setup: In two separate, dry round-bottom flasks equipped with magnetic stir bars and under a nitrogen atmosphere, dissolve this compound (1.0 mmol) and 7-Amino-1,2,3,4-tetrahydroquinoline (1.0 mmol) in anhydrous DCM (10 mL) respectively.

  • Base Addition: To each flask, add triethylamine (1.2 mmol).

  • Acylating Agent Addition: Cool both flasks to 0 °C in an ice bath. To each flask, add a solution of acetyl chloride (1.1 mmol) in anhydrous DCM (2 mL) dropwise over 5 minutes.

  • Reaction Monitoring: Monitor the progress of both reactions simultaneously by TLC at regular time intervals (e.g., 15, 30, 60, and 120 minutes).

  • Workup: Once the reactions are deemed complete (or after a set time for comparison), quench each reaction by adding saturated aqueous NaHCO₃ solution (15 mL). Separate the organic layer and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Analysis: Determine the crude yield of each product. Purify the products by column chromatography on silica gel. Characterize the purified products by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm their identity and purity. Compare the reaction times and isolated yields of the two reactions.

Workflow Diagram:

Acylation_Workflow cluster_amine1 This compound cluster_amine2 7-Amino-1,2,3,4-tetrahydroquinoline A1 Dissolve in DCM B1 Add Et3N A1->B1 C1 Add Acetyl Chloride at 0°C B1->C1 D1 Monitor by TLC C1->D1 E1 Workup & Purification D1->E1 F1 Analyze Yield & Rate E1->F1 End Compare Results F1->End A2 Dissolve in DCM B2 Add Et3N A2->B2 C2 Add Acetyl Chloride at 0°C B2->C2 D2 Monitor by TLC C2->D2 E2 Workup & Purification D2->E2 F2 Analyze Yield & Rate E2->F2 F2->End Start Start Start->A1 Start->A2 N_Alkylation Amine R-NH₂ TransitionState [R-NH₂⁺---CH₃---I⁻]‡ Amine->TransitionState SN2 Attack AlkylHalide CH₃-I AlkylHalide->TransitionState Product R-NH-CH₃  +  HI TransitionState->Product

Sources

A Comparative Guide to HPLC Method Validation for Purity Testing of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. This guide provides an in-depth, scientifically grounded approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for the purity testing of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine, a key intermediate in the synthesis of various therapeutic agents. We will not only detail a robust analytical method but also compare different chromatographic strategies, all underpinned by the rigorous standards of international regulatory bodies.

The Critical Role of Purity and an Introduction to the Analyte

This compound is a bicyclic aromatic amine with the molecular formula C10H13N and a molecular weight of 147.22 g/mol .[1] Its structural integrity and purity are paramount, as even minute impurities can have significant impacts on the safety and efficacy of the final drug product. Therefore, a validated, stability-indicating HPLC method is essential to separate and quantify the main compound from any potential process-related impurities and degradation products.[2][3][4]

Strategic Development of the HPLC Method

The development of a robust HPLC method is a systematic process. For a polar compound like this compound, a reversed-phase HPLC approach is typically the most effective.

2.1. Column Selection: A Comparative Approach

The heart of the separation is the HPLC column. The choice of stationary phase is critical for achieving the desired selectivity and resolution.

Column ChemistryParticle Size (µm)Dimensions (mm)Key Advantages & Considerations
C18 (L1) 1.82.1 x 50High efficiency, excellent for resolving closely eluting peaks. The smaller particle size leads to higher backpressure.
C18 (L1) 3.54.6 x 150A workhorse column, offering a good balance of efficiency and backpressure. Ideal for routine analysis.
Phenyl-Hexyl (L11) 2.74.6 x 100Provides alternative selectivity through π-π interactions, which can be beneficial for separating aromatic isomers.
Cyano (L10) 3.04.6 x 150Offers different selectivity for polar compounds and can be used in both reversed-phase and normal-phase modes.

For our primary method, we will select a C18 column (4.6 x 150 mm, 3.5 µm) due to its versatility and proven track record in separating a wide range of pharmaceutical compounds.

2.2. Mobile Phase Optimization

The mobile phase composition is a powerful tool for controlling retention and selectivity. A gradient elution is often preferred for purity analysis to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.

  • Aqueous Phase (A): 0.1% Formic Acid in Water. The acidic modifier helps to protonate the amine functional group, leading to sharper peaks and improved chromatographic performance.

  • Organic Phase (B): Acetonitrile. Acetonitrile is chosen for its low viscosity and UV transparency.

A typical gradient might be:

Time (min)%B
05
2095
2595
265
305

2.3. Proposed Chromatographic Conditions

ParameterConditionRationale
Instrument Agilent 1260 Infinity II or equivalentA standard, reliable HPLC system.
Column C18, 4.6 x 150 mm, 3.5 µmProvides a good balance of efficiency and backpressure.
Mobile Phase A 0.1% Formic Acid in WaterImproves peak shape for the basic analyte.
Mobile Phase B AcetonitrileGood eluting strength and UV transparency.
Gradient 5% to 95% B over 20 minutesEnsures elution of a wide range of potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides consistent retention times.
Injection Vol. 10 µLA typical injection volume.
Detector Diode Array Detector (DAD) at 254 nmAllows for monitoring at a common wavelength for aromatic compounds and peak purity analysis.
The Framework of Method Validation: Adhering to ICH Q2(R1) Guidelines

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5][6][7] The following parameters will be evaluated based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10][11]

Caption: A workflow diagram illustrating the progression from HPLC method development to the key stages of method validation.

3.1. Specificity/Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present.[7][12]

Experimental Protocol:

  • Blank Analysis: Inject a sample of the dissolution solvent (diluent) to ensure no interfering peaks at the retention time of the analyte or its known impurities.

  • Placebo Analysis: If for a drug product, inject a solution containing all excipients without the API to demonstrate a lack of interference.

  • Forced Degradation Studies: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. The method must demonstrate that the main peak is resolved from all degradation product peaks.[3][4] Peak purity analysis using a DAD is crucial here.

3.2. Linearity and Range

Linearity is the ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

Experimental Protocol:

  • Prepare a series of at least five standard solutions of this compound at concentrations spanning from the reporting threshold of impurities to 120% of the specification limit (e.g., 0.05% to 1.2% of the nominal sample concentration).

  • Inject each standard in triplicate.

  • Plot a graph of peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • The y-intercept should be close to zero.

Hypothetical Linearity Data

Concentration (µg/mL)Mean Peak Area
0.55,234
1.010,456
2.526,112
5.052,389
10.0104,812
0.9998

3.3. Accuracy

Accuracy is the closeness of test results obtained by the method to the true value.[12]

Experimental Protocol:

  • Prepare a sample of this compound of known purity.

  • Spike the sample with known amounts of impurities at three different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Analyze each spiked sample in triplicate.

  • Calculate the percentage recovery of the impurities.

Acceptance Criteria:

  • The mean recovery should be within 90.0% to 110.0% for each level.

Hypothetical Accuracy Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
50%2.52.4598.0
100%5.05.05101.0
150%7.57.3598.0

3.4. Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[8]

Experimental Protocol (Repeatability):

  • Prepare six individual samples of this compound at 100% of the test concentration.

  • Analyze the samples on the same day, with the same analyst, and on the same instrument.

  • Calculate the relative standard deviation (RSD) of the results.

Experimental Protocol (Intermediate Precision):

  • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

  • Compare the results from both sets of experiments.

Acceptance Criteria:

  • RSD for repeatability should be ≤ 5.0%.

  • The overall RSD for intermediate precision should be ≤ 10.0%.

3.5. Detection Limit (DL) and Quantitation Limit (QL)

  • Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (QL): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

Experimental Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • DL = 3.3 * (σ / S)

  • QL = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

3.6. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[12]

Experimental Protocol:

  • Introduce small variations to the method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1 units)

  • Analyze a standard solution under each of the modified conditions.

  • Evaluate the impact on retention time, peak area, and resolution.

The method is considered robust if the results remain within the acceptance criteria for system suitability.

Caption: Interrelationship of key HPLC method validation parameters.

Conclusion: A Pathway to a Validated Method

This guide has outlined a comprehensive and scientifically rigorous approach to the development and validation of an HPLC method for the purity testing of this compound. By systematically evaluating column chemistries, optimizing mobile phase conditions, and meticulously executing the validation protocols as prescribed by ICH guidelines, researchers and drug development professionals can establish a reliable and robust analytical method. Such a method is not merely a procedural requirement but a fundamental component of ensuring the quality, safety, and efficacy of pharmaceutical products.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. European Medicines Agency. Available at: [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. Available at: [Link]

  • FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. U.S. Food and Drug Administration. Available at: [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]

  • ICH Q2(R1) Analytical Method Validation. Scribd. Available at: [Link]

  • Quality: specifications, analytical procedures and analytical validation. European Medicines Agency. Available at: [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. Available at: [Link]

  • 6-Methyl-1,2,3,4-tetrahydroquinoline. PubChem. Available at: [Link]

  • Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. ResearchGate. Available at: [Link]

  • Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Semantic Scholar. Available at: [Link]

  • Rapid Analysis of Carcinogenic Aromatic Amines Using the ACQUITY UPLC H-Class SQD System With Empower 3 Software. Waters. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • Quality Guidelines. ICH. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Available at: [Link]

  • Chemical Properties of 6-Methyl-1,2,3,4-tetrahydroquinoline (CAS 91-61-2). Cheméo. Available at: [Link]

  • Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. ResearchGate. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. Human Journals. Available at: [Link]

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. Available at: [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. Available at: [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. Available at: [Link]

  • Analysis of primary aromatic amines in the mainstream waterpipe smoke using liquid chromatography–electrospray ionization. Springer. Available at: [Link]

Sources

A Researcher's Guide to Infrared (IR) Spectroscopy for the Characterization of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. This guide provides an in-depth analysis of the expected Infrared (IR) spectroscopy peaks for the characterization of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine. By understanding the vibrational signatures of its constituent functional groups, scientists can confidently identify and assess the purity of this compound, distinguishing it from potential starting materials, intermediates, and byproducts. This guide will delve into the theoretical basis for the expected IR absorptions, compare them with related structures, and provide a practical protocol for sample analysis.

The Vibrational Fingerprint: Decoding the Structure of this compound

This compound is a substituted tetrahydroquinoline, a heterocyclic scaffold prevalent in a wide array of pharmacologically active compounds.[1] Its structure comprises a fused bicyclic system containing a benzene ring and a saturated heterocyclic amine, with a methyl group and a primary amine substituent on the aromatic ring. Each of these structural motifs gives rise to characteristic vibrations upon interaction with infrared radiation, creating a unique spectral fingerprint.

The interpretation of an IR spectrum is fundamentally based on the principle that molecular bonds and functional groups vibrate at specific frequencies.[2] These vibrations, which include stretching and bending modes, absorb infrared radiation at characteristic wavenumbers (cm⁻¹), providing a powerful tool for structural elucidation.

A logical workflow for the characterization of this compound using IR spectroscopy is outlined below.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Spectral Analysis cluster_3 Reporting Prep Prepare Sample (e.g., KBr pellet or thin film) Acquire Acquire IR Spectrum (FTIR Spectrometer) Prep->Acquire Place in spectrometer Analyze Identify Key Functional Group Regions Acquire->Analyze Generate spectrum Compare Compare with Reference Spectra & Theoretical Values Analyze->Compare Purity Assess Purity by Checking for Impurity-Related Peaks Compare->Purity Report Tabulate Peak Assignments & Report Findings Purity->Report Final characterization

Caption: Workflow for the IR spectroscopic characterization of a chemical compound.

Predicted Infrared Absorption Peaks for this compound

The following table summarizes the expected characteristic IR absorption peaks for this compound, based on established group frequencies and data from structurally similar compounds.[3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18]

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity Notes
N-H Stretching (Asymmetric & Symmetric)Primary Aromatic Amine (-NH₂)3500 - 3300MediumTwo distinct peaks are expected for a primary amine. These are typically sharp.[5][12][13]
N-H StretchingSecondary Alicyclic Amine (-NH-)3350 - 3310Medium, SharpA single peak characteristic of a secondary amine within the tetrahydroquinoline ring.[5][13]
C-H Stretching (Aromatic)Ar-H3100 - 3000Medium to WeakCharacteristic of C-H bonds on the benzene ring.[4][8]
C-H Stretching (Aliphatic)-CH₃, -CH₂-3000 - 2850Medium to StrongArising from the methyl group and the methylene groups in the saturated ring.[18]
N-H Bending (Scissoring)Primary Aromatic Amine (-NH₂)1650 - 1580Medium to StrongA key indicator for the primary amine group.[5][12]
C=C Stretching (Aromatic)Aromatic Ring1600 - 1450MediumTypically, two or more bands are observed for the aromatic ring.[4][10][19]
C-H Bending (Aliphatic)-CH₃, -CH₂-1470 - 1350MediumBending vibrations of the alkyl substituents.
C-N Stretching (Aromatic)Ar-NH₂1335 - 1250StrongStrong absorption due to the bond between the aromatic ring and the primary amine.[5][12]
C-N Stretching (Aliphatic)C-N (in ring)1250 - 1020MediumCharacteristic of the C-N bond within the tetrahydroquinoline ring.[5][12]
C-H Out-of-Plane Bending (Aromatic)Ar-H900 - 675StrongThe pattern of these bands can sometimes provide information about the substitution pattern on the aromatic ring.[4]
N-H WaggingPrimary & Secondary Amines910 - 665Broad, MediumA broad absorption resulting from the out-of-plane bending of the N-H bonds.[5]

Comparative Analysis with Structurally Related Compounds

To confidently assign the observed peaks, it is instructive to compare the expected spectrum of this compound with that of simpler, related molecules.

  • 1,2,3,4-Tetrahydroquinoline: The spectrum of this parent compound would exhibit the N-H stretch of the secondary amine, aromatic and aliphatic C-H stretches, C=C aromatic stretches, and C-N stretches.[20][21] The absence of the primary amine N-H stretches and the aromatic C-N stretch associated with the -NH₂ group would be a key differentiator.

  • 6-Methyl-1,2,3,4-tetrahydroquinoline: A study on this compound provides a close reference for the core structure.[16][22][23][24][25] Its spectrum would be very similar to the target molecule but would lack the characteristic peaks of the primary aromatic amine at the 7-position (N-H stretches, N-H bending, and the strong aromatic C-N stretch).

  • Aniline: This simple aromatic amine serves as a good model for the 7-amino group. Aniline displays two distinct N-H stretching bands around 3440 and 3360 cm⁻¹, a strong N-H bending vibration around 1620 cm⁻¹, and a strong aromatic C-N stretching band between 1335-1250 cm⁻¹.[5][7]

The presence of both the secondary amine N-H stretch from the tetrahydroquinoline ring and the pair of primary amine N-H stretches, in conjunction with the other characteristic peaks, provides strong evidence for the successful synthesis of this compound.

Experimental Protocol for IR Spectroscopic Analysis

Objective: To obtain a high-quality infrared spectrum of this compound for structural characterization.

Materials:

  • This compound sample

  • Infrared-grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Fourier Transform Infrared (FTIR) Spectrometer

Procedure: KBr Pellet Method

  • Sample Preparation:

    • Thoroughly clean and dry the agate mortar and pestle.

    • Weigh approximately 1-2 mg of the this compound sample.

    • Add approximately 100-200 mg of dry, infrared-grade KBr to the mortar.

    • Gently grind the sample and KBr together until a fine, homogeneous powder is obtained. The mixture should have a consistent, slightly opaque appearance.

  • Pellet Formation:

    • Transfer a portion of the powdered mixture to the pellet-forming die.

    • Ensure the powder is evenly distributed.

    • Place the die in the hydraulic press.

    • Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Data Acquisition:

    • Carefully remove the KBr pellet from the die.

    • Place the pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum with an empty sample compartment.

    • Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the acquired spectrum (e.g., baseline correction, smoothing if necessary).

    • Identify the wavenumbers of the major absorption peaks.

    • Correlate the observed peaks with the expected vibrational modes for this compound as detailed in the comparison table.

    • Compare the obtained spectrum with reference spectra of potential starting materials or byproducts to assess sample purity.

Conclusion

Infrared spectroscopy is an indispensable tool for the characterization of this compound. By carefully analyzing the N-H, C-H, C=C, and C-N stretching and bending vibrations, researchers can confirm the presence of the key functional groups and the overall molecular architecture. A systematic approach, involving comparison with related structures and adherence to a robust experimental protocol, will ensure the generation of reliable and conclusive data for this and other novel compounds in the drug discovery pipeline.

References

  • Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

  • University of Colorado Boulder Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • University of Colorado Boulder Department of Chemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • University of Calgary Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Nauta, K., & Miller, R. E. (2007). Study of NH Stretching Vibrations in Small Ammonia Clusters by Infrared Spectroscopy in He Droplets and ab Initio Calculations. The Journal of Physical Chemistry A, 111(28), 6141–6152. [Link]

  • University of British Columbia Okanagan. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]

  • University of Oxford. (n.d.). IR Spectroscopy. Retrieved from [Link]

  • University of Puget Sound. (n.d.). IR Absorption Table. Retrieved from [Link]

  • LibreTexts. (2021). Infrared spectra of aromatic rings. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. Retrieved from [Link]

  • Wade, Jr., L.G. (2003). Organic Chemistry (5th ed.).
  • LibreTexts. (2021, December 15). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

  • LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Smith, B. C. (2019, May 1). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. Retrieved from [Link]

  • Wang, J., & Gai, F. (2012). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment: What Determines Its Frequency?. The Journal of Physical Chemistry B, 116(35), 10633–10640. [Link]

  • Arjunan, V., Santhanam, R., & Mohan, S. (2008). Density functional theory calculations and vibrational spectra of 6-methyl 1,2,3,4-tetrahyroquinoline. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(3), 853–859. [Link]

  • Chemistry Steps. (2025, August 29). Interpreting IR Spectra. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Density functional theory calculations and vibrational spectra of 6-methyl. 1,2,3,4-tetrahyroquinoline | Request PDF. Retrieved from [Link]

  • Katritzky, A. R., & Jones, R. A. (1960). The infrared spectra of polycyclic heteroaromatic compounds. Part I. Monosubstituted quinolines. Journal of the Chemical Society (Resumed), 2942. [Link]

  • National Institute of Standards and Technology. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline. Retrieved from [Link]

  • Sridharan, V., & Menéndez, J. C. (2019). Progress in the Chemistry of Tetrahydroquinolines. Chemical Reviews, 119(9), 5637–5765. [Link]

  • Kumar, A., Singh, A., & Kumar, V. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866–13887. [Link]

  • LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-1,2,3,4-tetrahydroquinolin-7-amine. Retrieved from [Link]

Sources

A Comparative Guide to Reference Standards and Analytical Methodologies for the Quality Control of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview of the analytical methodologies and reference standards for the quality control of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine. Aimed at researchers, scientists, and drug development professionals, this document delves into the critical aspects of analytical method selection, including chromatography, spectroscopy, and the importance of certified reference materials. Recognizing the limited availability of specific certified reference standards for this compound, we present a comparative analysis of suitable analytical techniques and offer guidance on the qualification of working standards. Experimental protocols and supporting data for analogous compounds are provided to establish a robust framework for the analysis of this promising molecule.

Introduction: The Critical Role of Analytical Quality Control

This compound belongs to the tetrahydroquinoline class of heterocyclic compounds, which are known for a wide range of biological activities, making them valuable scaffolds in medicinal chemistry and drug discovery.[1] The precise and accurate analytical characterization of such molecules is paramount to ensure the reliability and reproducibility of research data, as well as for quality control throughout the drug development process.

The foundation of accurate analytical measurement lies in the availability and proper use of well-characterized reference standards. A reference standard is a highly purified substance used as a benchmark for the qualitative and quantitative analysis of a sample. The ideal scenario involves the use of a Certified Reference Material (CRM) from a reputable supplier. However, for novel or less common compounds like this compound, a CRM may not be readily available. In such cases, a well-characterized in-house or working standard becomes essential.

This guide will compare and contrast the primary analytical techniques for the characterization and routine analysis of this compound, providing a framework for establishing robust analytical protocols in the absence of a dedicated CRM.

The Reference Standard: The Cornerstone of Accurate Analysis

The choice and qualification of a reference standard are the most critical steps in any analytical procedure.

Types of Reference Standards
  • Certified Reference Material (CRM): The gold standard. A CRM is a reference material characterized by a metrologically valid procedure for one or more specified properties, accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. At present, a specific CRM for this compound is not widely available from major pharmacopeias or commercial suppliers.

  • Primary Reference Standard: A substance that is shown by an extensive set of analytical tests to be authentic material of high purity. This standard can be used to calibrate analytical instruments and to assay the purity of other batches of the same compound.

  • Working/Secondary Reference Standard: A standard that is qualified against a primary reference standard and is used for routine laboratory analysis.

Qualification of a Working Standard for this compound

In the absence of a commercial CRM, a batch of synthesized this compound must be rigorously characterized to serve as a working standard. The following workflow is recommended:

Reference Standard Qualification Workflow cluster_0 Synthesis & Purification cluster_1 Characterization & Purity Assessment cluster_2 Documentation & Stability Synthesis Synthesis Purification Purification Synthesis->Purification e.g., Column Chromatography Structural_Elucidation Structural Elucidation (NMR, MS, IR) Purification->Structural_Elucidation Purity_Analysis Purity Analysis (HPLC, GC) Residual_Solvents Residual Solvents (GC-HS) Water_Content Water Content (Karl Fischer) Inorganic_Impurities Inorganic Impurities (Sulphated Ash) Certificate_of_Analysis Certificate of Analysis (CoA) Generation Inorganic_Impurities->Certificate_of_Analysis Stability_Study Stability Study Certificate_of_Analysis->Stability_Study

Caption: Workflow for qualifying a working reference standard.

The purity of the working standard should be determined by a mass balance approach, considering the contributions from chromatographic purity, water content, residual solvents, and inorganic impurities.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique depends on the purpose of the analysis, whether it is for structural elucidation, purity determination, or routine quantification.

Chromatographic Methods: The Workhorse of Purity and Quantification

Chromatographic techniques are indispensable for separating the analyte from impurities and for accurate quantification.

HPLC is the most common analytical technique for the purity assessment and quantification of non-volatile and thermally labile compounds like this compound.[2]

Comparison of HPLC Modes for Amino-Tetrahydroquinoline Analysis:

FeatureReversed-Phase (RP-HPLC)Normal-Phase (NP-HPLC)Chiral HPLC
Stationary Phase C18, C8 (non-polar)Silica, Cyano (polar)Chiral Stationary Phase (CSP)
Mobile Phase Aqueous buffers with organic modifiers (e.g., acetonitrile, methanol)Non-polar organic solvents (e.g., hexane, ethanol)Varies (normal or reversed-phase)
Primary Application Purity determination, quantification, impurity profilingSeparation of isomers, purificationEnantiomeric separation
Advantages Robust, reproducible, wide applicabilityGood for separating constitutional isomersEssential for stereoisomer-dependent biological activity studies[3]
Considerations Good peak shape for basic amines can be challenging (may require buffered mobile phases or ion-pairing agents)Sensitive to water content in the mobile phaseColumn selection is critical and often empirical

Starting Point for HPLC Method Development:

A reversed-phase HPLC method with UV detection is a logical starting point for the analysis of this compound.

Protocol: Reversed-Phase HPLC for Purity Analysis

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in mobile phase A at 1 mg/mL.

Rationale: The acidic mobile phase helps to protonate the amine groups, leading to better peak shape and retention on the C18 column. For amino compounds, derivatization with reagents like 2-Aminoquinoline (AQC) can also be employed to enhance detection sensitivity, especially for fluorescence detection.[4]

GC is suitable for volatile and thermally stable compounds. For amino compounds like this compound, derivatization is often necessary to improve volatility and chromatographic performance.[5]

Comparison of GC Derivatization Approaches:

Derivatization MethodReagentAdvantagesDisadvantages
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)Forms stable derivatives, well-establishedSensitive to moisture, may produce multiple derivatives[5]
Acylation Trifluoroacetic anhydride (TFAA)Produces stable and volatile derivativesReagents can be corrosive

Protocol: GC-MS with Silylation for Impurity Identification

  • Derivatization: To 1 mg of the sample, add 100 µL of BSTFA and 100 µL of pyridine. Heat at 70 °C for 30 minutes.

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium at 1 mL/min

  • Oven Program: 100 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min

  • Injection: Split (10:1)

  • Detector: Mass Spectrometer (scan range 50-500 m/z)

Rationale: GC-MS is a powerful tool for the identification of volatile impurities that may not be detected by HPLC-UV. The mass spectrum provides structural information about the impurities.[6][7]

Spectroscopic Methods: The Key to Structural Elucidation

Spectroscopic techniques are essential for the initial structural confirmation of the reference standard.

Comparison of Spectroscopic Techniques:

TechniqueInformation ProvidedStrengthsLimitations
Nuclear Magnetic Resonance (NMR) Detailed structural information (¹H, ¹³C, 2D NMR)Unambiguous structure determination, quantitative (qNMR)Lower sensitivity than MS
Mass Spectrometry (MS) Molecular weight and fragmentation patternHigh sensitivity, can be coupled with chromatography (LC-MS, GC-MS)Isomers can be difficult to distinguish
Infrared (IR) Spectroscopy Presence of functional groupsFast, non-destructiveProvides limited structural detail
UV-Vis Spectroscopy Information about conjugated systemsSimple, good for quantificationNot very specific for structure

Expected Spectroscopic Data for this compound:

  • ¹H NMR: Signals corresponding to aromatic protons, the aliphatic protons of the tetrahydroquinoline ring, the methyl group, and the amine protons.

  • ¹³C NMR: Resonances for all unique carbon atoms in the molecule.

  • MS: A molecular ion peak corresponding to the exact mass of the compound, along with characteristic fragmentation patterns.

  • IR: Absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic).

Method Validation and System Suitability

Once an analytical method is developed, it must be validated to ensure it is fit for its intended purpose.

Method_Validation_Parameters Method_Validation Method_Validation Specificity Specificity Specificity->Method_Validation Linearity Linearity Linearity->Method_Validation Range Range Range->Method_Validation Accuracy Accuracy Accuracy->Method_Validation Precision Precision (Repeatability & Intermediate) Precision->Method_Validation Detection_Limit Detection Limit (LOD) Detection_Limit->Method_Validation Quantitation_Limit Quantitation Limit (LOQ) Quantitation_Limit->Method_Validation Robustness Robustness Robustness->Method_Validation

Caption: Key parameters for analytical method validation.

System suitability tests are performed before each analytical run to ensure the system is performing correctly. For HPLC, this typically includes parameters like retention time, peak area, tailing factor, and theoretical plates.

Conclusion and Recommendations

The analysis of this compound requires a multi-faceted approach, especially in the absence of a commercially available Certified Reference Material.

  • Recommendation 1: Qualify a Working Standard. The first and most crucial step is to synthesize and rigorously characterize a high-purity batch of the compound to serve as a working reference standard.

  • Recommendation 2: Use Orthogonal Analytical Techniques. A combination of HPLC for purity and quantification, and GC-MS for volatile impurities, provides a comprehensive purity profile. Spectroscopic methods (NMR, MS, IR) are essential for initial structural confirmation.

  • Recommendation 3: Method Validation is Key. All analytical methods used for quality control must be validated to ensure the reliability of the data.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can establish a robust analytical framework for the quality control of this compound, ensuring the integrity and reproducibility of their work.

References

  • MDPI. (2024, November 14). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. Retrieved from [Link]

  • Peters, F. T., Hartung, M., Herbold, M., Schmitt, G., Daldrup, T., & Mußhoff, F. (2024, October 2). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. Analytical and Bioanalytical Chemistry. Retrieved from [Link]

  • Barker, S. A., Monti, J. A., Tolbert, L. C., Brown, G. B., & Christian, S. T. (1981). Gas chromatographic/mass spectrometric evidence for the identification of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline as a normal constituent of rat brain. Its quantification and comparison to rat whole brain levels of dopamine. Biochemical Pharmacology, 30(17), 2461–2468. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • Khan, A., & Asiri, A. M. (n.d.). analysis of amino acids by high performance liquid chromatography. ResearchGate. Retrieved from [Link]

  • Gatti, R., Gioia, M. G., Andreatta, P., & Pentassuglia, G. (2004). HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone. Journal of Pharmaceutical and Biomedical Analysis, 35(2), 339–348. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 6,7‐methylendioxy‐1,2,3,4‐tetrahydroquinoline. Retrieved from [Link]

  • Vouros, P., & Baker, J. K. (n.d.). Gas chromatography mass spectrometry studies on biologically important 8-aminoquinoline derivatives. Journal of Pharmaceutical Sciences, 66(10), 1453-1456. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. Retrieved from [Link]

  • The Good Scents Company. (n.d.). para-methyl tetrahydroquinoline, 91-61-2. Retrieved from [Link]

  • Okuda, K., Kotake, Y., & Ohta, S. (2006). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples using liquid chromatography-tandem mass spectrometry. Biological & Pharmaceutical Bulletin, 29(7), 1401–1403. Retrieved from [Link]

  • Dauner, M., & Sauer, U. (2000). GC-MS analysis of amino acids rapidly provides rich information for isotopomer balancing. Biotechnology Progress, 16(4), 642–649. Retrieved from [Link]

  • Kaspar, H. (2009). Amino acid analysis in biological fluids by GC-MS [Doctoral dissertation, University of Regensburg]. Retrieved from [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinolin-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Wang, X., et al. (2021). Diastereoselective Synthesis of Tetracyclic Tetrahydroquinoline Derivative Enabled by Multicomponent Reaction of Isocyanide, Allenoate, and 2-Aminochalcone. Organic Letters, 23(11), 4376–4380. Retrieved from [Link]

  • Szawkało, J., et al. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3200. Retrieved from [Link]

Sources

A Researcher's Guide to the Crystallographic Analysis of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Guide Overview: This document provides a comprehensive framework for researchers, scientists, and drug development professionals aiming to investigate the solid-state properties of 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine through its various salt forms. As no public X-ray crystallography data currently exists for these specific salts, this guide shifts from a direct data comparison to a more foundational, strategic, and methodological role. It outlines the rationale, experimental design, and analytical workflows necessary to generate, interpret, and compare this critical data. The focus is on enabling researchers to undertake a systematic salt screening and crystallographic analysis program.

Part 1: The Strategic Imperative for Salt Formation and Crystallographic Analysis

The tetrahydroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The specific compound, this compound, possesses a basic amine group, making it an ideal candidate for salt formation.

Why Pursue Salt Forms?

In drug development, converting an active pharmaceutical ingredient (API) into a salt form is a critical and common strategy to optimize its properties.[3] Over 50% of all drugs on the market are administered as salts.[4] The primary motivations for creating and analyzing different salt forms include:

  • Enhanced Solubility and Bioavailability: Many APIs exhibit poor solubility in their free-base form. Salt formation can dramatically improve aqueous solubility and dissolution rates, which are often prerequisites for good oral bioavailability.[5][6]

  • Improved Stability and Shelf-Life: Salt forms are generally more crystalline and stable than their free-base counterparts, protecting the API from degradation and extending the product's shelf-life.[5]

  • Modified Physicochemical Properties: Salt selection can influence a wide range of characteristics including melting point, hygroscopicity (moisture absorption), and mechanical properties, all of which are crucial for manufacturing and formulation.[7]

  • Intellectual Property: Novel salt forms of an API can be patented, providing a valuable strategy for life cycle management of a drug product.[8]

The Role of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the three-dimensional atomic arrangement of a solid.[9][10] For pharmaceutical salts, this analysis is indispensable. It provides unequivocal proof of salt formation versus a cocrystal, reveals the precise molecular structure, and details the packing and intermolecular interactions (like hydrogen bonding) within the crystal lattice. This information is fundamental to understanding and predicting the macroscopic properties of the salt.

Part 2: A Proposed Workflow for Crystallographic Data Generation and Comparison

The following workflow provides a logical progression from the parent compound to a comparative analysis of its various salt forms.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Salt Formation & Crystallization cluster_2 Phase 3: Data Collection & Analysis A Synthesis & Purification of This compound B Counter-ion Selection (Salt Screening Strategy) A->B Parent Compound Ready C Parallel Salt Formation Reactions (e.g., HCl, H2SO4, Tartaric Acid) B->C Select Acids D Crystal Growth Screening (Slow Evaporation, Vapor Diffusion, etc.) C->D Crude Salts E Single Crystal X-ray Diffraction (SCXRD) Data Collection D->E Suitable Crystals F Structure Solution & Refinement E->F Diffraction Data G Data Interpretation & Comparison F->G Solved Structures G cluster_methods Crystal Growth Methods Start Purified Salt A Slow Evaporation Start->A B Vapor Diffusion Start->B C Slow Cooling Start->C Result Single Crystals for XRD A->Result B->Result C->Result

Sources

Safety Operating Guide

6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine: Safe Handling & Disposal Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Profile

IMMEDIATE ACTION REQUIRED: Treat this compound as a high-potency sensitizer and suspected mutagen .

As a Senior Application Scientist, I must emphasize that 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is not a standard solvent or salt. It is an electron-rich bicyclic aromatic amine. Structurally, it contains both a secondary aliphatic amine (position 1) and a primary aromatic amine (position 7). This dual-nitrogen functionality makes it:

  • Highly susceptible to oxidation (rapidly degrades/darkens).

  • A potential chemical sensitizer (can cause allergic dermatitis).

  • Incompatible with strong oxidizers (risk of exothermic ignition).

Critical "Do Not" List
  • NEVER dispose of this compound down the drain. It is toxic to aquatic life.[1][2]

  • NEVER mix with oxidizing acids (Nitric, Chromic) or Piranha solution. This will cause an immediate, violent explosion.

  • NEVER allow contact with aldehydes (e.g., Formaldehyde waste) without specific intent, as it will polymerize or form Schiff bases, generating heat.

Chemical Hazard & Waste Characterization

Before disposal, you must characterize the waste stream. This compound falls under Non-Halogenated Organic Bases .

PropertyValue / ClassificationOperational Implication
Physical State Solid (Low melting point) or OilMay adhere to glass; requires solvent rinse.
Basicity Weak Base (pKa ~5-6 est.)Segregate from concentrated acids to prevent heat generation.
Reactivity High (Electron-rich)Store under inert gas if keeping for future use; dispose immediately if oxidized.
RCRA Status Not P/U Listed (Characteristic)Treat as Hazardous Waste (Toxic/Ignitable) .
Combustibility CombustibleFlash point likely >110°C, but supports combustion.

Disposal Workflow (Decision Logic)

The following diagram outlines the mandatory decision logic for disposing of this compound. This workflow prevents cross-contamination and ensures regulatory compliance.

DisposalWorkflow Start Waste Generation: This compound StateCheck Is the material Solid or in Solution? Start->StateCheck SolidPath SOLID WASTE StateCheck->SolidPath Solid/Powder LiquidPath LIQUID WASTE StateCheck->LiquidPath Dissolved Bagging Double bag in heavy-duty polyethylene SolidPath->Bagging LabelSolid Label: 'Hazardous Waste - Toxic Solid' (Contains Aromatic Amines) Bagging->LabelSolid Storage Satellite Accumulation Area (Secondary Containment) LabelSolid->Storage SolventCheck Is the solvent Halogenated (DCM/Chloroform)? LiquidPath->SolventCheck HaloStream Stream A: Halogenated Organic Waste SolventCheck->HaloStream Yes NonHaloStream Stream B: Non-Halogenated Organic Waste SolventCheck->NonHaloStream No LabelLiquid Label: 'Hazardous Waste - Organic' Constituents: Solvent + Amine HaloStream->LabelLiquid NonHaloStream->LabelLiquid LabelLiquid->Storage Disposal Final Disposal: High-Temperature Incineration Storage->Disposal

Caption: Operational workflow for segregating solid and liquid waste streams to ensure compatibility with high-temperature incineration protocols.

Step-by-Step Disposal Protocol

Phase 1: Preparation & PPE

Objective: Prevent dermal absorption and inhalation.

  • Gloves: Double-gloving is mandatory. Use Nitrile (minimum 5 mil) as the inner layer and Silver Shield/Laminate as the outer layer if handling concentrated solutions, as aromatic amines can permeate nitrile over time [1].

  • Respiratory: Work inside a certified chemical fume hood. If weighing solids outside a hood, a P100 particulate respirator is required.

  • Glassware: Do not reuse glassware contaminated with this amine for cell culture; the trace residues are difficult to remove and cytotoxic.

Phase 2: Waste Container Selection
  • Liquids: High-Density Polyethylene (HDPE) or Amber Glass. Avoid metal containers due to potential corrosion/reaction with amines.

  • Solids: Wide-mouth HDPE jars or double-lined hazardous waste bags.

Phase 3: The "Rinse & Quench" Procedure

If you have residual material in a flask:

  • Dissolution: Dissolve the residue in a minimal amount of acetone or ethanol. Do not use water, as the compound has low water solubility and will stick to the glass.

  • Transfer: Pour the rinse into the Organic Waste container (Halogenated or Non-Halogenated depending on your primary solvent).

  • Acidification (Optional but Recommended): If the waste container is dedicated to bases/amines, adding a small amount of Acetic Acid (1-2%) can protonate the amine, converting it to a salt. This significantly reduces the vapor pressure and odor [2].

    • Caution: Only do this if you are certain the waste stream contains no cyanides or sulfides.

Phase 4: Spill Management

In the event of a benchtop spill:

  • Isolate: Evacuate the immediate area.

  • Absorb: Use a universal sorbent pads or vermiculite. Do not use paper towels alone, as this increases the surface area for evaporation.

  • Clean: Wipe the surface with a 10% acetic acid solution followed by soap and water. The acid helps solubilize the amine for removal.

  • Disposal: Place all contaminated sorbents into a sealed bag labeled "Hazardous Waste - Solid Debris (Toxic)."

Regulatory Compliance & Final Disposition

RCRA Classification (USA)

While this compound is not explicitly listed on the EPA "P" or "U" lists, it must be characterized by the generator.

  • Characteristic of Ignitability (D001): If dissolved in flammable solvents (Acetone, MeOH).

  • Characteristic of Toxicity: Due to the lack of specific TCLP data, the Precautionary Principle applies. It must be managed as if it were a toxic aromatic amine (similar to Pyridine or Aniline waste codes) [3].

Final Destruction Method

The only acceptable final disposal method for this class of compounds is High-Temperature Incineration with secondary combustion chambers and scrubbers (to handle nitrogen oxides, NOx).

  • Do not autoclave (volatilization risk).

  • Do not landfill.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[3] [Link]]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[4][5] Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1003 - 13 Carcinogens). [Link]

  • U.S. Environmental Protection Agency (EPA). (2024).[6] Hazardous Waste Generators: Managing Your Waste. [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Identification

The Precautionary Principle: Specific toxicological data for 6-Methyl-1,2,3,4-tetrahydroquinolin-7-amine is limited in public registries.[1] However, as a substituted aromatic amine grafted onto a tetrahydroquinoline core, this compound must be handled as a potential carcinogen, skin sensitizer, and acute toxin until proven otherwise.[1]

The presence of the primary amine at position 7 significantly increases the risk of cutaneous absorption and oxidative instability compared to the parent tetrahydroquinoline.

Estimated GHS Classification (Structure-Activity Relationship)
Hazard ClassCategoryHazard Statement (Inferred)
Acute Toxicity Cat 3/4Harmful/Toxic if swallowed or in contact with skin.[1]
Skin/Eye Irritation Cat 2A/2Causes serious eye irritation; causes skin irritation.[2][3]
Sensitization Cat 1May cause an allergic skin reaction (High probability for aromatic amines).
Carcinogenicity Cat 2/1BSuspected of causing cancer (Class effect of aniline derivatives).[4]

PPE Selection Matrix

Do not rely on standard "lab basics." Aromatic amines can permeate standard nitrile gloves over time.

Protection ZoneRecommended EquipmentTechnical Justification
Respiratory Fume Hood (Primary) Class II Biological Safety Cabinet or Chemical Fume Hood.[1]The 7-amine substituent is prone to oxidation; dust/aerosols are potent sensitizers.[1]
Respiratory (Secondary) P100 / N99 Respirator (Only if hood work is impossible)Standard N95s offer insufficient protection against fine organic amine particulates over long durations.
Dermal (Hands) Double Gloving Strategy Inner: Nitrile (4 mil)Outer:[1] Nitrile (Extended Cuff, 8 mil) or Laminate (Silver Shield)Aromatic amines are lipophilic.[5] Double gloving provides a "breakthrough" buffer. Change outer gloves every 30 mins.
Ocular Chemical Splash Goggles (Not just safety glasses)Fine powders drift. Basic amines can cause irreversible corneal opacity if dissolved in eye moisture.
Body Tyvek® Lab Coat (Disposable) + Chemical ApronCotton absorbs amines, creating a long-term exposure source.[1] Disposable Tyvek prevents carry-home contamination.[1]

Operational Protocol: The "Closed-Loop" Handling Method

To minimize exposure and compound degradation (oxidation), follow this strict workflow.

Step 1: Storage & Retrieval[1][2][7]
  • Atmosphere: Store under Argon or Nitrogen. The electron-rich amine positions make this compound sensitive to air oxidation (browning).[1]

  • Temp: Refrigerate (2–8°C).

  • Container: Amber glass (light sensitive).

Step 2: Weighing & Transfer (Critical Risk Point)[1]
  • Static Control: Use an ionizing fan or anti-static gun. Tetrahydroquinoline salts are often fluffy and static-prone.[1]

  • The "Coffin" Technique:

    • Place the receiving vessel inside a secondary container (e.g., a larger beaker) before entering the balance enclosure.

    • Transfer solid.

    • Seal the vessel inside the balance enclosure before removing.

    • Wipe the exterior of the vessel with a methanol-dampened wipe (dispose as hazardous waste).[1]

Step 3: Solubilization
  • Solvent Choice: Dissolve in DMSO, Methanol, or DCM.[1]

  • Caution: Exothermic reaction possible if adding to strong acids.

  • Neutralization: If a spill occurs, do not just wipe.[1] Treat the area with dilute acetic acid (to protonate the amine, reducing volatility) before cleaning with soap and water.

Visualization: Safety & Decision Workflows

Figure 1: Operational Handling Workflow

This diagram outlines the safe path from storage to reaction, emphasizing containment barriers.

SafeHandling cluster_hood Fume Hood / Containment Zone Storage Storage (Argon/4°C) Weighing Weighing (Static Control) Storage->Weighing Anti-static Gun Transfer Transfer (Closed Vessel) Weighing->Transfer Double Glove Reaction Reaction (Fume Hood) Transfer->Reaction Dissolve Immediately Waste Disposal (Segregated) Reaction->Waste Quench

Caption: Figure 1. Closed-loop handling process. Yellow nodes indicate high-risk exposure points requiring double-gloving.[1]

Figure 2: PPE Decision Logic

Select the correct protection based on the physical state of the compound.

PPELogic Start Compound State? Solid Solid / Powder Start->Solid Liquid Solution / Oil Start->Liquid RespRisk High Inhalation Risk Solid->RespRisk Dusts AbsorbRisk High Absorption Risk Liquid->AbsorbRisk Splashes SolidPPE REQ: Goggles + P100 Mask (if no hood) + Double Nitrile RespRisk->SolidPPE LiquidPPE REQ: Face Shield + Laminate Gloves (Silver Shield) + Lab Coat AbsorbRisk->LiquidPPE

Caption: Figure 2.[1] Decision tree for PPE selection based on physical state. Note the requirement for Laminate gloves for solutions.

Waste Disposal & Emergency Response

Disposal Protocol (Do not drain dispose)
  • Segregation: Keep separate from oxidizers (peroxides, nitric acid) to prevent violent exothermic degradation.

  • Labeling: Mark clearly as "Organic Base - Toxic - Aromatic Amine."[1]

  • Method: Incineration is the only acceptable disposal method.

    • Small Scale (<5g): Dissolve in combustible solvent (Acetone/Ethanol) and pack in a dedicated waste stream for incineration.

    • Large Scale: Contact EHS for specific "P-listed" or "U-listed" equivalent waste stream designation.[1]

Emergency Spills
  • Powder Spill: Do not sweep (creates dust). Cover with wet paper towels (dampened with dilute acetic acid or water), then scoop into a bag.

  • Skin Contact: Wash with soap and water for 15 minutes . Do not use alcohol (increases skin permeability).

  • Eye Contact: Flush for 15 minutes. Seek medical attention immediately—aromatic amines can cause delayed retinal damage.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). 6-Methyl-1,2,3,4-tetrahydroquinoline (Parent Structure Safety Data). National Library of Medicine. Retrieved October 26, 2023, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Aromatic Amines - Safety and Health Topics. United States Department of Labor. [Link]

  • American Chemical Society. (2023). Identifying and Handling Aromatic Amines in the Laboratory. ACS Chemical Safety. [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.